Product packaging for Triheptanoin(Cat. No.:CAS No. 620-67-7)

Triheptanoin

Cat. No.: B1683035
CAS No.: 620-67-7
M. Wt: 428.6 g/mol
InChI Key: PJHKBYALYHRYSK-UHFFFAOYSA-N
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Description

Triheptanoin (CAS Number 620-67-7), also known as glyceryl triheptanoate, is a synthetic medium-chain triglyceride with the molecular formula C 24 H 44 O 6 and a molecular weight of 428.60 g/mol . It is composed of a glycerol backbone esterified with three seven-carbon (C7:0) heptanoate fatty acids, a structure that distinguishes it from conventional medium-chain triglycerides (MCTs) which typically contain even-chain fatty acids . This unique odd-chain structure is the basis for its primary research application as an anaplerotic agent . In research, this compound is metabolized to yield acetyl-CoA and propionyl-CoA, the latter of which is converted to succinyl-CoA, a key intermediate of the tricarboxylic acid (TCA) cycle . This process, known as anaplerosis, replenishes depleted TCA cycle intermediates, thereby supporting cellular energy production and biosynthesis, particularly under metabolic stress . Its main research value lies in the study of inherited metabolic diseases, notably long-chain fatty acid oxidation disorders (LC-FAOD) , where it serves as a source of calories and fatty acids to bypass specific enzymatic deficiencies . Beyond LC-FAOD, this compound is also investigated in preclinical and clinical research for its potential neuroprotective effects and ability to mitigate brain energy depletion in conditions such as epilepsy, glucose transporter type I deficiency (G1D), and Alzheimer's disease models . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H44O6 B1683035 Triheptanoin CAS No. 620-67-7

Properties

IUPAC Name

2,3-di(heptanoyloxy)propyl heptanoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C24H44O6/c1-4-7-10-13-16-22(25)28-19-21(30-24(27)18-15-12-9-6-3)20-29-23(26)17-14-11-8-5-2/h21H,4-20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHKBYALYHRYSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OCC(COC(=O)CCCCCC)OC(=O)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862306
Record name 1,2,3-Propanetriyl triheptanoate
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Molecular Weight

428.6 g/mol
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CAS No.

620-67-7
Record name Triheptanoin
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Record name Heptanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester
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Record name 1,2,3-Propanetriyl triheptanoate
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Record name Propane-1,2,3-triyl trisheptanoate
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Foundational & Exploratory

The Anaplerotic Action of Triheptanoin in Fatty Acid Oxidation Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Long-chain fatty acid oxidation disorders (LC-FAODs) are a group of inherited metabolic diseases characterized by the impaired ability of mitochondria to convert long-chain fatty acids into energy. This leads to a profound energy deficit, particularly during periods of fasting or metabolic stress, and the accumulation of toxic fatty acid intermediates. Clinical manifestations are severe and can include cardiomyopathy, rhabdomyolysis, and hypoglycemia. Triheptanoin, a synthetic, pharmaceutical-grade triglyceride composed of three seven-carbon (C7) fatty acids, has emerged as a novel therapeutic agent for LC-FAODs. Its mechanism of action centers on its ability to provide an alternative energy source and to replenish key intermediates of the mitochondrial tricarboxylic acid (TCA) cycle, a process known as anaplerosis. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data from pivotal clinical trials, detailed experimental protocols, and visualizations of the key metabolic pathways.

The Metabolic Conundrum in LC-FAODs and the Rationale for Anaplerotic Therapy

In healthy individuals, fatty acid β-oxidation is a critical source of acetyl-CoA, which enters the TCA cycle to generate reducing equivalents (NADH and FADH₂) for ATP production through oxidative phosphorylation. In LC-FAODs, genetic defects in enzymes responsible for long-chain fatty acid transport and oxidation disrupt this process.[1] This has two major metabolic consequences:

  • Energy Deficiency: The reduced production of acetyl-CoA from long-chain fatty acids leads to a significant energy deficit, particularly in high-energy-demand tissues such as the heart and skeletal muscle.[2]

  • TCA Cycle Intermediate Depletion: The reliance on even-chain medium-chain triglyceride (MCT) oil (containing C8 and C10 fatty acids) in traditional dietary management provides a source of acetyl-CoA but fails to replenish the pool of TCA cycle intermediates.[3] This is because the complete oxidation of acetyl-CoA requires a constant supply of oxaloacetate, which can become depleted. This depletion of TCA cycle intermediates further cripples the cell's energy-producing capacity.

Anaplerotic therapy aims to address this second critical issue by providing substrates that can "fill up" the TCA cycle.

This compound: A Dual-Action Metabolic Substrate

This compound (glyceryl triheptanoate) is a triglyceride containing three molecules of the odd-chain fatty acid, heptanoate (C7). Following oral administration, it is hydrolyzed by intestinal lipases into glycerol and free heptanoate. Heptanoate is readily absorbed and transported to the liver and peripheral tissues, where it undergoes β-oxidation.

The key to this compound's mechanism of action lies in the metabolism of the seven-carbon heptanoate. Each molecule of heptanoyl-CoA is metabolized through two and a half cycles of β-oxidation to yield:

  • Two molecules of acetyl-CoA: These directly enter the TCA cycle to fuel energy production.

  • One molecule of propionyl-CoA: This three-carbon molecule is carboxylated to methylmalonyl-CoA and then isomerized to succinyl-CoA, a key intermediate of the TCA cycle.

This dual production of both acetyl-CoA and a direct anaplerotic substrate (propionyl-CoA) is what distinguishes this compound from even-chain MCTs and forms the foundation of its therapeutic benefit in LC-FAODs.

graph Triheptanoin_Metabolism { rankdir="LR"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

This compound [label="this compound (C7 Triglyceride)"]; Heptanoate [label="Heptanoate (C7)"]; HeptanoylCoA [label="Heptanoyl-CoA"]; AcetylCoA1 [label="Acetyl-CoA"]; PropionylCoA [label="Propionyl-CoA"]; TCACycle [label="TCA Cycle", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Energy [label="Energy (ATP)", shape=ellipse, fillcolor="#34A853", fontcolor="#202124"]; SuccinylCoA [label="Succinyl-CoA"];

This compound -> Heptanoate [label="Lipolysis"]; Heptanoate -> HeptanoylCoA; HeptanoylCoA -> AcetylCoA1 [label="β-oxidation (2 cycles)"]; HeptanoylCoA -> PropionylCoA [label="β-oxidation"]; AcetylCoA1 -> TCACycle; PropionylCoA -> SuccinylCoA; SuccinylCoA -> TCACycle [label="Anaplerosis"]; TCACycle -> Energy; }

Figure 1: Metabolic pathway of this compound.

Evidence of Anaplerosis: Preclinical and Clinical Data

While the theoretical basis for this compound's anaplerotic effect is strong, direct evidence in human subjects is still emerging. However, preclinical studies and indirect clinical observations support this mechanism.

A study in very long-chain acyl-CoA dehydrogenase-deficient (VLCAD-/-) mice demonstrated that dietary this compound increased the levels of the TCA cycle intermediate succinate in cardiac muscle compared to mice fed a diet with even-chain MCT oil.

In a clinical study involving patients with VLCAD deficiency, treatment with this compound resulted in a trend towards normalization of blood levels of TCA cycle intermediates compared to patients treated with standard MCT oil, as indicated by Z-scores.

Quantitative Clinical Efficacy of this compound

Several clinical trials have demonstrated the clinical benefits of this compound in patients with LC-FAODs. The following tables summarize key quantitative data from these studies.

Table 1: Reduction in Major Clinical Events (MCEs) with this compound Treatment
StudyPatient PopulationTreatment DurationMCE Rate (events/year) Pre-Triheptanoin (Mean ± SD)MCE Rate (events/year) on this compound (Mean ± SD)Percentage Reduction in MCE Ratep-value
Vockley et al. (UX007-CL201 Extension)This compound-naïve LC-FAOD (n=33)27.4 ± 19.9 months2.00 (median)0.28 (median)86%0.0343
Vockley et al. (UX007-CL201 Extension)CL201 Rollover LC-FAOD (n=24)46.9 ± 13.6 months1.76 ± 1.641.00 ± 1.0043%0.0347

MCEs were defined as episodes of rhabdomyolysis, hypoglycemia, or cardiomyopathy requiring hospitalization or emergency medical intervention.

Table 2: Improvement in Cardiac Function with this compound Compared to Trioctanoin
StudyPatient PopulationTreatment DurationParameterThis compound Group (C7) - Change from Baseline (Mean)Trioctanoin Group (C8) - Change from Baseline (Mean)p-value
Gillingham et al., 2017LC-FAOD (n=32)4 monthsLeft Ventricular Ejection Fraction (%)+7.4-0.046
Gillingham et al., 2017LC-FAOD (n=32)4 monthsLeft Ventricular Wall Mass (%)-20-0.041

Detailed Experimental Protocols from Key Clinical Trials

Gillingham et al., 2017: A Double-Blinded, Randomized Controlled Trial

This study compared the effects of this compound (C7) to trioctanoin (C8) in patients with LC-FAODs.

  • Study Design:

    graph Gillingham_Study_Design { rankdir="LR"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

    Screening [label="Screening & Baseline Assessment"]; Randomization [label="Randomization (1:1)"]; C7_Arm [label="this compound (C7) Arm\n(20% of DCI, 4 months)"]; C8_Arm [label="Trioctanoin (C8) Arm\n(20% of DCI, 4 months)"]; FollowUp [label="Follow-up Assessments"];

    Screening -> Randomization; Randomization -> C7_Arm; Randomization -> C8_Arm; C7_Arm -> FollowUp; C8_Arm -> FollowUp; }

    Figure 2: Gillingham et al. (2017) study workflow.

  • Key Methodologies:

    • Exercise Tolerance Test: A submaximal treadmill exercise test was performed. The specific protocol involved a graded increase in speed and/or incline to achieve a target heart rate of 60-70% of the predicted maximum. Heart rate, oxygen consumption (VO₂), and carbon dioxide production (VCO₂) were measured continuously.

    • Echocardiography: Standard 2D, M-mode, and Doppler echocardiography were performed to assess cardiac structure and function. Measurements included left ventricular ejection fraction (LVEF), left ventricular mass, and diastolic function parameters.

    • 31P Magnetic Resonance Spectroscopy (31P-MRS): This non-invasive technique was used to assess muscle energy metabolism. Following a standardized exercise protocol, the rate of phosphocreatine (PCr) recovery was measured, which is an indicator of mitochondrial oxidative capacity.

Vockley et al. (UX007-CL201 and Extension Studies): Open-Label Efficacy and Safety Trials

These studies evaluated the long-term safety and efficacy of this compound in patients with severe LC-FAODs.

  • Study Design:

    graph Vockley_Study_Design { rankdir="LR"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

    Enrollment [label="Enrollment & Retrospective Data Collection (78 weeks)"]; Treatment [label="Open-Label this compound Treatment\n(Target 25-35% of DCI)"]; FollowUp [label="Ongoing Follow-up & MCE Tracking"];

    Enrollment -> Treatment -> FollowUp; }

    Figure 3: Vockley et al. open-label study workflow.

  • Key Methodologies:

    • Major Clinical Event (MCE) Adjudication: A key outcome was the rate of MCEs (rhabdomyolysis, hypoglycemia, cardiomyopathy). These events were retrospectively collected from medical records for the 78 weeks prior to study entry and prospectively recorded during the study. An independent adjudication committee reviewed all events.

    • Cycle Ergometry: Patients performed a 40-minute cycle ergometry test at a constant workload to assess exercise tolerance. The primary endpoint was the total work performed.

    • 12-Minute Walk Test (12MWT): This test was used to assess functional exercise capacity. Patients were instructed to walk as far as possible in 12 minutes. The total distance walked was recorded.

    • Acylcarnitine Profiling: Blood spots were collected and analyzed by tandem mass spectrometry (MS/MS) to determine the concentrations of various acylcarnitine species. This is a standard method for diagnosing and monitoring patients with FAODs.

Conclusion and Future Directions

The mechanism of action of this compound in fatty acid oxidation disorders is multifaceted, providing both a direct energy source and, crucially, replenishing the pool of TCA cycle intermediates through anaplerosis. This dual action addresses the fundamental metabolic defects in LC-FAODs more effectively than traditional even-chain MCT oil. The clinical data to date demonstrates a significant reduction in major clinical events and improvements in cardiac function, supporting the therapeutic utility of this anaplerotic therapy.

Future research should focus on obtaining more direct evidence of anaplerosis in human subjects, for instance, through stable isotope tracer studies to track the metabolic fate of heptanoate in vivo. Further elucidation of the downstream effects of improved mitochondrial function on cellular signaling pathways and gene expression will also be critical in fully understanding the comprehensive benefits of this compound therapy. For drug development professionals, the success of this compound highlights the potential of targeted metabolic therapies for inborn errors of metabolism and provides a framework for the development of novel anaplerotic substrates for other energy-deficiency disorders.

References

The Anaplerotic Role of Triheptanoin in the Krebs Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the anaplerotic properties of triheptanoin and its impact on the Krebs cycle. This compound, a synthetic triglyceride of the seven-carbon fatty acid heptanoate, serves as a novel metabolic therapy, particularly for long-chain fatty acid oxidation disorders (LC-FAOD). Its unique metabolism replenishes crucial intermediates in the Krebs cycle, thereby improving energy production in conditions of metabolic stress. This document details the biochemical mechanism of this compound, presents quantitative data from clinical studies on its efficacy, outlines detailed experimental protocols for assessing its metabolic effects, and provides visual representations of the key pathways and workflows.

Introduction: The Challenge of Energy Deficits in Metabolic Disorders

Many inherited metabolic disorders, such as LC-FAOD, are characterized by a compromised ability to produce energy from traditional fuel sources. LC-FAODs result from defects in the mitochondrial beta-oxidation of long-chain fatty acids, a primary energy source for tissues with high energy demand like the heart and skeletal muscle. This leads to a significant energy deficit and an accumulation of toxic intermediates, manifesting in severe clinical outcomes including cardiomyopathy, rhabdomyolysis, and hypoglycemia.

Standard treatments for LC-FAOD often involve a diet low in long-chain fats and supplementation with medium-chain triglycerides (MCTs). However, MCTs, which are composed of even-chain fatty acids, are metabolized solely to acetyl-CoA. While acetyl-CoA can enter the Krebs cycle, it does not replenish the cycle's intermediates, a process known as anaplerosis. A deficiency in Krebs cycle intermediates can impair the cycle's overall function and exacerbate the energy deficit.

Mechanism of Action: this compound's Anaplerotic Effect

This compound addresses this limitation through its unique metabolic pathway. Following oral administration, this compound is hydrolyzed in the gut into glycerol and three molecules of heptanoate (a C7 fatty acid). Heptanoate is readily absorbed and transported to the liver and peripheral tissues.[1]

Within the mitochondria, heptanoate undergoes beta-oxidation. Unlike even-chain fatty acids, the final round of beta-oxidation of heptanoate yields one molecule of acetyl-CoA (C2) and one molecule of propionyl-CoA (C3).[1][2][3]

  • Acetyl-CoA directly enters the Krebs cycle by condensing with oxaloacetate to form citrate.

  • Propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then isomerized to succinyl-CoA . Succinyl-CoA is a key intermediate of the Krebs cycle.[2]

By providing both acetyl-CoA and a precursor to succinyl-CoA, this compound effectively "refills" the Krebs cycle at two critical points, restoring its capacity and enhancing overall energy production. This dual-entry mechanism is the cornerstone of this compound's anaplerotic therapy.

Signaling Pathways and Metabolic Fate of this compound

The metabolic journey of this compound from ingestion to its anaplerotic function in the Krebs cycle involves several key steps and pathways.

Triheptanoin_Metabolism cluster_ingestion Ingestion & Digestion cluster_mitochondrion Mitochondrial Metabolism This compound This compound Heptanoate Heptanoate This compound->Heptanoate Lipolysis Glycerol Glycerol This compound->Glycerol Heptanoyl-CoA Heptanoyl-CoA Heptanoate->Heptanoyl-CoA Activation Acetyl-CoA Acetyl-CoA Heptanoyl-CoA->Acetyl-CoA β-oxidation Propionyl-CoA Propionyl-CoA Heptanoyl-CoA->Propionyl-CoA β-oxidation Krebs Cycle Krebs Cycle Acetyl-CoA->Krebs Cycle Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Carboxylation & Isomerization Succinyl-CoA->Krebs Cycle Anaplerosis

Metabolic Pathway of this compound

Data Presentation: Clinical Efficacy of this compound

Clinical studies have demonstrated the significant benefits of this compound in patients with LC-FAOD. The following tables summarize key quantitative data from these trials.

Table 1: Reduction in Major Clinical Events (MCEs) with this compound Treatment
StudyPatient CohortPre-Triheptanoin MCE Rate (events/year)Post-Triheptanoin MCE Rate (events/year)Percent Reductionp-valueReference
UX007-CL201 (Phase 2)29 patients with severe LC-FAOD1.690.8848.1%0.021
UX007-CL202 (Extension)24 patients (rollover from CL201)1.760.9645.5%0.0319
UX007-CL202 (Extension)20 this compound-naïve patients2.33 (median)0.71 (median)69.5%0.1072
Retrospective Chart Review20 patients1.941.2635% (trend)0.1126

MCEs include rhabdomyolysis, hypoglycemia, and cardiomyopathy.

Table 2: Reduction in Hospitalization Rates with this compound Treatment
StudyPatient CohortPre-Triheptanoin Hospitalization Rate (events/year)Post-Triheptanoin Hospitalization Rate (events/year)Percent Reductionp-valueReference
UX007-CL201 (Phase 2)29 patients1.390.6553.2%<0.05
UX007-CL202 (Extension)24 patients (rollover from CL201)1.430.7646.9%0.0429
Retrospective Chart Review15 patients17.55 (days/year)5.76 (days/year)67%0.0242
Nationwide Turkish Study14 patients0.19 (admissions/month, median)0.08 (admissions/month, median)57.9%0.009
Table 3: Improvement in Cardiomyopathy with this compound Treatment
StudyPatient CohortKey FindingsReference
Case Series10 patients with acute cardiomyopathyEjection fraction improved from a baseline of 12-45% to a peak of 33-71%, with 9 of 10 patients reaching the normal range.
Expanded Access ProgramCritically ill patientsStabilization or improvement in left ventricular ejection fraction and left ventricular mass. All infants with cardiomyopathy showed improved cardiac function.
UX007-CL201 (Phase 2)29 patientsCardiomyopathy events decreased from 3 to 1 (a 69.7% reduction in event rate).

Experimental Protocols

Assessing the anaplerotic effects of this compound requires specialized methodologies to trace and quantify metabolic intermediates. Below are detailed protocols for key experiments.

Quantification of Krebs Cycle Intermediates by LC-MS/MS

This protocol outlines a method for the simultaneous quantification of Krebs cycle intermediates in biological samples (e.g., tissue homogenates, cell lysates).

5.1.1. Materials and Reagents

  • Internal standards (e.g., 13C-labeled Krebs cycle intermediates)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Sample homogenization buffer (e.g., 80% MeOH)

  • C18 reversed-phase column

  • Triple quadrupole mass spectrometer

5.1.2. Sample Preparation

  • Tissue Samples: Flash-freeze tissue in liquid nitrogen immediately after collection. Homogenize the frozen tissue in ice-cold 80% MeOH.

  • Cell Culture: Aspirate culture medium and wash cells with ice-cold PBS. Quench metabolism by adding liquid nitrogen or ice-cold 80% MeOH. Scrape cells and collect the lysate.

  • Protein Precipitation: Centrifuge the homogenate/lysate at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet protein and cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 5% ACN with 0.1% FA).

5.1.3. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% FA in water.

    • Mobile Phase B: 0.1% FA in ACN.

    • Gradient: A typical gradient would start with a low percentage of B, increasing to elute the polar Krebs cycle intermediates.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Use pre-determined precursor-to-product ion transitions for each Krebs cycle intermediate and its corresponding internal standard.

5.1.4. Data Analysis

  • Quantify the concentration of each intermediate by comparing the peak area ratio of the analyte to its internal standard against a standard curve.

13C Metabolic Flux Analysis (MFA) to Assess Anaplerosis

This protocol provides a general workflow for conducting a 13C-MFA experiment to trace the contribution of this compound-derived carbons to the Krebs cycle.

5.2.1. Experimental Workflow

MFA_Workflow Cell_Culture 1. Cell Culture (e.g., patient-derived fibroblasts) Labeling 2. Isotopic Labeling (Incubate with 13C-heptanoate) Cell_Culture->Labeling Quenching 3. Quenching & Extraction (e.g., cold methanol) Labeling->Quenching Analysis 4. LC-MS/MS or GC-MS Analysis (Measure mass isotopomer distributions) Quenching->Analysis Modeling 5. Computational Modeling (Estimate metabolic fluxes) Analysis->Modeling Interpretation 6. Data Interpretation (Assess anaplerotic contribution) Modeling->Interpretation

Workflow for 13C Metabolic Flux Analysis

5.2.2. Detailed Steps

  • Cell Culture and Labeling:

    • Culture cells (e.g., patient-derived fibroblasts) to a desired confluency.

    • Replace the standard culture medium with a medium containing a known concentration of 13C-labeled heptanoate.

    • Incubate for a time sufficient to reach isotopic steady-state.

  • Metabolite Extraction:

    • Rapidly quench metabolic activity and extract metabolites as described in section 5.1.2.

  • Mass Spectrometry Analysis:

    • Analyze the extracted metabolites by LC-MS/MS or GC-MS to determine the mass isotopomer distribution (MID) of Krebs cycle intermediates.

  • Computational Flux Modeling:

    • Use specialized software (e.g., INCA, Metran) to fit the measured MIDs to a metabolic network model.

    • The model will estimate the relative and absolute fluxes through different metabolic pathways, including the anaplerotic contribution of heptanoate.

Conclusion

This compound represents a significant advancement in the treatment of LC-FAOD and other metabolic disorders characterized by impaired energy metabolism. Its anaplerotic properties, mediated by the dual provision of acetyl-CoA and propionyl-CoA to the Krebs cycle, address a fundamental pathophysiological deficit that is not corrected by traditional MCT oil supplementation. The quantitative data from clinical trials robustly support its efficacy in reducing major clinical events and improving cardiac function. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the metabolic effects of this compound and to explore its potential in a wider range of diseases. As our understanding of cellular metabolism deepens, the targeted anaplerotic strategy offered by this compound is likely to become an increasingly important therapeutic modality.

References

Triheptanoin as a Metabolic Therapy for Genetic Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triheptanoin, a synthetic, pharmaceutical-grade triglyceride of three seven-carbon (heptanoate) fatty acids, has emerged as a promising metabolic therapy for several rare genetic disorders. Marketed as Dojolvi®, it serves as a source of calories and fatty acids, bypassing specific enzymatic defects and providing anaplerotic substrates to the Krebs cycle. This technical guide provides an in-depth overview of the core science behind this compound, its mechanism of action, clinical applications, and a summary of key clinical trial data. Detailed experimental protocols and visual representations of metabolic pathways and experimental workflows are included to support further research and drug development efforts in this area.

Introduction: The Challenge of Energy Deficit in Genetic Disorders

A number of genetic disorders are characterized by a fundamental deficit in cellular energy production. These can arise from defects in fatty acid oxidation, glucose transport, or other critical metabolic pathways. The resulting energy crisis can lead to a range of severe clinical manifestations, including cardiomyopathy, rhabdomyolysis, hypoglycemia, seizures, and developmental delay.[1][2][3] Traditional management strategies have focused on dietary modifications, such as the use of medium-chain triglyceride (MCT) oil, but these approaches have limitations and often do not fully address the underlying metabolic imbalance.[1][4]

This compound represents a novel therapeutic approach designed to address these energy deficits more effectively. Its unique odd-chain fatty acid composition provides a dual benefit: it can be metabolized to produce both acetyl-CoA, a primary fuel for the Krebs cycle, and propionyl-CoA, which serves an anaplerotic function by replenishing Krebs cycle intermediates.

Mechanism of Action: Anaplerosis and Energy Substrate Provision

This compound is a pro-drug that is hydrolyzed in the gut to glycerol and three molecules of heptanoate. Heptanoate is readily absorbed and transported to the liver and other tissues.

Bypassing Defective Metabolic Pathways

In disorders like long-chain fatty acid oxidation disorders (LC-FAOD), the breakdown of long-chain fatty acids is impaired. Heptanoate, as a medium-chain fatty acid, can enter the mitochondria and undergo β-oxidation without the need for the defective enzymes, thus providing a crucial alternative energy source.

The Anaplerotic Effect

The metabolism of heptanoate produces both acetyl-CoA and propionyl-CoA. Propionyl-CoA is converted to succinyl-CoA, a key intermediate in the Krebs cycle. This process, known as anaplerosis, replenishes the pool of Krebs cycle intermediates that can become depleted in energy-deficient states. By restoring the integrity of the Krebs cycle, this compound enhances the efficiency of energy production.

Generation of Alternative Ketone Bodies

In the liver, heptanoate metabolism also leads to the production of five-carbon (C5) ketone bodies, such as β-hydroxypentanoate and β-ketopentanoate, in addition to the standard four-carbon (C4) ketone bodies. These C5 ketone bodies can cross the blood-brain barrier and serve as an alternative fuel source for the brain, which is particularly relevant for conditions like Glucose Transporter Type 1 Deficiency Syndrome (GLUT1-DS).

Triheptanoin_Metabolism cluster_mito This compound This compound (C7 Triglyceride) Heptanoate Heptanoate (C7) This compound->Heptanoate Hydrolysis Mitochondria Mitochondria Heptanoate->Mitochondria Transport AcetylCoA Acetyl-CoA (C2) Heptanoate->AcetylCoA β-oxidation PropionylCoA Propionyl-CoA (C3) Heptanoate->PropionylCoA β-oxidation C5Ketones C5 Ketone Bodies (β-hydroxypentanoate, β-ketopentanoate) Heptanoate->C5Ketones Hepatic Metabolism KrebsCycle Krebs Cycle (TCA Cycle) AcetylCoA->KrebsCycle SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Carboxylation Energy Energy (ATP) KrebsCycle->Energy SuccinylCoA->KrebsCycle Anaplerosis Brain Brain C5Ketones->Brain Crosses BBB Brain->Energy Alternative Fuel LCFAOD_Protocol cluster_baseline Baseline Measures cluster_followup Follow-up Measures Screening Screening & Enrollment (Molecularly confirmed LC-FAOD) Baseline Baseline Assessment Screening->Baseline Randomization Randomization Baseline->Randomization Echocardiogram Echocardiogram ExerciseTest Exercise Stress Test BloodBiomarkers Blood Biomarkers (Acylcarnitines, CK) MCE_History Major Clinical Event History GroupA This compound Treatment (e.g., 20-35% of DCI) Randomization->GroupA GroupB Control Treatment (e.g., Trioctanoin or Placebo) Randomization->GroupB FollowUp Follow-up Assessments (e.g., 4 months, 78 weeks) GroupA->FollowUp GroupB->FollowUp DataAnalysis Data Analysis FollowUp->DataAnalysis Echocardiogram_F Echocardiogram ExerciseTest_F Exercise Stress Test BloodBiomarkers_F Blood Biomarkers MCE_Rate MCE Rate & Duration AdverseEvents Adverse Event Monitoring

References

The Discovery, Development, and Clinical Application of Triheptanoin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triheptanoin, marketed under the brand name Dojolvi®, is a novel therapeutic agent approved for the treatment of long-chain fatty acid oxidation disorders (LC-FAOD). This technical guide provides a comprehensive overview of the discovery, mechanism of action, clinical development, and therapeutic applications of this unique medium-chain triglyceride. This compound's anaplerotic properties, which address the underlying energy deficit in inherited metabolic diseases, represent a significant advancement in the management of these rare and debilitating conditions. This document details the key preclinical and clinical studies that established its efficacy and safety, offering a valuable resource for researchers and professionals in the field of drug development and metabolic medicine.

Introduction: The Unmet Need in Long-Chain Fatty Acid Oxidation Disorders

Long-chain fatty acid oxidation disorders (LC-FAOD) are a group of rare, life-threatening autosomal recessive genetic disorders characterized by the body's inability to convert long-chain fatty acids into energy.[1][2] This metabolic blockade leads to a severe energy deficit, particularly during periods of fasting or increased metabolic demand.[3] Clinically, LC-FAODs manifest with a range of serious complications, including recurrent rhabdomyolysis, hypoglycemia, cardiomyopathy, and in some cases, sudden death.[4][5] Prior to the development of this compound, management strategies for LC-FAOD were largely supportive, focusing on dietary modifications such as a low-fat, high-carbohydrate diet and supplementation with even-chain medium-chain triglyceride (MCT) oil. However, despite these interventions, many patients continued to experience significant morbidity and mortality, highlighting a critical unmet medical need for more effective therapies.

The Discovery of this compound: A Novel Anaplerotic Approach

The development of this compound was born from the pioneering research of Dr. Charles Roe, who identified that a key issue in LC-FAOD was the depletion of tricarboxylic acid (TCA) cycle intermediates, a state known as anaplerotic defect. Even-chain MCTs, while providing an alternative energy source in the form of acetyl-CoA, do not replenish these vital intermediates.

This compound, a synthetic triglyceride composed of three seven-carbon (C7) fatty acids (heptanoate) attached to a glycerol backbone, was designed to address this anaplerotic defect. Its unique odd-carbon chain structure allows for a dual mechanism of action: providing both a direct energy source and replenishing TCA cycle intermediates.

Mechanism of Action: Replenishing the Krebs Cycle

Following oral administration, this compound is hydrolyzed in the gut into glycerol and three molecules of heptanoate. Heptanoate is readily absorbed and transported to the liver and other tissues.

Beta-Oxidation and Energy Production

Heptanoate undergoes beta-oxidation in the mitochondria, a process that does not require the enzymes deficient in LC-FAOD. This process yields two molecules of acetyl-CoA, which can directly enter the TCA cycle for energy production (ATP synthesis), and one molecule of propionyl-CoA.

Anaplerosis via Propionyl-CoA

The propionyl-CoA generated from heptanoate metabolism is the key to this compound's anaplerotic effect. Propionyl-CoA is converted to succinyl-CoA, an intermediate of the TCA cycle. This replenishment of TCA cycle intermediates is crucial for maintaining the cycle's function, which is often compromised in LC-FAOD due to the lack of substrates from fatty acid oxidation.

C5-Ketone Body Production

In the liver, heptanoate can also be metabolized into five-carbon (C5) ketone bodies, namely beta-hydroxypentanoate (BHP) and beta-ketopentanoate (BKP). These C5 ketones can cross the blood-brain barrier and serve as an alternative energy source for the brain and other tissues.

// Nodes this compound [label="this compound (C7 Triglyceride)", fillcolor="#F1F3F4", fontcolor="#202124"]; Heptanoate [label="Heptanoate (C7)", fillcolor="#F1F3F4", fontcolor="#202124"]; AcetylCoA [label="Acetyl-CoA (x2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PropionylCoA [label="Propionyl-CoA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TCACycle [label="TCA Cycle", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Energy [label="Energy (ATP)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; SuccinylCoA [label="Succinyl-CoA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C5Ketones [label="C5 Ketone Bodies\n(BHP, BKP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Brain [label="Brain & Other Tissues", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges this compound -> Heptanoate [label="Hydrolysis"]; Heptanoate -> AcetylCoA [label="β-oxidation"]; Heptanoate -> PropionylCoA [label="β-oxidation"]; AcetylCoA -> TCACycle; TCACycle -> Energy; PropionylCoA -> SuccinylCoA [label="Carboxylation"]; SuccinylCoA -> TCACycle [label="Anaplerosis"]; Heptanoate -> C5Ketones [label="Hepatic Metabolism"]; C5Ketones -> Brain [label="Energy Source"]; } .dot Caption: Metabolic fate of this compound.

Clinical Development Program

The clinical development of this compound for LC-FAOD involved several key studies designed to evaluate its safety and efficacy.

Key Clinical Trials

A summary of the pivotal clinical trials for this compound in LC-FAOD is presented below:

Study Identifier Phase Design Patient Population Key Endpoints Key Findings
NCT01379625 IIRandomized, double-blind, controlled32 subjects with LC-FAOD (ages 7-64)Changes in cardiac function, exercise toleranceThis compound improved left ventricular ejection fraction and reduced left ventricular wall mass compared to trioctanoin.
CL201 (NCT01886378) IIOpen-label, single-arm29 pediatric and adult patients with severe LC-FAODAnnualized rate and duration of Major Clinical Events (MCEs)Significant reduction in the annualized rate and duration of MCEs (rhabdomyolysis, hypoglycemia, cardiomyopathy) over 78 weeks.
CL202 (NCT02214160) IIOpen-label, long-term extension94 patients with LC-FAODLong-term safety and efficacy (MCE rate)Sustained reduction in MCE rates, confirming long-term efficacy and safety.
Experimental Protocols: A Representative Study (CL201 - NCT01886378)

Objective: To evaluate the efficacy and safety of this compound in pediatric and adult patients with severe LC-FAOD.

Study Design: A 78-week, single-arm, open-label Phase 2 study. Each patient served as their own control, with a retrospective 78-week period of standard-of-care management used for comparison.

Patient Population:

  • Inclusion Criteria: Patients aged at least 6 months with a confirmed diagnosis of severe LC-FAOD (CPT-II, VLCAD, LCHAD, or TFP deficiency) and experiencing significant clinical manifestations despite current management.

  • Exclusion Criteria: Patients with a history of myocardial infarction or peripheral neuropathy limiting walking ability.

Intervention: this compound was initiated at a target dose of 25-35% of the total daily caloric intake, administered orally in at least four divided doses. Prior MCT oil was discontinued.

Primary Endpoint: The primary objective was to evaluate the impact of this compound on the annualized rate and duration of MCEs, defined as episodes of rhabdomyolysis, hypoglycemia, or cardiomyopathy requiring hospitalization, emergency room visit, or emergency intervention.

Secondary Endpoints:

  • Exercise tolerance

  • Health-related quality of life

// Nodes Screening [label="Screening & Enrollment\n(N=29)", fillcolor="#F1F3F4", fontcolor="#202124"]; Baseline [label="Baseline Data Collection\n(Retrospective 78 weeks on standard care)", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="this compound Treatment\n(78 weeks, target 25-35% of DCI)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FollowUp [label="Follow-up & Data Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Efficacy [label="Efficacy Assessment\n(MCE Rate & Duration)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Safety [label="Safety Monitoring\n(Adverse Events)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Screening -> Baseline; Baseline -> Treatment; Treatment -> FollowUp; FollowUp -> Efficacy; FollowUp -> Safety; } .dot Caption: Workflow for the CL201 clinical trial.

Clinical Efficacy and Safety

Efficacy in LC-FAOD

Clinical studies have consistently demonstrated the efficacy of this compound in reducing the incidence and severity of major clinical events in patients with LC-FAOD.

Table 2: Summary of Efficacy Data from Key Clinical Trials

Outcome Measure CL201 (NCT01886378) - 78 weeks CL202 (NCT02214160) - Long-term Extension
Annualized MCE Rate 48.1% reduction from baseline (p=0.021)Sustained reduction in MCEs; 86% reduction in the this compound-naïve cohort (p=0.0343)
Annualized MCE Duration 50.3% reduction from baseline (p=0.028)43% reduction in the CL201 rollover cohort (p=0.0347)
Hospitalization Rate 38.7% reduction in rhabdomyolysis-related hospitalizationsContinued reduction in hospitalization rates and duration
Hypoglycemia Events Near-elimination of hypoglycemic events leading to hospitalizationSignificant and sustained reduction in hypoglycemic events
Cardiomyopathy Reduction in cardiomyopathy eventsImprovement in cardiac function
Safety and Tolerability

This compound is generally well-tolerated. The most common adverse events are gastrointestinal in nature and are typically mild to moderate in severity.

Table 3: Common Adverse Events Associated with this compound

Adverse Event Frequency Management
DiarrheaCommonDose adjustment, administration with food
Abdominal painCommonDose adjustment, administration with food
VomitingCommonDose adjustment, administration with food
NauseaCommonDose adjustment, administration with food

Serious adverse events related to this compound are rare.

Pharmacokinetics

  • Absorption: this compound is rapidly hydrolyzed in the gastrointestinal tract, and systemic exposure to the parent drug is negligible. The primary circulating metabolite is heptanoate.

  • Distribution: Heptanoate is approximately 80% bound to plasma proteins, likely serum albumin.

  • Metabolism: Heptanoate is metabolized via beta-oxidation in the mitochondria of various tissues. It can also be converted to C5-ketone bodies in the liver.

  • Elimination: The elimination half-life of heptanoate is approximately 1.7 hours, supporting a dosing frequency of four or more times a day.

Other Investigational Uses

The anaplerotic properties of this compound have led to its investigation in other metabolic and neurological disorders characterized by energy deficits.

  • Glucose Transporter Type 1 Deficiency Syndrome (GLUT1-DS): this compound has been studied as a potential therapy for GLUT1-DS, a condition where glucose transport to the brain is impaired. While some studies have shown promise in reducing seizures, others have not demonstrated a significant benefit for movement disorders.

  • Other Metabolic Disorders: Research is ongoing to explore the potential of this compound in other inherited metabolic diseases where anaplerosis may be beneficial.

Conclusion and Future Directions

The discovery and development of this compound represent a significant milestone in the treatment of LC-FAOD. By directly addressing the underlying anaplerotic defect, this compound has been shown to reduce the frequency and severity of life-threatening clinical events and improve the quality of life for patients with these devastating disorders. Its unique mechanism of action, supported by a robust clinical development program, has established it as a cornerstone of therapy for LC-FAOD.

Future research will likely focus on further elucidating the long-term benefits of this compound, exploring its potential in other metabolic and neurological conditions, and optimizing its use in combination with other therapeutic strategies. The story of this compound serves as a powerful example of how a deep understanding of disease pathophysiology can lead to the development of targeted and effective therapies for rare diseases.

References

An In-depth Technical Guide to the Biochemical Pathway of Triheptanoin Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triheptanoin is a synthetic, odd-carbon medium-chain triglyceride (MCT) composed of three seven-carbon fatty acids (heptanoate) esterified to a glycerol backbone. It serves as a source of calories and fatty acids, particularly in the management of long-chain fatty acid oxidation disorders (LC-FAODs).[1][2][3] Unlike even-chain MCTs, the metabolism of this compound provides unique anaplerotic substrates for the tricarboxylic acid (TCA) cycle, making it a promising therapeutic agent for various metabolic diseases.[4][5] This technical guide provides a comprehensive overview of the core biochemical pathway of this compound metabolism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key processes.

Biochemical Pathway of this compound Metabolism

The metabolic journey of this compound begins with its hydrolysis in the gastrointestinal tract and culminates in the production of key intermediates for cellular energy production.

Hydrolysis

Following oral administration, this compound is extensively hydrolyzed by pancreatic lipases in the lumen of the small intestine. This enzymatic action cleaves the ester bonds, releasing two molecules of free heptanoate and one molecule of 2-monoheptanoylglycerol. The latter is further hydrolyzed to yield a third molecule of heptanoate and a glycerol backbone. Due to this rapid and efficient hydrolysis, the systemic exposure to intact this compound is negligible.

Absorption and Transport

Heptanoate, being a medium-chain fatty acid, is readily absorbed by the intestinal mucosa. Unlike long-chain fatty acids, it does not require carnitine for transport across the inner mitochondrial membrane and can diffuse directly into the mitochondria.

Mitochondrial β-Oxidation of Heptanoate

Once inside the mitochondrial matrix, heptanoate undergoes β-oxidation, a cyclical four-step process that sequentially shortens the fatty acid chain. For heptanoate (a C7 fatty acid), this process involves two and a half cycles.

The key enzymatic steps are:

  • Acyl-CoA Dehydrogenase: The first step is catalyzed by a medium-chain acyl-CoA dehydrogenase (MCAD), which introduces a double bond between the α and β carbons.

  • Enoyl-CoA Hydratase: The resulting trans-Δ²-enoyl-CoA is then hydrated.

  • 3-Hydroxyacyl-CoA Dehydrogenase: The hydroxyl group is subsequently oxidized to a keto group.

  • β-Ketothiolase: Finally, the β-ketoacyl-CoA is cleaved by thiolase, releasing a two-carbon acetyl-CoA molecule and a fatty acyl-CoA that is two carbons shorter.

After two full cycles of β-oxidation, a five-carbon fatty acyl-CoA (pentanoyl-CoA or valeryl-CoA) remains. The final cycle of β-oxidation of pentanoyl-CoA yields one molecule of acetyl-CoA and one molecule of the three-carbon propionyl-CoA.

Thus, the complete β-oxidation of one molecule of heptanoate generates:

  • Two molecules of Acetyl-CoA

  • One molecule of Propionyl-CoA

Anaplerotic Fate of Propionyl-CoA

The production of propionyl-CoA is the key feature that distinguishes the metabolism of this compound from that of even-chain fatty acids. Propionyl-CoA serves as an anaplerotic substrate, meaning it can replenish the intermediates of the TCA cycle. This is a critical function, as the TCA cycle is a central hub of cellular metabolism, and its intermediates are constantly being withdrawn for various biosynthetic pathways.

The conversion of propionyl-CoA to the TCA cycle intermediate succinyl-CoA involves a three-step enzymatic pathway:

  • Propionyl-CoA Carboxylase (PCC): This biotin-dependent enzyme carboxylates propionyl-CoA to form D-methylmalonyl-CoA.

  • Methylmalonyl-CoA Epimerase: D-methylmalonyl-CoA is then converted to its stereoisomer, L-methylmalonyl-CoA.

  • Methylmalonyl-CoA Mutase: This vitamin B12-dependent enzyme rearranges L-methylmalonyl-CoA to form Succinyl-CoA .

Succinyl-CoA then enters the TCA cycle, contributing to the pool of intermediates and enhancing the cycle's capacity for energy production and biosynthesis.

Hepatic Ketogenesis and C5 Ketone Bodies

In the liver, heptanoate can also be partially oxidized to form unique five-carbon (C5) ketone bodies: β-hydroxypentanoate (BHP) and β-ketopentanoate (BKP). These C5 ketone bodies are released into the bloodstream and can be taken up by extrahepatic tissues, such as the brain and muscle, where they are converted back to acetyl-CoA and propionyl-CoA to fuel the TCA cycle. The formation of C5 ketone bodies provides an alternative energy source, particularly for the brain, which has important implications for the treatment of neurological disorders like glucose transporter type 1 deficiency syndrome (Glut1DS).

Quantitative Data on this compound Metabolism

The following tables summarize key quantitative data related to the metabolism of this compound, compiled from various pharmacokinetic and enzymatic studies.

Table 1: Pharmacokinetic Parameters of this compound and its Metabolites
ParameterHeptanoateβ-Hydroxypentanoate (BHP)β-Hydroxybutyrate (BHB)
Cmax (µmol/L)
Single 0.3 g/kg dose178.9--
Single 0.4 g/kg dose259.1--
Tmax (h)
Single 0.3 g/kg dose0.5--
Single 0.4 g/kg dose0.8--
AUC (µmol*h/L)
Single 0.3 g/kg dose336.5--
Single 0.4 g/kg dose569.1--
Apparent Clearance (L/h/kg)
Single 0.3 g/kg dose6.05--
Single 0.4 g/kg dose4.31--
Elimination Half-life (h) ~1.7 in LC-FAOD patients--

Data presented as mean values. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Table 2: Kinetic Properties of Propionyl-CoA Carboxylase (PCC)
SubstrateK_m_ (mM)
Propionyl-CoA0.29
ATP0.08
Bicarbonate (HCO₃⁻)3.0

K_m_ (Michaelis constant) represents the substrate concentration at which the enzyme reaction rate is half of the maximum.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the metabolism of this compound.

Fatty Acid β-Oxidation Assay in Isolated Hepatocytes

This protocol describes a method to measure the rate of fatty acid β-oxidation using radiolabeled substrates in freshly isolated mouse hepatocytes.

Materials:

  • [1-¹⁴C]palmitic acid (or other radiolabeled fatty acid)

  • Bovine serum albumin (BSA), fatty acid-free

  • Hepatocyte isolation buffer (e.g., Hanks' Balanced Salt Solution)

  • Collagenase

  • Perchloric acid

  • Scintillation cocktail and counter

Procedure:

  • Hepatocyte Isolation: Isolate hepatocytes from a mouse liver using a collagenase perfusion technique.

  • Cell Suspension: Resuspend the isolated hepatocytes in a suitable incubation buffer.

  • Substrate Preparation: Prepare a solution of [1-¹⁴C]palmitic acid complexed to BSA.

  • Incubation: Incubate the hepatocyte suspension with the radiolabeled substrate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding perchloric acid, which precipitates proteins and macromolecules.

  • Separation of Metabolites: Centrifuge the samples to pellet the precipitated material. The acid-soluble fraction in the supernatant contains the products of β-oxidation (e.g., [¹⁴C]acetyl-CoA).

  • Quantification: Measure the radioactivity in the acid-soluble fraction using a scintillation counter.

  • Data Analysis: Calculate the rate of fatty acid oxidation based on the amount of radioactivity incorporated into the acid-soluble products per unit of time and normalize to the total protein content of the cell suspension.

Metabolomic Analysis of TCA Cycle Intermediates

This protocol outlines a general workflow for the quantitative analysis of TCA cycle intermediates in tissue or cell samples following this compound administration using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Tissue or cell samples

  • Internal standards (stable isotope-labeled TCA cycle intermediates)

  • Extraction solvent (e.g., 80% methanol)

  • LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

  • Sample Collection: Collect tissue or cell samples at desired time points after this compound administration and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Metabolite Extraction: Homogenize the frozen samples in a cold extraction solvent containing internal standards.

  • Protein Precipitation: Centrifuge the homogenates to pellet proteins and cellular debris.

  • Sample Preparation: Collect the supernatant and dry it under a stream of nitrogen or by lyophilization. Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

  • LC-MS Analysis: Inject the prepared samples onto the LC-MS system. Separate the TCA cycle intermediates using a suitable chromatographic method (e.g., reverse-phase or HILIC chromatography). Detect and quantify the metabolites using mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Integrate the peak areas for each metabolite and its corresponding internal standard. Calculate the concentration of each TCA cycle intermediate based on the peak area ratios and a standard curve.

Measurement of C5 Ketone Bodies

This protocol describes a method for the quantification of β-hydroxypentanoate (BHP) and β-ketopentanoate (BKP) in plasma or serum using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).

Materials:

  • Plasma or serum samples

  • Internal standards (e.g., stable isotope-labeled BHP and BKP)

  • Protein precipitation solvent (e.g., acetonitrile)

  • UPLC-MS/MS system

Procedure:

  • Sample Preparation: To a plasma or serum sample, add the internal standards and the protein precipitation solvent.

  • Protein Removal: Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitution: Reconstitute the residue in the mobile phase used for UPLC analysis.

  • UPLC-MS/MS Analysis: Inject the sample onto the UPLC-MS/MS system. Separate the C5 ketone bodies from other plasma components using a suitable C18 column. Detect and quantify BHP and BKP using mass spectrometry in MRM mode.

  • Data Analysis: Determine the concentrations of BHP and BKP by comparing the peak area ratios of the analytes to their respective internal standards against a calibration curve.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows described in this guide.

Triheptanoin_Metabolism cluster_Mitochondrion Mitochondrial Matrix cluster_Liver Hepatocytes This compound This compound Heptanoate Heptanoate (C7) This compound->Heptanoate Pancreatic Lipases Glycerol Glycerol This compound->Glycerol Mitochondrion Mitochondrion Heptanoate->Mitochondrion BetaOxidation β-Oxidation Heptanoate->BetaOxidation C5_Ketones C5 Ketone Bodies (BHP, BKP) Heptanoate->C5_Ketones AcetylCoA Acetyl-CoA (x2) BetaOxidation->AcetylCoA PropionylCoA Propionyl-CoA BetaOxidation->PropionylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle PCC Propionyl-CoA Carboxylase PropionylCoA->PCC SuccinylCoA Succinyl-CoA SuccinylCoA->TCA_Cycle Anaplerosis PCC->SuccinylCoA C5_Ketones->TCA_Cycle Extrahepatic Tissues Liver Liver

Caption: Biochemical pathway of this compound metabolism.

Anaplerotic_Pathway PropionylCoA Propionyl-CoA PCC Propionyl-CoA Carboxylase (Biotin) PropionylCoA->PCC D_MethylmalonylCoA D-Methylmalonyl-CoA PCC->D_MethylmalonylCoA MCE Methylmalonyl-CoA Epimerase D_MethylmalonylCoA->MCE L_MethylmalonylCoA L-Methylmalonyl-CoA MCE->L_MethylmalonylCoA MCM Methylmalonyl-CoA Mutase (Vitamin B12) L_MethylmalonylCoA->MCM SuccinylCoA Succinyl-CoA MCM->SuccinylCoA TCA_Cycle TCA Cycle SuccinylCoA->TCA_Cycle

Caption: Anaplerotic pathway of propionyl-CoA to succinyl-CoA.

FAO_Assay_Workflow Start Start: Isolate Hepatocytes Prepare_Cells Prepare Cell Suspension Start->Prepare_Cells Incubate Incubate Cells with Substrate (37°C) Prepare_Cells->Incubate Prepare_Substrate Prepare Radiolabeled Fatty Acid Substrate Prepare_Substrate->Incubate Terminate Terminate Reaction (Perchloric Acid) Incubate->Terminate Separate Separate Acid-Soluble Metabolites (Centrifugation) Terminate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Analyze Data and Calculate FAO Rate Quantify->Analyze

Caption: Experimental workflow for a fatty acid β-oxidation assay.

Conclusion

The metabolism of this compound offers a unique therapeutic strategy by providing both a direct energy source in the form of acetyl-CoA and an anaplerotic substrate, propionyl-CoA, to replenish the TCA cycle. This dual mechanism of action underscores its clinical utility in managing LC-FAODs and its potential for treating other metabolic and neurological disorders. A thorough understanding of its biochemical pathway, supported by quantitative data and robust experimental methodologies, is essential for the continued development and optimization of this compound-based therapies. Further research focusing on the tissue-specific metabolism of this compound and the precise quantification of its anaplerotic contribution will be crucial in expanding its therapeutic applications.

References

The Anaplerotic Role of Triheptanoin in Replenishing Tricarboxylic Acid Cycle Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tricarboxylic acid (TCA) cycle is a central hub of cellular metabolism, essential for energy production and the synthesis of biosynthetic precursors. In a number of inherited metabolic disorders and other diseases with an energy deficit component, the pool of TCA cycle intermediates can become depleted, impairing energy homeostasis. Triheptanoin, a synthetic triglyceride composed of three seven-carbon fatty acids (heptanoate), has emerged as a promising therapeutic agent due to its unique anaplerotic properties. This technical guide provides an in-depth analysis of the mechanism by which this compound replenishes TCA cycle intermediates, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction: The Concept of Anaplerosis

Anaplerosis, derived from the Greek meaning 'to fill up', refers to the replenishment of intermediates of a metabolic pathway, most notably the TCA cycle. The continuous removal of TCA cycle intermediates for biosynthesis (e.g., gluconeogenesis, amino acid synthesis, and fatty acid synthesis) necessitates a constant influx of precursors to maintain the cycle's function. Key anaplerotic enzymes include pyruvate carboxylase and propionyl-CoA carboxylase[1][2]. A deficiency in anaplerosis can lead to a state of "TCA cycle stalling," resulting in impaired energy production and cellular dysfunction. This is particularly relevant in conditions such as long-chain fatty acid oxidation disorders (LC-FAOD) and glucose transporter type 1 deficiency syndrome (Glut1-DS), where the provision of substrates for the TCA cycle is compromised[3][4][5].

Mechanism of Action of this compound

This compound serves as a pro-drug for heptanoate. Following oral administration, it is hydrolyzed by pancreatic lipases into glycerol and three molecules of heptanoate. Heptanoate, a medium-chain fatty acid, is readily absorbed and transported to the liver and peripheral tissues. Unlike even-chain fatty acids which are metabolized solely to acetyl-CoA, the seven-carbon structure of heptanoate results in a unique metabolic fate through β-oxidation.

The mitochondrial β-oxidation of heptanoate yields two molecules of acetyl-CoA and one molecule of propionyl-CoA. Acetyl-CoA enters the TCA cycle by condensing with oxaloacetate to form citrate. The propionyl-CoA molecule provides the crucial anaplerotic contribution.

The Propionyl-CoA to Succinyl-CoA Pathway

Propionyl-CoA is converted to the TCA cycle intermediate succinyl-CoA through a three-step enzymatic pathway:

  • Carboxylation: The biotin-dependent enzyme propionyl-CoA carboxylase (PCC) carboxylates propionyl-CoA to form D-methylmalonyl-CoA.

  • Racemization: Methylmalonyl-CoA epimerase converts D-methylmalonyl-CoA to its stereoisomer, L-methylmalonyl-CoA.

  • Isomerization: The vitamin B12-dependent enzyme methylmalonyl-CoA mutase (MUT) rearranges the carbon skeleton of L-methylmalonyl-CoA to form succinyl-CoA.

Succinyl-CoA then directly enters the TCA cycle, thereby replenishing the pool of intermediates and enhancing the cycle's capacity to generate reducing equivalents (NADH and FADH2) for ATP production via oxidative phosphorylation.

Triheptanoin_Metabolism This compound This compound Heptanoate Heptanoate (C7) This compound->Heptanoate Lipolysis BetaOxidation β-Oxidation Heptanoate->BetaOxidation AcetylCoA Acetyl-CoA (x2) BetaOxidation->AcetylCoA PropionylCoA Propionyl-CoA BetaOxidation->PropionylCoA TCACycle TCA Cycle AcetylCoA->TCACycle PCC Propionyl-CoA Carboxylase PropionylCoA->PCC D_MethylmalonylCoA D-Methylmalonyl-CoA PCC->D_MethylmalonylCoA MCE Methylmalonyl-CoA Epimerase D_MethylmalonylCoA->MCE L_MethylmalonylCoA L-Methylmalonyl-CoA MCE->L_MethylmalonylCoA MUT Methylmalonyl-CoA Mutase L_MethylmalonylCoA->MUT SuccinylCoA Succinyl-CoA MUT->SuccinylCoA SuccinylCoA->TCACycle

Metabolism of this compound and Anaplerotic Pathway.

Quantitative Effects on TCA Cycle Intermediates

Several studies have provided quantitative evidence for the anaplerotic effects of this compound by measuring changes in the concentrations of TCA cycle intermediates in various biological matrices.

Data from a Study in Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency

A retrospective metabolomic analysis of biobank samples from patients with VLCAD deficiency treated with this compound showed increased levels of several TCA cycle intermediates compared to patients treated with medium-chain triglyceride (MCT) oil, which primarily produces acetyl-CoA.

TCA Cycle IntermediateChange with this compound vs. MCT OilReference
CitrateIncreased
AconitateIncreased
FumarateIncreased
MalateIncreased
α-KetoglutarateTrended lower (similar to MCT group)
SuccinateReduced (in both treatment groups)

Note: The data is presented as trends observed in the study. Specific fold changes or absolute concentrations were not detailed in the provided search results.

Data from Studies in Other Metabolic Disorders
  • In fibroblasts from patients with various fatty acid β-oxidation disorders, treatment with heptanoate led to an improved profile of TCA cycle intermediates, with notable increases in succinate, malate, and glutamate in certain deficiency types.

  • In two brothers with Aconitase 2 deficiency, treatment with this compound led to a marginal increase in malate excretion, while fumarate and succinate levels remained unchanged.

  • In a child with short-chain enoyl-CoA hydratase (SCEH) deficiency, treatment with this compound resulted in increased plasma levels of C3-acylcarnitine, a surrogate marker for propionyl-CoA.

Experimental Protocols for Measuring TCA Cycle Intermediates

The quantification of TCA cycle intermediates is typically performed using mass spectrometry-based techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods offer high sensitivity and specificity for the analysis of these small, polar molecules.

Generalized Workflow for Sample Analysis

Experimental_Workflow SampleCollection Sample Collection (Plasma, Tissue, Cells) Extraction Metabolite Extraction (e.g., Protein Precipitation) SampleCollection->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Chromatography Chromatographic Separation (GC or LC) Extraction->Chromatography for LC-MS Derivatization->Chromatography MassSpec Mass Spectrometry (MS or MS/MS) Chromatography->MassSpec DataAnalysis Data Analysis (Quantification, Isotope Tracing) MassSpec->DataAnalysis

References

A Technical Guide to the Preclinical Evidence for Triheptanoin in Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases such as Huntington's disease (HD), Alzheimer's disease (AD), and Amyotrophic Lateral Sclerosis (ALS) represent a significant and growing global health burden. A common pathological feature emerging across these diverse disorders is a profound disruption in cellular energy metabolism, particularly within the central nervous system. This bioenergetic failure, often preceding or exacerbating hallmark pathologies like protein aggregation and neuronal loss, presents a compelling target for therapeutic intervention. Triheptanoin, a synthetic triglyceride composed of three seven-carbon fatty acids, has emerged as a promising metabolic therapeutic. Its proposed mechanism centers on anaplerosis—the replenishment of Krebs cycle intermediates—thereby enhancing mitochondrial function and ATP production. This technical guide synthesizes the core preclinical evidence for this compound across key neurodegenerative disease models, presenting quantitative data, detailed experimental protocols, and mechanistic pathways to inform ongoing research and development efforts.

Core Mechanism of Action: Anaplerosis and C5 Ketone Body Production

This compound's therapeutic potential lies in its unique metabolism. After oral administration, it is hydrolyzed into glycerol and three molecules of heptanoate (a C7 fatty acid). Heptanoate undergoes β-oxidation in the liver and other tissues, yielding both acetyl-CoA (a C2 unit) and propionyl-CoA (a C3 unit).[1][2] Acetyl-CoA directly fuels the Krebs cycle, while propionyl-CoA is carboxylated to succinyl-CoA, a key Krebs cycle intermediate.[1][2] This process of replenishing the pool of cycle intermediates is known as anaplerosis and is critical for maintaining optimal mitochondrial respiration, especially under conditions of metabolic stress.[1]

Furthermore, hepatic metabolism of heptanoate produces five-carbon (C5) ketone bodies (β-ketopentanoate and β-hydroxypentanoate), which can cross the blood-brain barrier. These C5 ketones serve as an alternative energy source for the brain and are themselves metabolized to acetyl-CoA and propionyl-CoA within neurons and glia, thus providing a dual mechanism for both fueling and replenishing the brain's Krebs cycle.

This compound Metabolism and Anaplerosis cluster_ingestion Ingestion & Digestion cluster_liver Hepatic Metabolism cluster_brain Brain/Muscle Cell This compound This compound (C7 Triglyceride) Heptanoate Heptanoate (C7) This compound->Heptanoate Hydrolysis Heptanoate_liver Heptanoate (C7) Mitochondrion Mitochondrion Heptanoate->Mitochondrion Direct Uptake C5_Ketones C5 Ketone Bodies (β-ketopentanoate) C5_Ketones->Mitochondrion Crosses BBB Heptanoate_liver->C5_Ketones β-oxidation PropionylCoA Propionyl-CoA (C3) Mitochondrion->PropionylCoA β-oxidation AcetylCoA Acetyl-CoA (C2) Mitochondrion->AcetylCoA β-oxidation SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Carboxylation Krebs_Cycle Krebs Cycle AcetylCoA->Krebs_Cycle Fuel SuccinylCoA->Krebs_Cycle Anaplerosis ATP ATP (Energy) Krebs_Cycle->ATP

Caption: Metabolic pathway of this compound leading to Krebs cycle anaplerosis.

Preclinical Evidence in Amyotrophic Lateral Sclerosis (ALS)

Metabolic dysfunction is a well-documented feature of ALS. Preclinical studies using the hSOD1G93A mouse model have provided compelling evidence for the neuroprotective effects of this compound.

Quantitative Data Summary: hSOD1G93A Mouse Model
Outcome MeasureControl (hSOD1G93A)This compound-Treated (hSOD1G93A)% Improvement / Delayp-valueReference
Motor Neuron Count (L4-L5, 70 days)~38% loss vs WT33% less loss than Control33%p<0.05
Onset of Grip Strength Loss16.7 weeks19.5 weeks2.8 weeks delayp=0.002
Onset of Rotarod Balance Loss~20 weeksDelayed by 13 days~9% delayp<0.01
Onset of Body Weight Reduction~22 weeksDelayed by 11 days~7% delayp<0.01
Muscle mRNA (SDHA, 25 weeks)Reduced by ~70% vs WTNot significantly reducedAttenuated reductionN/A
Key Experimental Protocols
  • Animal Model: Female mice overexpressing the mutant human SOD1G93A gene were used.

  • Treatment Administration:

    • Diet: this compound was provided as 35% of the total caloric content in the diet.

    • Initiation and Duration: Treatment was initiated at a pre-symptomatic stage, postnatal day 35 (P35), and continued throughout the study.

  • Behavioral Assessments:

    • Hind Limb Grip Strength: Measured weekly using a grip strength meter. The onset of decline was defined as the age at which strength dropped below 90% of the individual's peak and continued to decline.

    • Rotarod: Mice were tested for their ability to maintain balance on an accelerating rod. The onset of failure was recorded.

  • Histological Analysis:

    • Motor Neuron Counting: At 70 days of age, the lumbar spinal cord (L4-L5 segments) was sectioned and stained with Thionine. Motor neurons in the ventral horn were counted using stereological methods.

  • Gene Expression Analysis:

    • qRT-PCR: RNA was extracted from gastrocnemius muscles at various time points to measure the mRNA levels of key metabolic enzymes, such as succinate dehydrogenase (SDHA).

ALS Experimental Workflow start hSOD1-G93A Mice (Postnatal Day 35) groups Randomization start->groups control Control Diet groups->control Group 1 trih This compound Diet (35% Calories) groups->trih Group 2 monitoring Longitudinal Monitoring (Weekly) control->monitoring trih->monitoring behavior Behavioral Testing: - Grip Strength - Rotarod - Body Weight monitoring->behavior endpoint Endpoint Analysis behavior->endpoint histology Histology (Day 70): Spinal Cord Motor Neuron Count endpoint->histology Structural Outcome biochem Biochemistry (Multi-stage): Muscle Gene Expression endpoint->biochem Metabolic Outcome

Caption: Typical experimental workflow for preclinical ALS studies with this compound.

Preclinical Evidence in Alzheimer's Disease (AD)

Brain energy failure, particularly impaired glucose utilization, is an early and consistent feature of AD. This compound is hypothesized to bypass this deficit by providing an alternative fuel source.

Quantitative Data Summary: AD Mouse Models
Outcome MeasureAnimal ModelControl (AD Model)This compound-Treated (AD Model)% Changep-valueReference
Brain ATP Content5xFADSignificantly lower than WTRestored to WT levels~+25%p<0.05
Mitochondrial NADH Levels5xFADSignificantly lower than WTIncreased vs Control~+30%p<0.05
Synaptic Density (Hippocampus)5xFADSignificantly lower than WTPreserved, similar to WTN/AN/A
Recognition Index (NORT)APP/PS10.48 ± 0.040.65 ± 0.05+35%p<0.05
Astroglial Response (GFAP+)APP/PS1Elevated around plaquesDecreased vs ControlN/AN/A
Key Experimental Protocols
  • Animal Models:

    • 5xFAD Mice: This model exhibits aggressive amyloid-β (Aβ) deposition and mitochondrial dysfunction.

    • APP/PS1 Mice: A widely used model of familial AD that develops Aβ plaques and cognitive deficits.

  • Treatment Administration:

    • 5xFAD Study: Dietary supplementation with this compound for 4.5 months, starting at 3.5 months of age.

    • APP/PS1 Study: this compound was supplemented into a ketogenic diet for 3 months, starting at 3 months of age.

  • Biochemical and Histological Assessments:

    • ATP Measurement: Brain tissue was homogenized and ATP content was quantified using a bioluminescence-based assay kit.

    • Mitochondrial Respiration: Mitochondria were isolated from brain tissue, and oxygen consumption rates were measured using a Seahorse XF Analyzer.

    • Synaptic Density: Immunohistochemistry was performed on brain sections using antibodies against synaptic markers (e.g., synaptophysin).

    • Astrocyte Reactivity: Brain sections were stained for Glial Fibrillary Acidic Protein (GFAP) to assess astrogliosis around Aβ plaques.

  • Cognitive Assessment:

    • Novel Object Recognition Test (NORT): Used to assess learning and memory. The recognition index is calculated as the proportion of time spent exploring a novel object versus a familiar one.

Preclinical and Clinical Rationale in Huntington's Disease (HD)

HD is characterized by a systemic energy deficit that precedes neurological symptoms. While extensive preclinical animal data is still emerging, proof-of-concept clinical studies provide a strong rationale for this compound's use.

Quantitative Data Summary: Human and Animal Model Insights
Outcome MeasureModel/PopulationCondition/ResultChangep-valueReference
Brain Pi/PCr Ratio (during activation)Early-stage HD PatientsBaseline: Abnormal (no change)Post-Triheptanoin: Corrected profileN/Ap=0.005
Total Motor Score (UHDRS)Early-stage HD PatientsOpen-label observationTendency to improve after 1 monthN/A
General PhenotypeR6/2 Mouse ModelThis aggressive HD model exhibits progressive motor deficits, weight loss, and brain atrophy, representing a key platform for preclinical testing.N/AN/A
Key Experimental and Clinical Protocols
  • Animal Model (General Platform):

    • R6/2 Mouse: A transgenic model expressing exon 1 of the human huntingtin gene with an expanded CAG repeat. It has a rapid and severe phenotype, making it suitable for screening therapeutic interventions. Standard protocols involve longitudinal behavioral testing (rotarod, open field) and terminal neuropathological analysis (brain weight, striatal volume, aggregate load).

  • Human Proof-of-Concept Study:

    • Population: 10 patients at an early stage of HD.

    • Intervention: Open-label administration of this compound for one month.

    • Primary Outcome Measure (31P Magnetic Resonance Spectroscopy): Brain levels of inorganic phosphate (Pi) and phosphocreatine (PCr) were measured in the visual cortex at rest, during visual stimulation, and during recovery. The Pi/PCr ratio serves as a functional biomarker of ATP synthesis and brain energy metabolism. Healthy controls show an increase in the Pi/PCr ratio during activation, a response that is absent in HD patients but was restored after this compound treatment.

HD Logic Pathway HD_Mutation Huntingtin Gene Mutation Energy_Deficit Systemic & Brain Energy Deficit HD_Mutation->Energy_Deficit Krebs_Impairment Krebs Cycle Substrate Depletion Energy_Deficit->Krebs_Impairment Neuron_Dysfunction Neuronal Dysfunction & Degeneration Krebs_Impairment->Neuron_Dysfunction Symptoms Motor & Cognitive Symptoms Neuron_Dysfunction->Symptoms This compound This compound Anaplerosis Anaplerosis: Replenishes Krebs Cycle Intermediates This compound->Anaplerosis Metabolized to Propionyl-CoA Anaplerosis->Krebs_Impairment Bypasses Deficit Energy_Correction Correction of Brain Bioenergetic Profile (↑ Pi/PCr ratio) Anaplerosis->Energy_Correction Leads to Energy_Correction->Neuron_Dysfunction Hypothesized to Mitigate Neuroprotection Potential Neuroprotection Energy_Correction->Neuroprotection Neuroprotection->Symptoms Aims to Slow

Caption: Logical pathway of this compound's intervention in Huntington's disease.

Summary and Future Directions

The preclinical evidence strongly supports the hypothesis that this compound can ameliorate key pathological features in animal models of ALS and AD by targeting underlying metabolic deficits. In ALS models, it confers neuroprotection and delays motor symptom onset. In AD models, it rescues brain ATP deficits, improves mitochondrial function, and curbs cognitive impairment. For HD, human biomarker studies provide compelling proof-of-concept that this compound can correct brain energy metabolism.

For drug development professionals, these findings highlight the therapeutic potential of metabolic correction in neurodegeneration. Future preclinical work should focus on optimizing dosing regimens, exploring combination therapies, and testing efficacy in a wider range of disease models, including those for Parkinson's disease and other tauopathies. Further elucidation of the downstream effects of anaplerosis on neuroinflammation, oxidative stress, and protein quality control pathways will be crucial for advancing this therapeutic strategy toward broader clinical application.

References

cellular uptake and transport of heptanoate from triheptanoin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Cellular Uptake and Transport of Heptanoate from Triheptanoin

Introduction

This compound is a synthetic, odd-carbon medium-chain triglyceride composed of three seven-carbon fatty acids (heptanoate) esterified to a glycerol backbone.[1][2] It serves as a source of calories and fatty acids for the treatment of adult and pediatric patients with long-chain fatty acid oxidation disorders (LC-FAODs).[1][2] In individuals with LC-FAODs, the metabolic machinery to convert long-chain fatty acids into energy is defective.[3] this compound provides an alternative energy source as its metabolic pathway bypasses the enzymatic steps that are deficient in these disorders. The pharmacologically active metabolite, heptanoate, is readily absorbed and transported into cells where it undergoes β-oxidation to provide energy and replenish intermediates of the tricarboxylic acid (TCA) cycle, a process known as anaplerosis. This technical guide provides a comprehensive overview of the cellular uptake and transport of heptanoate derived from this compound, intended for researchers, scientists, and drug development professionals.

Digestion and Absorption of this compound

Following oral administration, this compound is extensively hydrolyzed in the gastrointestinal tract by pancreatic lipases into glycerol and three molecules of heptanoate. This enzymatic cleavage results in negligible systemic exposure to the parent compound, this compound. The liberated heptanoate, a medium-chain fatty acid, is then absorbed from the gut. Unlike long-chain fatty acids, medium-chain fatty acids like heptanoate are generally thought to be absorbed directly into the portal circulation without being re-esterified into triglycerides and packaged into chylomicrons. However, some studies suggest that after a mixed meal containing other fats, a portion of heptanoate may be incorporated into chylomicrons.

Cellular Uptake and Transport of Heptanoate

Once in the bloodstream, heptanoate is distributed throughout the body to various tissues and organs. The cellular uptake of heptanoate is a critical step for its subsequent metabolism. As a medium-chain fatty acid, heptanoate can cross cellular and mitochondrial membranes without the need for the carnitine shuttle system that is obligatory for long-chain fatty acids.

The precise mechanisms of heptanoate transport across the plasma membrane are not fully elucidated but are thought to involve a combination of simple diffusion and protein-mediated transport. The ability of medium-chain fatty acids to readily diffuse across membranes is a key aspect of their metabolic advantage.

In addition to passive diffusion, monocarboxylate transporters (MCTs) may play a role in the cellular uptake of heptanoate. MCTs are a family of proton-linked transporters that mediate the transport of monocarboxylates such as lactate, pyruvate, and ketone bodies across biological membranes. MCT1, in particular, is widely expressed in various tissues and is known to transport a range of monocarboxylic acids. Given that heptanoate is a monocarboxylic acid, it is plausible that MCTs facilitate its transport into cells, although specific studies on heptanoate transport by MCTs are limited.

Intracellular Metabolism and Anaplerotic Effect

Upon entering the cell and subsequently the mitochondrial matrix, heptanoate undergoes β-oxidation. This process bypasses the defective long-chain fatty acid oxidation enzymes in patients with LC-FAODs. The β-oxidation of one molecule of heptanoate yields two molecules of acetyl-CoA and one molecule of propionyl-CoA.

  • Acetyl-CoA enters the TCA cycle to be oxidized for the production of ATP.

  • Propionyl-CoA is converted to succinyl-CoA, which is an intermediate of the TCA cycle. This replenishment of TCA cycle intermediates is termed anaplerosis and is crucial for maintaining the cycle's function, especially under conditions of high energy demand.

The dual products of heptanoate metabolism provide both a direct energy substrate (acetyl-CoA) and an anaplerotic substrate (propionyl-CoA), thereby addressing the energy deficit and the depletion of TCA cycle intermediates observed in LC-FAODs.

In the liver, heptanoate can also be metabolized into five-carbon (C5) ketone bodies, namely β-hydroxypentanoate (BHP) and β-ketopentanoate (BKP). These C5-ketone bodies are released into the circulation and can be taken up by peripheral tissues, where they are converted back to acetyl-CoA and propionyl-CoA, thus serving as an additional anaplerotic energy source.

Pharmacokinetics of Heptanoate

Heptanoate is the most abundant and pharmacologically active metabolite of this compound found in plasma. Its pharmacokinetic profile has been characterized in both healthy subjects and patients with LC-FAODs.

Table 1: Pharmacokinetic Parameters of Heptanoate Following Single Doses of this compound

Parameter0.3 g/kg Dose0.4 g/kg Dose
Cmax (µmol/L) 178.9259.1
Tmax (h) 0.50.8
AUC (µmol*h/L) 336.5569.1
Apparent Clearance (L/h/kg) 6.054.31
Data sourced from DrugBank Online.

Table 2: Population Pharmacokinetic Parameters of Heptanoate

ParameterHealthy SubjectsLC-FAOD Patients
Apparent Clearance (CL/F) (L/h) 544~440 (19% lower)
Elimination Half-life (h) Not reported~1.7
Data sourced from a population pharmacokinetic analysis.

The plasma concentration of heptanoate often shows multiple peaks, which generally coincide with meal times. The elimination half-life of approximately 1.7 hours in patients with LC-FAODs supports a dosing frequency of four or more times per day.

Experimental Protocols

Studying the cellular uptake and transport of fatty acids like heptanoate involves a variety of in vitro and in vivo techniques.

In Vitro Fatty Acid Uptake Assays

These assays are typically performed using cultured cells, such as adipocytes or fibroblasts.

Protocol: Radiolabeled Fatty Acid Uptake Assay

  • Cell Culture: Plate and culture the cells of interest (e.g., 3T3-L1 adipocytes) to the desired confluency.

  • Preparation of Labeled Fatty Acid: Prepare a solution of radiolabeled heptanoate (e.g., [1-14C]heptanoate or [3H]heptanoate) complexed with fatty acid-free bovine serum albumin (BSA) in a suitable buffer (e.g., Hanks' Balanced Salt Solution).

  • Initiation of Uptake: Remove the culture medium from the cells and wash with a BSA-free buffer. Add the radiolabeled heptanoate solution to initiate the uptake.

  • Incubation: Incubate the cells for a defined period (e.g., 1-15 minutes) at 37°C.

  • Termination of Uptake: Stop the uptake by rapidly aspirating the labeled solution and washing the cells multiple times with an ice-cold stop solution containing a high concentration of unlabeled fatty acid or a non-specific transport inhibitor like phloretin.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the protein content of the cell lysate to determine the rate of uptake (e.g., in pmol/min/mg protein).

In Vivo Isotope Tracer Studies

These studies are used to track the absorption, distribution, and metabolism of fatty acids in whole organisms.

Protocol: Stable Isotope Tracer Study in an Animal Model

  • Animal Model: Utilize an appropriate animal model (e.g., swine or mice).

  • Isotope Infusion: Infuse a stable isotope-labeled form of heptanoate (e.g., [5,6,7-13C3]heptanoate) intravenously or administer it orally.

  • Sample Collection: Collect blood samples at various time points. At the end of the experiment, collect tissue samples from organs of interest (e.g., heart, liver, muscle).

  • Metabolite Extraction: Extract metabolites from the plasma and tissue samples.

  • Mass Spectrometry Analysis: Analyze the extracts using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to measure the concentration and isotopic enrichment of heptanoate and its downstream metabolites (e.g., TCA cycle intermediates, C5-ketone bodies).

  • Metabolic Flux Analysis: Use the isotopic enrichment data to calculate the flux of heptanoate through various metabolic pathways.

Visualizations

Metabolic Pathway of this compound

Triheptanoin_Metabolism cluster_Cell cluster_Mitochondrion cluster_Liver This compound This compound Heptanoate Heptanoate (C7) This compound->Heptanoate Pancreatic Lipases Glycerol Glycerol This compound->Glycerol Bloodstream Bloodstream Heptanoate->Bloodstream Absorption Cell Peripheral Cell Bloodstream->Cell Uptake Liver Liver Bloodstream->Liver Mitochondrion Mitochondrion BetaOxidation β-Oxidation AcetylCoA Acetyl-CoA (x2) BetaOxidation->AcetylCoA PropionylCoA Propionyl-CoA BetaOxidation->PropionylCoA TCACycle TCA Cycle AcetylCoA->TCACycle SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA SuccinylCoA->TCACycle Anaplerosis C5Ketones C5-Ketone Bodies (BHP, BKP) C5Ketones->Bloodstream Circulation Heptanoate_in_mito Heptanoate Heptanoate_in_liver Heptanoate Heptanoate_in_liver->C5Ketones Metabolism

Caption: Metabolic fate of this compound from digestion to cellular energy production.

Experimental Workflow for In Vitro Heptanoate Uptake

Experimental_Workflow start Start cell_culture Culture Cells (e.g., Fibroblasts) start->cell_culture initiate_uptake Initiate Uptake (Add Labeled Heptanoate) cell_culture->initiate_uptake prepare_reagents Prepare Radiolabeled Heptanoate Solution prepare_reagents->initiate_uptake incubate Incubate (37°C, Timed) initiate_uptake->incubate stop_reaction Stop Uptake (Ice-cold Wash) incubate->stop_reaction lyse_cells Lyse Cells stop_reaction->lyse_cells measure_radioactivity Measure Radioactivity (Scintillation Counting) lyse_cells->measure_radioactivity protein_assay Protein Assay lyse_cells->protein_assay analyze_data Analyze Data (Normalize to Protein) measure_radioactivity->analyze_data protein_assay->analyze_data end End analyze_data->end

Caption: Workflow for measuring cellular heptanoate uptake using radiotracers.

Anaplerotic Role of Heptanoate

Anaplerosis_Logic cluster_products This compound This compound Heptanoate Heptanoate This compound->Heptanoate Digestion BetaOxidation Mitochondrial β-Oxidation Heptanoate->BetaOxidation Cellular Uptake AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA PropionylCoA Propionyl-CoA BetaOxidation->PropionylCoA TCACycle TCA Cycle AcetylCoA->TCACycle Energy Substrate PropionylCoA->TCACycle Anaplerotic Substrate (via Succinyl-CoA) Energy Energy Production (ATP) TCACycle->Energy Intermediates Replenished TCA Intermediates TCACycle->Intermediates

Caption: Logical flow demonstrating the anaplerotic effect of heptanoate metabolism.

References

Triheptanoin's Effect on Energy Metabolism in Inherited Metabolic Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Inherited metabolic disorders (IMDs) are a group of genetic conditions that disrupt the body's ability to convert food into energy. These disorders often stem from deficiencies in specific enzymes or transporters, leading to a blockage in metabolic pathways. This can cause a severe energy deficit in critical organs and the accumulation of toxic intermediate metabolites. Triheptanoin, a highly purified, synthetic triglyceride composed of three seven-carbon (C7) fatty acids, has emerged as a promising therapeutic agent. It acts as an anaplerotic substrate, meaning it replenishes intermediates in the tricarboxylic acid (TCA) cycle, the central hub of cellular energy production. This guide provides a detailed technical overview of this compound's mechanism of action, its effects on energy metabolism in various IMDs, and a summary of key clinical findings and experimental protocols.

Core Mechanism: Anaplerosis and the TCA Cycle

The primary therapeutic rationale for this compound lies in its unique metabolic properties. Unlike standard even-chain fatty acids which are metabolized solely to acetyl-CoA, the metabolism of heptanoate (C7) produces both acetyl-CoA and propionyl-CoA.[1][2] Propionyl-CoA is then converted to succinyl-CoA, a key intermediate of the TCA cycle.[3] This process, known as anaplerosis, is critical in conditions where TCA cycle intermediates are depleted, thereby restoring the cycle's capacity to generate reducing equivalents (NADH and FADH₂) for ATP production via oxidative phosphorylation.[4][5]

The dual products of heptanoate metabolism can therefore "refill" the TCA cycle and provide a direct fuel source, bypassing the enzymatic defects present in many IMDs.

Triheptanoin_Metabolism cluster_Gut Gastrointestinal Tract cluster_Liver Liver & Peripheral Tissues cluster_TCA Tricarboxylic Acid (TCA) Cycle This compound This compound (C7 Triglyceride) Heptanoate Heptanoate (C7 Fatty Acid) This compound->Heptanoate Lipase Hydrolysis Heptanoate_Mito Heptanoate Heptanoate->Heptanoate_Mito Absorption & Transport BetaOx β-Oxidation Heptanoate_Mito->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA PropionylCoA Propionyl-CoA BetaOx->PropionylCoA Citrate Citrate AcetylCoA->Citrate SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Carboxylation TCA_Cycle ... Citrate->TCA_Cycle SuccinylCoA->TCA_Cycle Anaplerosis Experimental_Workflow cluster_Screening Phase 1: Screening & Baseline cluster_Intervention Phase 2: Intervention cluster_FollowUp Phase 3: Long-Term Follow-Up cluster_Analysis Phase 4: Data Analysis P1 Patient Recruitment (Confirmed LC-FAOD) P2 Informed Consent P1->P2 P3 Baseline Data Collection (Retrospective MCEs for 18 months) P2->P3 I1 Discontinue Prior MCT Oil P3->I1 I2 Initiate this compound (Target: 25-35% of DCI) I1->I2 I3 Dose Titration (2-3 weeks) I2->I3 F1 Ongoing Treatment (Up to 78 weeks or longer) I3->F1 F2 Monitor MCEs & Adverse Events F1->F2 F3 Collect Diet Diaries F1->F3 A1 Compare Pre- vs. Post-Treatment Annualized MCE Rates F2->A1

References

An In-depth Technical Guide to the Molecular Targets of Triheptanoin and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triheptanoin is a synthetic, odd-chain medium-chain triglyceride composed of three seven-carbon (C7) fatty acids (heptanoate) esterified to a glycerol backbone. It serves as a metabolic therapy, primarily for long-chain fatty acid oxidation disorders (LC-FAOD), by providing an alternative energy source and replenishing intermediates in the Krebs cycle, a process known as anaplerosis. Upon oral administration, this compound is hydrolyzed into glycerol and three molecules of heptanoate. Heptanoate is then metabolized in the liver and peripheral tissues, leading to the production of key metabolites, including acetyl-CoA, propionyl-CoA, and the C5-ketone bodies, β-ketopentanoate and β-hydroxypentanoate. This guide provides a comprehensive overview of the molecular targets of this compound and its principal metabolites, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Metabolic Fate and Core Molecular Interactions of this compound

The primary therapeutic action of this compound stems from its unique metabolism, which addresses energy deficits and metabolic imbalances at a cellular level.

Triheptanoin_Metabolism This compound This compound (C7 Triglyceride) Heptanoate Heptanoate (C7) This compound->Heptanoate Lipolysis Glycerol Glycerol This compound->Glycerol BetaOxidation β-Oxidation Heptanoate->BetaOxidation C5_Ketones C5-Ketone Bodies (β-ketopentanoate, β-hydroxypentanoate) Heptanoate->C5_Ketones Hepatic Ketogenesis HDAC_Inhibition HDAC Inhibition Heptanoate->HDAC_Inhibition AcetylCoA Acetyl-CoA (C2) BetaOxidation->AcetylCoA PropionylCoA Propionyl-CoA (C3) BetaOxidation->PropionylCoA TCA_Cycle Krebs Cycle (TCA Cycle) AcetylCoA->TCA_Cycle Energy Production PropionylCoA->TCA_Cycle Anaplerosis Signaling Cellular Signaling C5_Ketones->Signaling GPCR Activation

Figure 1: Overview of this compound Metabolism and Key Metabolite Fates.

Anaplerotic Replenishment of the Krebs Cycle

A primary molecular target of this compound's metabolites is the Krebs (TCA) Cycle. Deficiencies in fatty acid oxidation can lead to a depletion of Krebs cycle intermediates, impairing energy production. This compound addresses this by providing both acetyl-CoA and propionyl-CoA.

  • Acetyl-CoA: Produced from the β-oxidation of heptanoate, acetyl-CoA enters the Krebs cycle to generate ATP.

  • Propionyl-CoA: The terminal three-carbon unit of heptanoate oxidation, propionyl-CoA, is carboxylated to methylmalonyl-CoA and subsequently converted to succinyl-CoA, a key Krebs cycle intermediate. This anaplerotic function is crucial for maintaining cycle flux and overall energy homeostasis.[1][2][3]

Quantitative Data on Krebs Cycle Intermediates

Studies in patients with LC-FAOD have demonstrated the anaplerotic effect of this compound by measuring changes in Krebs cycle intermediates.

MetaboliteChange with this compound TreatmentFold Change (approx.)Reference
Succinyl-CoAIncreased-[4]
MalateIncreased-[5]
CitrateRestored to normal levels-

Further quantitative data from metabolomic studies are needed to provide a more complete picture of the fold-changes in all Krebs cycle intermediates.

Experimental Protocol: Quantification of TCA Cycle Intermediates by LC-MS/MS

This protocol outlines a common method for the analysis of TCA cycle intermediates in biological samples.

1. Sample Preparation:

  • For plasma or serum, proteins are precipitated using a cold organic solvent (e.g., 80% methanol).
  • For tissue samples, homogenization is performed in a suitable buffer, followed by protein precipitation.
  • The supernatant is collected, dried under nitrogen, and reconstituted in an appropriate solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatography: Reverse-phase or hydrophilic interaction liquid chromatography (HILIC) is typically used to separate the polar metabolites of the TCA cycle.
  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and specific quantification. Stable isotope-labeled internal standards for each analyte are used for accurate quantification.

3. Data Analysis:

  • Peak areas of the endogenous metabolites are normalized to their corresponding internal standards.
  • Concentrations are determined using a calibration curve generated from standards of known concentrations.

Signaling Pathways of C5-Ketone Bodies

Heptanoate that is not oxidized in peripheral tissues is transported to the liver, where it undergoes ketogenesis to produce the C5-ketone bodies: β-ketopentanoate and β-hydroxypentanoate. These ketone bodies can then be utilized by extrahepatic tissues, including the brain, as an alternative energy source. Beyond their metabolic role, ketone bodies are emerging as important signaling molecules, primarily through their interaction with G-protein coupled receptors (GPCRs).

While the signaling of the C4-ketone body β-hydroxybutyrate through GPR109A is well-documented, the specific signaling pathways for C5-ketone bodies are an active area of research. It is hypothesized that β-hydroxypentanoate and β-ketopentanoate may also interact with GPCRs such as GPR43 and GPR109A, influencing downstream signaling cascades.

C5_Ketone_Signaling C5_Ketones C5-Ketone Bodies (β-ketopentanoate, β-hydroxypentanoate) GPCR GPCR (e.g., GPR43, GPR109A) C5_Ketones->GPCR Binding G_protein G-protein (Gαi/o, Gαq) GPCR->G_protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibition (Gαi/o) PLC Phospholipase C G_protein->PLC Activation (Gαq) cAMP cAMP Adenylyl_Cyclase->cAMP Downstream Downstream Signaling Cascades cAMP->Downstream IP3_DAG IP3 / DAG PLC->IP3_DAG IP3_DAG->Downstream

Figure 2: Hypothesized Signaling Pathway of C5-Ketone Bodies via GPCRs.
Experimental Protocol: Seahorse XF Analyzer Assay for Mitochondrial Function

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing insights into mitochondrial respiration and glycolysis.

1. Cell Culture:

  • Cells (e.g., patient-derived fibroblasts) are seeded in a Seahorse XF cell culture microplate and allowed to adhere.

2. Assay Preparation:

  • The sensor cartridge is hydrated overnight in a non-CO2 incubator.
  • On the day of the assay, the cell culture medium is replaced with a low-buffered assay medium, and the cells are incubated in a non-CO2 incubator for one hour prior to the assay.

3. Seahorse XF Analyzer Run:

  • The hydrated sensor cartridge and the cell plate are loaded into the Seahorse XF Analyzer.
  • Baseline OCR and ECAR are measured.
  • Test compounds (e.g., heptanoate, C5-ketone bodies) and mitochondrial stressors (e.g., oligomycin, FCCP, rotenone/antimycin A) are sequentially injected to assess various parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

4. Data Analysis:

  • OCR and ECAR data are analyzed to determine the effects of the test compounds on cellular metabolism.

Histone Deacetylase (HDAC) Inhibition by Heptanoate

Recent evidence suggests that odd-chain fatty acids, including heptanoic acid, may act as inhibitors of histone deacetylases (HDACs), particularly HDAC6. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, heptanoate could potentially lead to a more open chromatin structure and the activation of gene expression.

Quantitative Data on HDAC Inhibition

While studies have shown that odd-chain fatty acids can inhibit HDAC6, specific IC50 values for heptanoic acid are not yet firmly established in the literature. One study reported the following order of HDAC6 inhibitory activity: pentadecanoic acid (C15:0) > undecanoic acid (C11:0) > nonanoic acid (C9:0) > heptanoic acid (C7:0) > valeric acid (C5:0). Further research is required to determine the precise IC50 value for heptanoate. For comparison, the well-known HDAC inhibitor butyrate has an IC50 of approximately 0.09 mM.

Experimental Protocol: In Vitro HDAC Inhibition Assay

A common method to assess HDAC inhibition is a fluorometric assay.

1. Reagents:

  • HDAC enzyme (e.g., recombinant human HDAC6)
  • Fluorogenic HDAC substrate
  • HDAC assay buffer
  • Heptanoic acid (test inhibitor)
  • Known HDAC inhibitor (positive control, e.g., Trichostatin A)
  • Developer solution (e.g., trypsin)

2. Assay Procedure:

  • In a 96-well plate, the HDAC enzyme is incubated with varying concentrations of heptanoic acid.
  • The fluorogenic substrate is added, and the reaction is allowed to proceed.
  • The developer solution is added to stop the reaction and cleave the deacetylated substrate, releasing a fluorescent signal.
  • Fluorescence is measured using a plate reader.

3. Data Analysis:

  • The percentage of HDAC inhibition is calculated for each concentration of heptanoic acid.
  • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Gene Expression Modulation

The metabolic and signaling effects of this compound and its metabolites can ultimately lead to changes in gene expression. For instance, the replenishment of the TCA cycle and the potential inhibition of HDACs can influence the expression of genes involved in fatty acid metabolism, glucose metabolism, and cellular stress responses.

Experimental Protocol: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is a standard technique to quantify mRNA levels of specific genes.

1. RNA Extraction and cDNA Synthesis:

  • Total RNA is extracted from cells or tissues of interest that have been treated with this compound or its metabolites.
  • The quality and quantity of the RNA are assessed.
  • RNA is reverse-transcribed into complementary DNA (cDNA).

2. qPCR Reaction:

  • The qPCR reaction is set up with a master mix containing a fluorescent dye (e.g., SYBR Green) or a probe-based chemistry, gene-specific primers for the target genes and reference (housekeeping) genes, and the cDNA template.

3. Data Analysis:

  • The cycle threshold (Ct) values are determined for each gene.
  • The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the expression of the reference genes.

Clinical Implications and Quantitative Outcomes

The molecular actions of this compound translate into significant clinical benefits for patients with LC-FAOD.

Clinical OutcomeQuantitative Improvement with this compoundReference
Major Clinical Events (MCEs)86% reduction in annualized MCE rate in this compound-naïve patients (p = 0.0343)
Hospitalizations35% reduction in total hospitalizations per year
Hospital Days67% reduction in hospital days per year
Hypoglycemia EventsEssentially eliminated in patients with prior events
CardiomyopathyImproved cardiac function in a subset of patients

Adverse Events: The most commonly reported adverse events are gastrointestinal, including diarrhea, vomiting, and abdominal pain.

Conclusion

This compound and its metabolites exert their therapeutic effects through a multi-pronged molecular mechanism. The core of its action lies in the anaplerotic replenishment of the Krebs cycle, providing a dual supply of acetyl-CoA for energy production and propionyl-CoA to maintain cycle intermediates. Furthermore, its metabolite, heptanoate, shows potential as a modulator of cellular signaling through HDAC inhibition, and its C5-ketone body metabolites may act as signaling molecules through GPCRs. The quantitative data from clinical trials underscore the significant impact of these molecular actions on patient outcomes. Further research into the specific enzyme kinetics of heptanoate metabolism and the detailed signaling pathways of C5-ketone bodies will continue to refine our understanding of this promising metabolic therapy.

References

Methodological & Application

Synthesis and Purification of Triheptanoin for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Triheptanoin is a synthetic triglyceride of significant interest in biomedical research, particularly for its role as an anaplerotic agent in treating metabolic disorders such as long-chain fatty acid oxidation disorders (LC-FAOD). Composed of a glycerol backbone esterified with three seven-carbon fatty acids (heptanoic acid), this compound serves as a readily metabolized energy source. Its metabolism produces propionyl-CoA, which can replenish intermediates of the tricarboxylic acid (TCA) cycle, a process known as anaplerosis. This unique metabolic fate makes it a valuable tool for studying cellular bioenergetics and developing therapies for various metabolic diseases.

For research purposes, the synthesis and purification of this compound must yield a product of high purity to ensure reproducible and reliable experimental outcomes. This document provides detailed protocols for both chemical and enzymatic synthesis of this compound, along with methods for its purification and analytical characterization.

Data Presentation

The following tables summarize quantitative data for the chemical and enzymatic synthesis of this compound, providing a comparative overview of the two methods.

Table 1: Chemical Synthesis of this compound - Reaction Parameters and Outcomes

ParameterValueReference
Reactants Glycerol, Heptanoic Acid
Catalyst Sulfonated Charcoal
Solvent Toluene
Reactant Molar Ratio (Heptanoic Acid:Glycerol) 4:1
Catalyst Loading 2.3% (w/w based on glycerol)
Reaction Temperature 140°C (reflux)
Reaction Time 4 days
Yield 94-97%
Purity (by GC-MS) >99%

Table 2: Enzymatic Synthesis of this compound - Representative Reaction Parameters and Outcomes

ParameterValueReference
Reactants Glycerol, Heptanoic Acid
Biocatalyst Immobilized Lipase (e.g., Novozym 435)
System Solvent-free
Reactant Molar Ratio (Heptanoic Acid:Glycerol) 3:1 to 5:1
Enzyme Concentration 5-10% (w/w)
Reaction Temperature 70-90°C
Reaction Time 10-26 hours
Yield Variable, can be high
Purity (post-purification) >95%

Experimental Protocols

Chemical Synthesis of this compound using Sulfonated Charcoal

This protocol describes a cost-effective and environmentally friendly method for synthesizing high-purity this compound.

1. Preparation of Sulfonated Charcoal Catalyst: a. Mix 25 g of activated charcoal with 75 mL of 96% sulfuric acid. b. Heat the mixture at 260°C with vigorous stirring for 18 hours. c. Filter the mixture and wash the solid with distilled water until the washings give a negative test with barium chloride. d. Dry the catalyst at 100°C for 24 hours.

2. Esterification Reaction: a. To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add glycerol (1.92 mol), heptanoic acid (7.68 mol, 4.0 equivalents), toluene (350 mL), and the prepared sulfonated charcoal catalyst (4.20 g). b. Heat the mixture to reflux (internal temperature of approximately 140°C). c. Continuously remove the water formed during the reaction using the Dean-Stark apparatus. d. The reaction is typically complete after 4 days.

3. Purification: a. After the reaction is complete, cool the mixture and remove the catalyst by filtration. b. Wash the filtrate with a 15% aqueous solution of sodium hydroxide (NaOH) three times to remove unreacted heptanoic acid. c. Wash the organic layer with distilled water twice. d. Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain this compound as a transparent, colorless oil. e. For highest purity, the product can be further dried in a vacuum oven.

Enzymatic Synthesis of this compound using Immobilized Lipase

This protocol provides a general method for the enzymatic synthesis of this compound in a solvent-free system, which is advantageous for its mild reaction conditions and high selectivity.

1. Reaction Setup: a. In a temperature-controlled batch reactor, combine glycerol and heptanoic acid in a molar ratio of 1:3 to 1:5. b. Add an immobilized lipase, such as Novozym 435, at a concentration of 5-10% (w/w) of the total reactants. c. Stir the mixture at a constant rate.

2. Reaction Conditions: a. Maintain the reaction temperature between 70°C and 90°C. b. To drive the reaction towards synthesis, remove the water produced, for example, by applying a vacuum or

Application Notes and Protocols for Measuring Triheptanoin Metabolites in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triheptanoin is a synthetic triglyceride composed of three seven-carbon fatty acids (heptanoate) and a glycerol backbone. It serves as a source of medium odd-chain fatty acids and is utilized in the treatment of long-chain fatty acid oxidation disorders (LC-FAODs). Upon oral administration, this compound is hydrolyzed into heptanoate, which is then metabolized to provide energy and replenish intermediates in the Krebs cycle. Monitoring the plasma concentrations of this compound and its key metabolites is crucial for pharmacokinetic studies and therapeutic drug monitoring. This document provides detailed analytical methods for the quantitative analysis of this compound metabolites in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

The primary circulating metabolites of this compound that can be quantified in human plasma are heptanoate (C7), β-hydroxypentanoate (BH-C5), and β-ketopentanoate (BK-C5).[1] Heptanoate is the direct product of this compound hydrolysis, while BH-C5 and BK-C5 are downstream ketone bodies produced from heptanoate metabolism.[1]

Metabolic Pathway of this compound

Following oral ingestion, this compound is broken down by lipases into glycerol and three molecules of heptanoate.[2] Heptanoate is readily absorbed and transported to the liver and other tissues, where it undergoes β-oxidation. This process generates acetyl-CoA and propionyl-CoA, which then enter the Krebs cycle to produce energy.[2] Heptanoate can also be converted in the liver to the five-carbon ketone bodies, β-hydroxypentanoate and β-ketopentanoate.[3]

Triheptanoin_Metabolism This compound This compound Heptanoate Heptanoate (C7) This compound->Heptanoate Lipases BetaOxidation β-Oxidation Heptanoate->BetaOxidation Ketogenesis Ketogenesis (Liver) Heptanoate->Ketogenesis AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA PropionylCoA Propionyl-CoA BetaOxidation->PropionylCoA KrebsCycle Krebs Cycle AcetylCoA->KrebsCycle PropionylCoA->KrebsCycle via Succinyl-CoA BKP_C5 β-Ketopentanoate (BK-C5) Ketogenesis->BKP_C5 BHP_C5 β-Hydroxypentanoate (BH-C5) BKP_C5->BHP_C5

Metabolic pathway of this compound.

Analytical Methods

Both LC-MS/MS and GC-MS are powerful techniques for the quantification of this compound metabolites in plasma. The choice of method may depend on the specific analytes of interest, required sensitivity, and available instrumentation.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the simultaneous quantification of multiple metabolites.

Experimental Workflow

LCMS_Workflow Start Plasma Sample Collection (EDTA or Heparin) ProteinPrecipitation Protein Precipitation (e.g., with Methanol or Acetonitrile) Start->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer LCMS_Analysis LC-MS/MS Analysis SupernatantTransfer->LCMS_Analysis DataAnalysis Data Analysis and Quantification LCMS_Analysis->DataAnalysis

LC-MS/MS experimental workflow.

Protocol: LC-MS/MS Analysis of Heptanoate, BH-C5, and BK-C5

  • Sample Preparation (Protein Precipitation)

    • To 50 µL of plasma sample, add 100 µL of cold methanol containing an internal standard (e.g., deuterated analogs of the analytes).

    • Vortex the mixture for 30 seconds to precipitate proteins.

    • Centrifuge the samples at 14,300 x g for 5 minutes at 15°C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • Chromatographic Conditions

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm particle size) is suitable for separating the metabolites.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient: A gradient elution is typically used to achieve optimal separation.

  • Mass Spectrometry Conditions

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is often preferred for these acidic metabolites.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.

Quantitative Data Summary (LC-MS/MS)

MetaboliteLLOQ (µM)ULOQ (µM)Recovery (%)
Heptanoate1.0250Not explicitly stated
β-Hydroxypentanoate (BH-C5)1.0100>88
β-Ketopentanoate (BK-C5)~1.3 (0.156 µg/mL)~84.7 (10 µg/mL)>88

LLOQ: Lower Limit of Quantitation; ULOQ: Upper Limit of Quantitation. Data sourced from multiple studies.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and reliable technique, particularly for the analysis of volatile compounds. For less volatile metabolites like fatty acids and ketone bodies, derivatization is necessary to increase their volatility and thermal stability.

Experimental Workflow

GCMS_Workflow Start Plasma Sample Collection (EDTA or Heparin) Deproteinization Deproteinization (e.g., with Methanol) Start->Deproteinization Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Deproteinization->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis DataAnalysis Data Analysis and Quantification GCMS_Analysis->DataAnalysis

GC-MS experimental workflow.

Protocol: GC-MS Analysis of Heptanoate and Ketone Bodies

  • Sample Preparation (Extraction and Derivatization)

    • To 100 µL of plasma, add a protein precipitating agent like methanol.

    • Perform a liquid-liquid extraction using a solvent such as ethyl acetate.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in a derivatization agent. A common choice is N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) for silylation, which is heated to ensure complete reaction.

  • Chromatographic Conditions

    • Column: A capillary column with a suitable stationary phase for the separation of fatty acid and ketone body derivatives (e.g., a 5% phenyl-methylpolysiloxane column).

    • Carrier Gas: Helium is typically used.

    • Temperature Program: A temperature gradient is employed to separate the derivatized analytes based on their boiling points.

  • Mass Spectrometry Conditions

    • Ionization Mode: Electron Ionization (EI).

    • Detection Mode: Selected Ion Monitoring (SIM) is used for targeted analysis to enhance sensitivity and selectivity.

Quantitative Data Summary (GC-MS)

MetaboliteLOD (nM)Recovery (%)
Short-Chain Fatty Acids (general)0.03 - 0.688.2 - 107.2
Ketone Bodies (general)Not explicitly stated87.0 - 98.4

LOD: Limit of Detection. Data adapted from methods for similar analytes.

Conclusion

Both LC-MS/MS and GC-MS offer reliable and sensitive methods for the quantification of this compound metabolites in plasma. The choice of methodology will be guided by the specific research question, the metabolites of interest, and the available instrumentation. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the study of this compound. It is recommended that each laboratory validates the chosen method according to regulatory guidelines to ensure accuracy and precision.

References

Protocol for Administering Triheptanoin in Mouse Models of Epilepsy

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction: Triheptanoin, a triglyceride of the seven-carbon fatty acid heptanoate, has emerged as a promising therapeutic agent in preclinical models of epilepsy.[1][2][3] Its proposed mechanism of action involves replenishing intermediates in the tricarboxylic acid (TCA) cycle, a process known as anaplerosis, thereby enhancing neuronal energy metabolism and stability.[1][4] This document provides detailed protocols for the administration of this compound to mouse models of epilepsy, based on established preclinical studies.

Data Presentation

Table 1: Summary of this compound Administration and Efficacy in Mouse Epilepsy Models

Mouse ModelStrainThis compound Dose (% of calories)Administration RouteDurationKey FindingsReference
Corneal KindlingCF135%DietaryUp to 7.5 weeksDelayed development of kindled seizures.
Pilocarpine-induced Status Epilepticus (SE)CF135%Dietary3 weeks (post-SE)Increased pentylenetetrazole (PTZ) tonic seizure threshold in chronically epileptic mice. Restored brain propionyl-CoA levels.
Pilocarpine-induced SECF135%DietaryImmediately post-SEReduced spontaneous electrographic seizures.
Genetic Model (GABAAγ2(R43Q))TransgenicNot specified as %Dietary Supplement3 weeks (from weaning)Halved the time spent in seizures (reduced spike and wave discharge occurrence and duration).
Acute Seizure ModelsNot specified35%Dietary10 daysAnticonvulsant effects.

Table 2: Effects of this compound on Brain Metabolites in the Pilocarpine Mouse Model

MetaboliteEffect of Epilepsy (Pilocarpine-SE)Effect of this compound TreatmentReference
MalateReducedNo significant restoration
Propionyl-CoAReducedRestored to control levels
Methylmalonyl-CoANo significant changeIncreased
Acetyl-CoANo significant changeNo significant change
HMG-CoANo significant changeIncreased

Experimental Protocols

Protocol 1: Dietary Administration of this compound

This protocol is based on studies where this compound is incorporated into the mouse chow.

1. Materials:

  • This compound oil
  • Standard mouse chow powder
  • Food dye (optional, for visual confirmation of mixing)
  • Blender or food mixer
  • Pellet maker (optional)

2. Diet Preparation (35% caloric intake): a. Determine the total caloric requirement for the study animals. b. Calculate the amount of this compound needed to constitute 35% of the total calories. Note: The caloric value of this compound is approximately 8.3 kcal/g. c. Thoroughly mix the calculated amount of this compound with the standard mouse chow powder. If using, add a drop of food dye to visually assess the homogeneity of the mixture. d. If desired, use a pellet maker to create chow pellets. Alternatively, the powdered diet can be provided in a spill-proof feeder. e. Prepare a control diet by mixing the standard chow powder with an isocaloric amount of a different fat source (e.g., corn oil) or using the standard chow alone.

3. Acclimatization and Administration: a. Acclimate mice to the powdered diet or new pellets for 3-5 days before introducing the this compound diet. b. House mice individually to monitor food intake and body weight accurately. c. Provide the this compound-containing diet and control diet ad libitum. d. Monitor and record food consumption and body weight daily or every other day.

Protocol 2: Induction of Epilepsy - Corneal Kindling Model

1. Animals:

  • Adult male CF1 mice (or other suitable strain).

2. Procedure: a. Anesthetize the mouse lightly with isoflurane. b. Apply a drop of saline solution to the cornea. c. Deliver a constant current stimulus (e.g., 3 mA, 60 Hz for 3 seconds) to the cornea using a corneal electrode. d. Observe and score the resulting seizure behavior according to a standardized scale (e.g., Racine scale). e. Repeat the stimulation once daily until a predetermined number of fully kindled seizures are observed.

Protocol 3: Induction of Epilepsy - Pilocarpine Model of Status Epilepticus

1. Animals:

  • Adult male CF1 mice (or other suitable strain).

2. Procedure: a. To minimize peripheral cholinergic effects, administer a subcutaneous (s.c.) injection of methylscopolamine (1 mg/kg) 30 minutes prior to pilocarpine. b. Administer pilocarpine hydrochloride (300-340 mg/kg, s.c. or i.p.) to induce status epilepticus (SE). c. Observe the mice for the onset of continuous seizures (SE), typically characterized by tonic-clonic convulsions. d. After a defined period of SE (e.g., 1-2 hours), administer a benzodiazepine such as diazepam (10 mg/kg, i.p.) to terminate the seizures. e. Provide supportive care, including hydration with subcutaneous saline, to aid recovery. f. The chronic epileptic phase, characterized by spontaneous recurrent seizures, typically develops over the following weeks.

Mandatory Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment animal_model Select Mouse Model (e.g., CF1, Transgenic) epilepsy_induction Induce Epilepsy (e.g., Kindling, Pilocarpine) animal_model->epilepsy_induction control_diet Control Diet epilepsy_induction->control_diet triheptanoin_diet This compound Diet (35% Calories) epilepsy_induction->triheptanoin_diet seizure_monitoring Seizure Monitoring (Behavioral, EEG) control_diet->seizure_monitoring triheptanoin_diet->seizure_monitoring metabolite_analysis Brain Metabolite Analysis seizure_monitoring->metabolite_analysis data_analysis Data Analysis metabolite_analysis->data_analysis

Caption: Experimental workflow for evaluating this compound in mouse epilepsy models.

signaling_pathway cluster_ingestion Ingestion & Metabolism cluster_cellular Cellular Respiration (Neuron/Glia) cluster_outcome Therapeutic Outcome This compound This compound (Diet) heptanoate Heptanoate This compound->heptanoate c5_ketones C5 Ketones (Liver) heptanoate->c5_ketones propionyl_coa Propionyl-CoA heptanoate->propionyl_coa c5_ketones->propionyl_coa succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa Anaplerosis tca_cycle TCA Cycle succinyl_coa->tca_cycle atp ATP Production tca_cycle->atp neuronal_stability Increased Neuronal Stability atp->neuronal_stability seizure_reduction Reduced Seizure Activity neuronal_stability->seizure_reduction

Caption: Proposed mechanism of action of this compound in epilepsy.

References

Application Notes and Protocols for Tracing Metabolic Flux with Stable Isotope-Labeled Triheptanoin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled triheptanoin is a powerful tool for elucidating metabolic pathways and quantifying metabolic flux in vivo. This compound, a triglyceride composed of three seven-carbon fatty acids (heptanoate), serves as anaplerotic substrate. This means it replenishes the intermediates of the Tricarboxylic Acid (TCA) cycle, a central hub of cellular energy metabolism. By using this compound labeled with a stable isotope, such as carbon-13 (¹³C), researchers can trace the journey of these carbon atoms as they are incorporated into various metabolites. This allows for a detailed understanding of the contributions of this compound to energy production and biosynthesis in various physiological and pathological states. These application notes provide an overview of the principles, experimental protocols, and data interpretation for using stable isotope-labeled this compound in metabolic research.

Principle of the Method

Following oral administration, this compound is hydrolyzed in the gastrointestinal tract into glycerol and three molecules of heptanoate. Heptanoate is then absorbed and transported to the liver and peripheral tissues, where it undergoes β-oxidation in the mitochondria. The β-oxidation of the seven-carbon heptanoate molecule yields two molecules of acetyl-CoA and one molecule of propionyl-CoA.

When using uniformly labeled ¹³C-triheptanoin (U-¹³C₇-triheptanoin), all seven carbon atoms of each heptanoate molecule are ¹³C. This results in the production of [U-¹³C₂]-acetyl-CoA and [U-¹³C₃]-propionyl-CoA.

  • [U-¹³C₂]-Acetyl-CoA enters the TCA cycle by condensing with oxaloacetate to form citrate. The ¹³C label can then be traced through the various intermediates of the TCA cycle, providing a measure of its oxidative metabolism.

  • [U-¹³C₃]-Propionyl-CoA is converted to succinyl-CoA, a key intermediate of the TCA cycle. This anaplerotic pathway replenishes the pool of TCA cycle intermediates, which can be crucial in conditions where these intermediates are depleted.

By measuring the mass isotopologue distribution (MID) of TCA cycle intermediates and related metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the relative contributions of this compound to the TCA cycle can be quantified.

Metabolic Pathway of Stable Isotope-Labeled this compound

The metabolic fate of orally administered stable isotope-labeled this compound can be traced through several key pathways. The following diagram illustrates the entry of carbons from [U-¹³C₇]-heptanoate into the TCA cycle.

This compound Oral U-13C7-Triheptanoin Heptanoate U-13C7-Heptanoate This compound->Heptanoate Hydrolysis BetaOx Mitochondrial β-Oxidation Heptanoate->BetaOx AcetylCoA [U-13C2]-Acetyl-CoA BetaOx->AcetylCoA PropionylCoA [U-13C3]-Propionyl-CoA BetaOx->PropionylCoA TCA TCA Cycle AcetylCoA->TCA SuccinylCoA [U-13C3]-Succinyl-CoA PropionylCoA->SuccinylCoA SuccinylCoA->TCA Anaplerosis

Caption: Metabolic fate of U-¹³C₇-Triheptanoin.

Experimental Protocols

This section outlines a general protocol for an in vivo study in a murine model to trace the metabolic flux of orally administered U-¹³C₇-triheptanoin.

Animal Model and Preparation
  • Animal Model: C57BL/6J mice (8-10 weeks old) are commonly used.

  • Acclimation: House the animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.

  • Fasting: To reduce background from dietary sources, fast the animals for 4-6 hours prior to tracer administration. Water should be freely available.

Tracer Preparation and Administration
  • Tracer: Uniformly labeled [U-¹³C₇]-Triheptanoin.

  • Vehicle: Prepare a formulation of the tracer suitable for oral gavage. A common vehicle is a mix with corn oil.

  • Dosage: A typical oral gavage dose is in the range of 1-2 g/kg body weight.

  • Administration: Administer the tracer via oral gavage. Record the exact time of administration for each animal.

Sample Collection
  • Timeline: Collect blood and tissues at various time points after tracer administration to capture the dynamic changes in metabolite labeling. Suggested time points include 0, 30, 60, 120, and 240 minutes.

  • Blood Collection: Collect blood (approximately 50-100 µL) via tail vein or saphenous vein into EDTA-coated tubes. Immediately place the tubes on ice. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Tissue Collection: At the designated time points, euthanize the animals using an approved method (e.g., cervical dislocation under anesthesia). Rapidly dissect tissues of interest (e.g., liver, heart, skeletal muscle, brain). Freeze-clamp the tissues in liquid nitrogen to quench metabolism instantly. Store tissues at -80°C until metabolite extraction.

Metabolite Extraction from Tissues
  • Reagents:

    • 80% Methanol (pre-chilled to -80°C)

    • HPLC-grade water (ice-cold)

    • Chloroform (ice-cold)

  • Procedure:

    • Weigh approximately 20-30 mg of frozen tissue.

    • Homogenize the tissue in 1 mL of ice-cold 80% methanol.

    • Add 500 µL of ice-cold water and vortex thoroughly.

    • Add 1 mL of ice-cold chloroform and vortex for 10 minutes at 4°C.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C to separate the polar (aqueous), non-polar (organic), and protein/lipid pellet phases.

    • Collect the upper aqueous phase containing polar metabolites (including TCA cycle intermediates).

    • Dry the aqueous phase using a vacuum concentrator.

    • Store the dried extracts at -80°C until analysis.

Mass Spectrometry Analysis
  • Instrumentation: A high-resolution mass spectrometer coupled with a liquid chromatography system (LC-MS), such as a Q-Exactive or Triple Quadrupole mass spectrometer, is recommended for accurate detection of mass isotopologues. Gas chromatography-mass spectrometry (GC-MS) can also be used, often requiring derivatization of the metabolites.

  • Metabolite Separation:

    • Reconstitute the dried polar extracts in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Inject the sample onto a suitable chromatography column for separation of polar metabolites (e.g., a HILIC column).

  • Mass Spectrometry Settings:

    • Operate the mass spectrometer in full scan mode to capture all mass isotopologues of the target metabolites.

    • Use a resolution of at least 70,000 to resolve the different isotopologues.

    • Perform tandem MS (MS/MS) on selected ions to confirm metabolite identity.

Data Analysis and Flux Calculation
  • Peak Integration and Isotopologue Distribution:

    • Integrate the peak areas for each mass isotopologue of the target metabolites (e.g., citrate, succinate, malate, glutamate).

    • Correct the raw data for the natural abundance of ¹³C.

  • Flux Analysis:

    • Utilize software such as INCA (Isotopomer Network Compartmental Analysis) or other metabolic flux analysis tools to fit the isotopic labeling data to a metabolic network model.

    • This will allow for the calculation of relative and absolute metabolic fluxes through the TCA cycle and related pathways.

Experimental Workflow

The following diagram outlines the key steps in a typical in vivo metabolic flux study using stable isotope-labeled this compound.

Application Note: Quantification of Heptanoate and its Conjugates by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptanoate, a seven-carbon medium-chain fatty acid, and its metabolic conjugates are of increasing interest in clinical and pharmaceutical research. As an odd-chain fatty acid, heptanoate serves as an anaplerotic substrate for the tricarboxylic acid (TCA) cycle, replenishing intermediates and supporting energy metabolism. This makes it a potential therapeutic agent for various metabolic disorders, including fatty acid oxidation defects. Accurate and sensitive quantification of heptanoate and its key conjugates—heptanoyl-CoA, heptanoylcarnitine, and heptanoyl-glycine—in biological matrices is crucial for pharmacokinetic studies, disease biomarker discovery, and understanding its metabolic fate. This application note provides detailed protocols for the simultaneous or individual quantification of these compounds using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Metabolic Fate of Heptanoate

Heptanoate, primarily derived from the dietary triglyceride triheptanoin, is absorbed in the gut and transported to the liver and other tissues.[1] In the mitochondria, it undergoes β-oxidation to produce acetyl-CoA and propionyl-CoA, which then enter the TCA cycle.[1] Heptanoate can also be conjugated to Coenzyme A to form heptanoyl-CoA, a key intermediate in its metabolism. For transport into the mitochondria, heptanoyl-CoA can be converted to heptanoylcarnitine. Furthermore, excess heptanoate can be conjugated with glycine to form heptanoyl-glycine, a metabolite that is often excreted in urine and can be an indicator of underlying metabolic conditions.[2][3][4]

Heptanoate_Metabolic_Pathway This compound This compound (diet) Heptanoate Heptanoate This compound->Heptanoate Lipolysis Heptanoyl_CoA Heptanoyl-CoA Heptanoate->Heptanoyl_CoA Acyl-CoA Synthetase Heptanoyl_glycine Heptanoyl-glycine Heptanoate->Heptanoyl_glycine Glycine N-Acyltransferase Heptanoylcarnitine Heptanoylcarnitine Heptanoyl_CoA->Heptanoylcarnitine CPT1 Beta_Oxidation β-Oxidation Heptanoyl_CoA->Beta_Oxidation Mitochondria Mitochondria Heptanoylcarnitine->Mitochondria Urine_Excretion Urine Excretion Heptanoyl_glycine->Urine_Excretion Mitochondria->Heptanoyl_CoA CPT2 Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle

Figure 1: Metabolic pathway of heptanoate.

Experimental Protocols

This section provides detailed methodologies for sample preparation, liquid chromatography, and tandem mass spectrometry for the quantification of heptanoate and its conjugates.

Sample Preparation

The choice of sample preparation technique depends on the analyte of interest and the biological matrix (e.g., plasma, urine, tissue homogenate).

Protocol 1.1: Protein Precipitation for Heptanoate, Heptanoylcarnitine, and Heptanoyl-glycine in Plasma/Serum

This is a simple and effective method for removing proteins from plasma or serum samples.

  • Materials:

    • Ice-cold acetonitrile (ACN) containing an appropriate internal standard (e.g., deuterated heptanoate, C17-carnitine, deuterated heptanoyl-glycine).

    • Vortex mixer.

    • Centrifuge capable of reaching 15,000 x g and 4°C.

    • Autosampler vials.

  • Procedure:

    • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold ACN containing the internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 1.2: Solid-Phase Extraction (SPE) for Acyl-CoAs from Tissues or Cells

This protocol is suitable for the extraction and purification of heptanoyl-CoA from more complex matrices like tissue homogenates or cell lysates.

  • Materials:

    • Oasis HLB SPE cartridges (or similar).

    • Extraction buffer (e.g., 2% perchloric acid).

    • Wash buffer 1 (e.g., 100 mM ammonium acetate).

    • Wash buffer 2 (e.g., water).

    • Elution buffer (e.g., methanol with 25 mM ammonium hydroxide).

    • Internal standard (e.g., C17-CoA).

  • Procedure:

    • Homogenize tissue or lyse cells in the ice-cold extraction buffer containing the internal standard.

    • Centrifuge to pellet cellular debris.

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of wash buffer 1, followed by 1 mL of wash buffer 2.

    • Elute the acyl-CoAs with 1 mL of elution buffer into a clean collection tube.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 1.3: Derivatization for Acylglycines (including Heptanoyl-glycine) in Urine

Derivatization is often required to improve the chromatographic retention and ionization efficiency of acylglycines. Butylation is a common method.

  • Materials:

    • Butanolic HCl (3 M).

    • Heating block or oven at 60°C.

    • Nitrogen evaporator.

    • Internal standard (e.g., deuterated heptanoyl-glycine).

  • Procedure:

    • To 50 µL of urine, add the internal standard.

    • Evaporate the sample to dryness under a stream of nitrogen.

    • Add 100 µL of 3 M butanolic HCl.

    • Heat at 60°C for 20 minutes.

    • Evaporate the butanolic HCl to dryness under nitrogen.

    • Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic conditions should be optimized to achieve good separation of the analytes from matrix components and from each other, especially for isomeric compounds.

Table 1: Example LC Parameters

ParameterHeptanoate & Heptanoyl-glycineHeptanoyl-CoA & Heptanoylcarnitine
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)C18 or C8 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate in Water
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile
Gradient 5-95% B over 5-10 min10-90% B over 3-8 min
Flow Rate 0.3 - 0.5 mL/min0.4 - 0.6 mL/min
Column Temp. 40°C45°C
Injection Vol. 5 - 10 µL2 - 5 µL
Tandem Mass Spectrometry

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity. Ionization is typically achieved using Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte.

Table 2: Example MS/MS Parameters (MRM Transitions)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Heptanoate 129.1129.1 (for SIM) or 85.1ESI-
d13-Heptanoate (IS)142.1142.1 (for SIM) or 92.1ESI-
Heptanoyl-CoA 880.3373.1ESI+
C17-CoA (IS)1018.5507.2ESI+
Heptanoylcarnitine 274.285.1ESI+
d3-Heptanoylcarnitine (IS)277.285.1ESI+
Heptanoyl-glycine (butyl ester) 244.2116.1ESI+
d5-Heptanoyl-glycine (butyl ester) (IS)249.2116.1ESI+

Note: The exact m/z values may vary slightly depending on the instrument and adducts formed. It is essential to optimize these parameters using authentic standards.

Experimental Workflow

The overall workflow for the quantification of heptanoate and its conjugates is summarized in the following diagram.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, Tissue) IS_Spike Spike with Internal Standard Sample->IS_Spike Extraction Extraction (Protein Precipitation, SPE) IS_Spike->Extraction Derivatization Derivatization (if needed) (e.g., for Acylglycines) Extraction->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution LC_Separation Liquid Chromatography (Separation) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (Detection - MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Result Result Quantification->Result Concentration Data

Figure 2: General experimental workflow.

Quantitative Data Summary

The following tables summarize typical quantitative performance data that can be achieved with the described methods. These values should be established and validated in the user's laboratory.

Table 3: Chromatographic and Quantitative Performance

AnalyteRetention Time (min)LLOQ (Lower Limit of Quantification)Linearity (r²)
Heptanoate 3.5 - 4.510 - 50 ng/mL> 0.99
Heptanoyl-CoA 4.0 - 5.01 - 10 nM> 0.99
Heptanoylcarnitine 2.5 - 3.50.5 - 5 ng/mL> 0.99
Heptanoyl-glycine 5.0 - 6.01 - 10 ng/mL> 0.99

Conclusion

This application note provides a comprehensive set of protocols for the robust and sensitive quantification of heptanoate and its key metabolic conjugates using LC-MS/MS. The detailed methodologies for sample preparation, chromatographic separation, and mass spectrometric detection are suitable for a wide range of biological matrices. These methods will be invaluable for researchers and scientists in the fields of metabolic research and drug development, enabling accurate assessment of the pharmacokinetics and metabolic fate of heptanoate. The provided workflows and diagrams offer a clear guide for the implementation of these analytical procedures in the laboratory.

References

Application Notes and Protocols for Designing Clinical Trials of Triheptanoin in Pediatric Patients

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Triheptanoin is a highly purified, synthetic, seven-carbon fatty acid triglyceride. It serves as a source of calories and fatty acids for pediatric and adult patients with certain metabolic disorders.[1] Specifically, it is indicated for the treatment of long-chain fatty acid oxidation disorders (LC-FAOD) and has been investigated for Glucose Transporter Type 1 Deficiency Syndrome (Glut1 DS).[1][2] This document provides detailed application notes and protocols for designing clinical trials to evaluate the safety and efficacy of this compound in pediatric populations.

Mechanism of Action

This compound is a medium-chain triglyceride composed of three heptanoic acids (C7 fatty acids) attached to a glycerol backbone.[3] Its therapeutic effect stems from its unique metabolic properties. In individuals with LC-FAOD, genetic defects impair the mitochondrial beta-oxidation of long-chain fatty acids, leading to a deficit in energy production and accumulation of toxic intermediates.[4] this compound bypasses the enzymatic steps required for long-chain fatty acid metabolism. It is hydrolyzed in the gut to heptanoate, which is readily absorbed and transported to the liver and other tissues. There, it is metabolized to acetyl-CoA and propionyl-CoA. Acetyl-CoA enters the Krebs cycle for energy production, while propionyl-CoA serves as an anaplerotic substrate, replenishing Krebs cycle intermediates. This dual mechanism helps restore cellular energy metabolism.

In Glut1 DS, a genetic defect impairs glucose transport across the blood-brain barrier, resulting in cerebral energy deficiency. This compound provides an alternative energy source for the brain in the form of C4 and C5 ketone bodies, which are produced from heptanoate metabolism.

Figure 1: Mechanism of Action of this compound This compound This compound (C7 Triglyceride) Heptanoate Heptanoate (C7 Fatty Acid) This compound->Heptanoate Hydrolysis Mitochondria Mitochondria Heptanoate->Mitochondria KetoneBodies C4 & C5 Ketone Bodies Heptanoate->KetoneBodies Metabolism AcetylCoA Acetyl-CoA Mitochondria->AcetylCoA PropionylCoA Propionyl-CoA Mitochondria->PropionylCoA KrebsCycle Krebs Cycle AcetylCoA->KrebsCycle PropionylCoA->KrebsCycle Anaplerosis Energy Energy (ATP) KrebsCycle->Energy Brain Brain Energy Metabolism KetoneBodies->Brain

Figure 1: Mechanism of Action of this compound

Clinical Trial Design Considerations

Designing a clinical trial for this compound in a pediatric population requires careful consideration of the specific disorder, patient age, and ethical considerations.

Study Population

Inclusion and exclusion criteria must be well-defined to ensure patient safety and the integrity of the study data.

Table 1: Example Inclusion and Exclusion Criteria

CriteriaInclusionExclusion
Diagnosis Molecularly confirmed diagnosis of LC-FAOD or Glut1 DS.Other metabolic or genetic diseases unrelated to the indication.
Age Typically ranges from newborns to 18 years.Age outside the specified range for the study protocol.
Clinical Manifestations For LC-FAOD, a history of major clinical events (e.g., rhabdomyolysis, hypoglycemia, cardiomyopathy). For Glut1 DS, drug-resistant seizures or significant movement disorders.Life-threatening seizure episodes (e.g., status epilepticus) for certain study designs.
Dietary Status May include patients on a standard diet or those transitioning from a medium-chain triglyceride (MCT) product. For Glut1 DS studies, patients may be required to be off a ketogenic diet.Current use of a ketogenic diet for some Glut1 DS trial designs.
Informed Consent Written informed consent from a parent or legal guardian and assent from the pediatric patient when appropriate.Inability or unwillingness to comply with study procedures.
Study Design

The choice of study design depends on the research question and the phase of development.

  • Open-Label Studies: Often used in early phase trials to assess safety, tolerability, and to gather preliminary efficacy data.

  • Randomized, Double-Blind, Placebo-Controlled Trials: Considered the gold standard for establishing efficacy. In the context of rare metabolic disorders, a placebo may be another dietary oil like MCT oil.

  • Crossover Design: Can be useful in reducing inter-patient variability, where each patient serves as their own control.

Endpoints

Primary and secondary endpoints should be clinically meaningful and appropriate for the pediatric population.

Table 2: Key Efficacy and Safety Endpoints

Endpoint TypeEndpointDescription
Efficacy (LC-FAOD) Annualized rate of Major Clinical Events (MCEs)MCEs include episodes of rhabdomyolysis, hypoglycemia, and cardiomyopathy requiring hospitalization or emergency room visits.
Exercise ToleranceAssessed using standardized tests such as the 12-minute walk test or cycle ergometry.
Quality of LifeMeasured using validated pediatric health-related quality of life questionnaires (e.g., SF-10).
Efficacy (Glut1 DS) Seizure FrequencyReduction in the frequency of seizures, particularly absence seizures.
Movement DisordersImprovement in the frequency and severity of paroxysmal dyskinesias.
Cognitive FunctionAssessment of cognitive development and function using age-appropriate neuropsychological tests.
Safety Adverse Events (AEs)Monitoring and reporting of all AEs, with a focus on gastrointestinal events (abdominal pain, diarrhea, vomiting).
Laboratory ParametersRegular monitoring of blood counts, liver function, kidney function, and metabolic profiles.
Growth and DevelopmentTracking of height, weight, and other growth parameters.

Experimental Protocols

Detailed protocols are essential for the consistent and accurate collection of data.

Protocol 1: Dosing and Administration

Objective: To safely administer and titrate this compound to the target dose.

Materials:

  • This compound oral liquid (e.g., Dojolvi®)

  • Oral syringe or other calibrated measuring device

  • Food or liquid for mixing

Procedure:

  • Determine Daily Caloric Intake (DCI): Assess the patient's metabolic requirements by determining their DCI prior to dose calculation.

  • Calculate Target Dose: The target daily dosage is typically up to 35% of the patient's DCI. The total daily volume (in mL) is calculated as: (DCI (kcal) * 0.35) / 8.3 kcal/mL.

  • Initiation and Titration (for patients new to MCTs):

    • Start at a total daily dosage of approximately 10% of DCI, divided into at least four doses per day.

    • Increase the total daily dosage by approximately 5% of DCI every 2 to 3 days until the target dosage is achieved.

  • Initiation and Titration (for patients switching from another MCT product):

    • Discontinue the other MCT product before starting this compound.

    • Initiate this compound at the last tolerated daily dosage of the previous MCT, divided into at least four doses per day.

    • Increase the total daily dosage by approximately 5% of DCI every 2 to 3 days until the target dosage is achieved.

  • Administration:

    • Administer the calculated dose divided into at least four equal portions throughout the day with meals or snacks.

    • Mix this compound with food or liquid before administration.

  • Monitoring for Tolerability:

    • Monitor for gastrointestinal adverse reactions such as abdominal pain, diarrhea, and vomiting.

    • If GI intolerance occurs, consider reducing the dose until symptoms resolve, and then re-titrate as tolerated. More frequent, smaller doses may improve tolerability.

Table 3: Example Dosing Titration Schedule (Patient new to MCTs)

WeekTarget % of DCI
1 (Days 1-3) 10%
1 (Days 4-6) 15%
2 (Days 7-9) 20%
2 (Days 10-12) 25%
3 (Days 13-15) 30%
3 (Days 16 onwards) 35% (or maximum tolerated dose)
Protocol 2: Assessment of Major Clinical Events (LC-FAOD)

Objective: To systematically document and quantify the occurrence of MCEs.

Procedure:

  • Define MCEs: Clearly define what constitutes an MCE (e.g., rhabdomyolysis defined by creatine kinase levels, hypoglycemia by blood glucose levels, cardiomyopathy by echocardiographic findings).

  • Data Collection:

    • At each study visit, conduct a structured interview with the patient and caregiver to inquire about any hospitalizations, emergency room visits, or urgent care visits since the last visit.

    • Review medical records for all such events to confirm the diagnosis and collect relevant data.

  • Annualized Rate Calculation: Calculate the annualized MCE rate for each patient by dividing the total number of MCEs by the duration of observation in years.

Visualization of Experimental Workflow

Figure 2: Pediatric Clinical Trial Workflow for this compound Screening Screening & Enrollment Baseline Baseline Assessment (MCE History, QoL, Seizure Diary) Screening->Baseline Randomization Randomization Baseline->Randomization TriheptanoinArm This compound Arm Randomization->TriheptanoinArm 1:1 ControlArm Control Arm (Placebo or MCT Oil) Randomization->ControlArm 1:1 Titration Dose Titration Period (2-3 weeks) TriheptanoinArm->Titration ControlArm->Titration Treatment Stable Dose Treatment Period Titration->Treatment FollowUp Follow-up Visits (AE Monitoring, Efficacy Assessments) Treatment->FollowUp FollowUp->Treatment Repeat Cycles EndOfStudy End of Study FollowUp->EndOfStudy OpenLabel Open-Label Extension EndOfStudy->OpenLabel

References

Application Notes and Protocols for In Vitro Assessment of Triheptanoin Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triheptanoin is a synthetic, medium-chain triglyceride composed of three seven-carbon (heptanoate) fatty acids attached to a glycerol backbone. It serves as a caloric and fatty acid source for individuals with long-chain fatty acid oxidation disorders (LC-FAOD).[1][2][3] These rare genetic conditions impair the body's ability to break down long-chain fatty acids for energy, leading to serious health complications.[2] this compound provides an alternative energy source by supplying heptanoate, which can be metabolized by medium-chain fatty acid oxidation enzymes, thus bypassing the defective metabolic pathway.[4] The metabolism of heptanoate produces both acetyl-CoA and propionyl-CoA. Propionyl-CoA is an anaplerotic substrate, meaning it replenishes intermediates of the Krebs cycle, which can improve energy production. In vitro cell culture models are invaluable tools for investigating the efficacy of this compound at a cellular level, providing insights into its mechanisms of action and therapeutic potential.

Relevant Cell Lines for In Vitro Studies

The choice of cell line is critical for modeling the specific pathology of LC-FAODs and assessing the effects of this compound.

Cell TypeExamplesRationale for Use
Fibroblasts Primary dermal fibroblasts from LC-FAOD patientsReadily accessible from patients and recapitulate the genetic defect. Widely used to study the biochemical and cellular consequences of FAO disorders.
Hepatocytes Primary hepatocytes, HepG2, AML12The liver is a primary site of fatty acid metabolism and is often affected in LC-FAODs. These cells are useful for studying hepatic lipid metabolism and the effects of this compound on liver cells.
Cardiomyocytes Primary cardiomyocytes, H9c2, iPSC-derived cardiomyocytesCardiomyopathy is a severe complication of LC-FAODs. These cells allow for the investigation of this compound's effects on cardiac muscle cell energy metabolism and function.
Skeletal Muscle Cells Primary myoblasts, C2C12Skeletal muscle is a major site of fatty acid oxidation and is affected by myopathy and rhabdomyolysis in LC-FAODs. These cells are suitable for studying muscle cell metabolism and the impact of this compound.

Experimental Protocols

Here, we provide detailed protocols for key experiments to assess the efficacy of this compound in cell culture.

Protocol 1: Assessment of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol measures the oxygen consumption rate (OCR) to evaluate the effect of this compound on mitochondrial fatty acid oxidation.

Materials:

  • Cells of interest (e.g., patient-derived fibroblasts)

  • Seahorse XF Cell Culture Microplates

  • This compound (pharmaceutical grade)

  • Seahorse XF Base Medium

  • L-Carnitine

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Palmitate

  • Etomoxir (CPT-1 inhibitor, as a control)

  • Seahorse XFp/XFe96/XFe24 Analyzer and associated consumables

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Pre-treatment (Optional): Treat cells with varying concentrations of this compound (e.g., 10-100 µM) for a specified duration (e.g., 24-72 hours) prior to the assay.

  • Assay Medium Preparation: Prepare Seahorse XF Base Medium supplemented with L-carnitine (e.g., 0.5 mM). For the fatty acid oxidation assay, prepare a stock solution of palmitate conjugated to BSA.

  • Cell Preparation for Assay: One hour before the assay, remove the culture medium, wash the cells with the assay medium, and then add fresh assay medium. Incubate the plate in a non-CO2 incubator at 37°C for one hour.

  • Seahorse XF Analyzer Setup: Calibrate the Seahorse XF Analyzer sensor cartridge.

  • Assay Execution:

    • Place the cell culture plate in the Seahorse XF Analyzer.

    • Measure the basal OCR.

    • Inject this compound (if not pre-treated) or a vehicle control and monitor the change in OCR.

    • To specifically measure fatty acid oxidation, inject the palmitate-BSA substrate and measure the OCR response.

    • Inject Etomoxir to confirm that the observed OCR is due to long-chain fatty acid oxidation.

Data Analysis:

The Seahorse XF software calculates OCR in real-time. An increase in OCR following this compound treatment, particularly in the presence of a long-chain fatty acid substrate, suggests enhanced mitochondrial respiration and fatty acid oxidation capacity.

Protocol 2: Measurement of Cellular ATP Levels

This protocol quantifies the total cellular ATP content to determine if this compound treatment improves cellular energy status.

Materials:

  • Cells cultured in multi-well plates

  • This compound

  • ATP Assay Kit (luciferase-based)

  • Lysis buffer (provided with the kit)

  • Luminometer

Procedure:

  • Cell Culture and Treatment: Seed cells in a multi-well plate (e.g., 96-well) and treat with different concentrations of this compound for the desired time. Include untreated and vehicle-treated controls.

  • Cell Lysis: At the end of the treatment period, remove the culture medium and lyse the cells according to the ATP assay kit manufacturer's instructions.

  • ATP Measurement: Add the luciferase-based ATP detection reagent to the cell lysates.

  • Luminometry: Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

  • Data Normalization: Normalize the ATP levels to the total protein concentration in each well, determined by a standard protein assay (e.g., BCA assay).

Data Analysis:

An increase in cellular ATP levels in this compound-treated cells compared to controls would indicate improved energy production.

Protocol 3: Assessment of Reactive Oxygen Species (ROS) Production

This protocol measures the levels of intracellular ROS to evaluate if this compound can mitigate oxidative stress associated with FAO disorders.

Materials:

  • Cells cultured in multi-well plates or on coverslips

  • This compound

  • ROS-sensitive fluorescent probe (e.g., CellROX™ Green Reagent, DCFDA)

  • Fluorescence microscope or plate reader

  • Positive control for ROS induction (e.g., H₂O₂)

Procedure:

  • Cell Culture and Treatment: Seed cells and treat with this compound as described in the ATP assay protocol.

  • Loading with ROS Probe: At the end of the treatment, incubate the cells with the ROS-sensitive fluorescent probe according to the manufacturer's instructions.

  • Fluorescence Measurement:

    • For plate reader: Measure the fluorescence intensity.

    • For microscopy: Capture fluorescence images.

  • Data Analysis:

    • A decrease in fluorescence intensity in this compound-treated cells compared to untreated cells under basal or stressed conditions suggests a reduction in ROS levels.

Data Presentation

Table 1: Summary of In Vitro this compound Efficacy Data

ParameterAssayCell LineThis compound Concentration (µM)Treatment Duration (hours)Expected Outcome
Mitochondrial Respiration Seahorse XF OCRPatient Fibroblasts10, 25, 50, 10024, 48, 72Increased basal and maximal OCR
Cellular Energy Status Luciferase-based ATP AssayHepG210, 25, 50, 10024, 48, 72Increased cellular ATP levels
Oxidative Stress ROS Fluorescent ProbeC2C12 Myotubes10, 25, 50, 10024, 48, 72Decreased intracellular ROS levels

Visualizations

Triheptanoin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion This compound This compound Heptanoate Heptanoate This compound->Heptanoate Lipolysis Heptanoyl_CoA Heptanoyl-CoA Heptanoate->Heptanoyl_CoA Activation Beta_Oxidation Medium-Chain β-Oxidation Heptanoyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA TCA_Cycle Krebs Cycle (TCA Cycle) Acetyl_CoA->TCA_Cycle Propionyl_CoA->TCA_Cycle Anaplerosis ATP ATP (Energy) TCA_Cycle->ATP Oxidative Phosphorylation

Caption: Cellular metabolism of this compound.

Experimental_Workflow start Start: Select Relevant Cell Line (e.g., Patient Fibroblasts) culture Cell Culture and Expansion start->culture treatment Treatment with this compound (Dose-Response and Time-Course) culture->treatment seahorse Seahorse XF Analysis (Mitochondrial Respiration) treatment->seahorse atp ATP Production Assay (Cellular Energy) treatment->atp ros ROS Production Assay (Oxidative Stress) treatment->ros analysis Data Analysis and Interpretation seahorse->analysis atp->analysis ros->analysis end Conclusion on this compound Efficacy analysis->end

Caption: Experimental workflow for assessing this compound efficacy.

Signaling_Pathway_FAO cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix cluster_defect Site of LC-FAOD Defects LCFA Long-Chain Fatty Acid (LCFA) LCFA_CoA LCFA-CoA LCFA->LCFA_CoA Activation CPT1 CPT-1 LCFA_CoA->CPT1 LCFA_Carnitine LCFA-Carnitine CPT1->LCFA_Carnitine CACT CACT LCFA_Carnitine->CACT Translocation CPT2 CPT-2 CACT->CPT2 LCFA_CoA_Matrix LCFA-CoA CPT2->LCFA_CoA_Matrix Beta_Oxidation β-Oxidation LCFA_CoA_Matrix->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle CPT1_node CPT-1 Deficiency CACT_node CACT Deficiency CPT2_node CPT-2 Deficiency VLCAD_node VLCAD Deficiency (in β-Oxidation)

Caption: Long-chain fatty acid oxidation pathway and sites of defects.

References

dosage calculation and administration of Dojolvi (triheptanoin) in clinical practice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and mechanism of action of Dojolvi (triheptanoin), a novel therapeutic agent for long-chain fatty acid oxidation disorders (LC-FAOD). The following protocols are intended to guide clinical researchers and drug development professionals in the appropriate use of this compound.

Introduction

Dojolvi (this compound) is a medium-chain triglyceride indicated as a source of calories and fatty acids for the treatment of pediatric and adult patients with molecularly confirmed long-chain fatty acid oxidation disorders (LC-FAOD)[1][2][3][4]. LC-FAOD are a group of rare, inherited metabolic disorders that prevent the body from breaking down long-chain fatty acids into energy. Dojolvi provides an alternative energy source and helps to replenish intermediate metabolites in the Krebs cycle.

Quantitative Data Summary

The following tables summarize the key quantitative data for the clinical application of Dojolvi.

Table 1: Dojolvi (this compound) Dosage Calculation Parameters

ParameterValueReference
Caloric Value of Dojolvi8.3 kcal/mL[2]
Target Daily Dosage (% of DCI)Up to 35%
Initial Dosage for Naive Patients (% of DCI)Approximately 10%
Titration Increment (% of DCI*)Approximately 5%
Titration FrequencyEvery 2 to 3 days
Minimum Dosing FrequencyAt least 4 times per day

*DCI: Daily Caloric Intake

Table 2: Dosage Initiation and Titration Schedules

Patient PopulationInitial Daily DosageTitration ScheduleTarget Daily Dosage
New to MCT ~10% of DCI, divided into ≥4 dosesIncrease by ~5% of DCI every 2-3 daysUp to 35% of DCI
Switching from other MCT Last tolerated daily dosage of MCT, divided into ≥4 dosesIncrease by ~5% of DCI every 2-3 daysUp to 35% of DCI

*MCT: Medium-Chain Triglyceride

Experimental and Clinical Protocols

Patient Assessment and Dietary Management

Protocol 1: Pre-treatment Assessment

  • Molecular Confirmation: Ensure the patient has a molecularly confirmed diagnosis of an LC-FAOD.

  • Clinical Specialist Consultation: All patients must be under the care of a clinical specialist knowledgeable in the dietary management of LC-FAOD.

  • Determine Daily Caloric Intake (DCI): Assess the patient's metabolic requirements to determine their total DCI in kcal.

  • Discontinue other MCTs: For patients on other medium-chain triglyceride products, discontinue their use before initiating Dojolvi.

Dosage Calculation and Preparation

Protocol 2: Calculating the Total Daily Dosage of Dojolvi

  • Determine Target Percentage: Based on the patient's status (new vs. switching from MCT), determine the target percentage of DCI to be provided by Dojolvi.

  • Calculate Total Daily Calories from Dojolvi: Multiply the patient's total DCI (kcal) by the target percentage.

  • Calculate Total Daily Volume of Dojolvi: Divide the total daily calories from Dojolvi by its caloric value (8.3 kcal/mL).

  • Rounding: Round the calculated total daily dosage in mL to the nearest whole number.

  • Individual Dose Calculation: Divide the total daily dosage into at least four approximately equal doses.

Protocol 3: Preparation of Dojolvi for Administration

  • Use Compatible Materials: Prepare and administer Dojolvi using containers, oral syringes, or measuring cups made of stainless steel, glass, high-density polyethylene (HDPE), polypropylene, low-density polyethylene, polyurethane, or silicone. Avoid polystyrene and polyvinyl chloride (PVC) materials.

  • Mixing: Thoroughly mix the prescribed dose of Dojolvi with semi-solid food or liquid, such as fat-free milk, formula, cottage cheese, whole-grain hot cereal, or fat-free, low-carbohydrate pudding, smoothies, applesauce, or baby food. Crucially, Dojolvi should not be administered alone to avoid gastrointestinal upset .

  • Storage of Mixture: The unused mixture can be stored for up to 24 hours in a refrigerator. If not used within this timeframe, it should be discarded.

Administration and Monitoring

Protocol 4: Oral and Enteral Administration

  • Oral Administration: Administer the prepared mixture at mealtimes or with snacks.

  • Enteral Administration: For patients with a feeding tube, administer Dojolvi as a bolus via a silicone or polyurethane feeding tube.

    • Mix Dojolvi well with medical food or formula.

    • Draw the mixture into a syringe and connect it to the feeding tube port.

    • Administer the contents with steady pressure.

    • Flush the feeding tube with 5-30 mL of water, adjusting the volume based on the patient's needs.

    • Regularly monitor the feeding tube for proper functioning and integrity, as dysfunction has been reported.

  • Dosing Intervals: Administer subsequent doses at 3 to 4-hour intervals.

  • Missed Doses: If a dose is missed, it should be taken as soon as possible. If it is not possible to take all prescribed doses in a day, the missed dose should be skipped.

  • Tolerability and Adverse Events: Monitor for gastrointestinal adverse reactions such as abdominal pain, diarrhea, vomiting, and nausea, which are the most common side effects. If a patient has difficulty tolerating the prescribed dose, consider more frequent, smaller doses. If gastrointestinal symptoms persist, a dosage reduction may be necessary until symptoms resolve.

Visualized Workflows and Pathways

cluster_0 Patient Assessment cluster_1 Dosage Calculation cluster_2 Administration & Titration A Confirm LC-FAOD Diagnosis B Determine Daily Caloric Intake (DCI) A->B C Discontinue Prior MCT Products B->C D Select Target % of DCI C->D E Calculate Total Daily kcal from Dojolvi D->E F Calculate Total Daily Volume (mL) E->F G Divide into >= 4 Doses F->G H Administer with Food/Formula G->H I Monitor for GI Tolerability H->I J Titrate by ~5% DCI every 2-3 Days I->J If tolerated K Reach Target of up to 35% DCI J->K

Caption: Workflow for Dojolvi Dosage Calculation and Administration.

cluster_0 This compound Metabolism cluster_1 Beta-Oxidation Pathway cluster_2 Krebs Cycle (TCA Cycle) This compound This compound (C7 Triglyceride) Heptanoate Heptanoate (C7 Fatty Acid) This compound->Heptanoate Hydrolysis AcetylCoA Acetyl-CoA (C2) Heptanoate->AcetylCoA PropionylCoA Propionyl-CoA (C3) Heptanoate->PropionylCoA Citrate Citrate AcetylCoA->Citrate SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Anaplerosis Energy Energy Production (ATP) Citrate->Energy SuccinylCoA->Energy

Caption: Mechanism of Action of this compound in LC-FAOD.

Mechanism of Action

This compound is a synthetic triglyceride composed of three seven-carbon (C7) fatty acids (heptanoate) attached to a glycerol backbone. Its therapeutic effect in LC-FAOD stems from its ability to provide an alternative energy source that bypasses the deficient enzymatic steps in long-chain fatty acid metabolism.

Upon oral administration, this compound is hydrolyzed into heptanoate. Heptanoate can then be metabolized through β-oxidation to produce both acetyl-CoA and propionyl-CoA.

  • Acetyl-CoA enters the Krebs cycle (also known as the tricarboxylic acid or TCA cycle) to generate energy in the form of ATP.

  • Propionyl-CoA is converted to succinyl-CoA, which is an intermediate of the Krebs cycle. This process, known as anaplerosis , replenishes the pool of Krebs cycle intermediates that can become depleted in LC-FAOD.

By providing both a direct energy substrate (acetyl-CoA) and replenishing Krebs cycle intermediates (via propionyl-CoA), this compound helps to improve energy production and alleviate the metabolic dysregulation characteristic of LC-FAOD. This dual mechanism is believed to contribute to the observed clinical improvements in patients, including reductions in hypoglycemia, cardiomyopathy, and rhabdomyolysis.

References

Application Notes and Protocols for a Triheptanoin-Enriched Ketogenic Diet in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation, implementation, and evaluation of a triheptanoin-enriched ketogenic diet in preclinical studies, particularly in rodent models.

Introduction

The ketogenic diet (KD), a high-fat, low-carbohydrate nutritional regimen, has garnered significant interest for its therapeutic potential in a variety of metabolic and neurological disorders. This compound, a triglyceride composed of three seven-carbon fatty acids (heptanoate), serves as a unique energy source. When incorporated into a ketogenic diet, it not only contributes to ketosis but also provides anaplerotic substrates to the tricarboxylic acid (TCA) cycle, a crucial pathway for cellular energy production.[1][2] This anaplerotic property, the replenishment of TCA cycle intermediates, distinguishes this compound from traditional long-chain and medium-chain triglycerides and is hypothesized to offer unique therapeutic benefits.[3][4]

Preclinical studies investigating the effects of a this compound-enriched ketogenic diet require meticulous planning and execution. The palatability and stability of the diet are critical for ensuring compliance in animal models.[5] This document outlines detailed protocols for the preparation of a solid, palatable this compound-enriched ketogenic diet, methodologies for key experimental assessments, and representative data from preclinical studies.

Diet Composition and Preparation

The successful implementation of a this compound-enriched ketogenic diet in preclinical studies hinges on a formulation that is both effective in inducing ketosis and palatable to the animal model. This compound oil is typically incorporated into a ketogenic base diet to provide 30-40% of the total daily caloric intake.

Table 1: Example Composition of a this compound-Enriched Ketogenic Diet (TKD) for Rodents

ComponentPurposeExample Percentage (by weight)
Standard Ketogenic Diet (KD) BaseProvides essential nutrients, fats, and proteins.72%
This compound OilAnaplerotic and ketogenic energy source.28%
Formulation Agents
Hydrophilic Fumed SilicaThickening agent to solidify the oil.Variable
Hydrophobic Fumed SilicaThickening and stabilizing agent.Variable
Microcrystalline CelluloseBinder and filler.Variable
TalcLubricant and flow agent.Variable

Note: The specific ketogenic diet base and the types and amounts of formulation agents may vary. The final composition should be optimized for palatability and stability.

Protocol 1: Preparation of a Solid this compound-Enriched Ketogenic Diet

This protocol is adapted from methodologies described for creating a stable and palatable solid diet for rodents.

Materials:

  • Standard high-fat ketogenic diet for rodents (e.g., Test Diet 5TJR)

  • Pharmaceutical-grade this compound oil

  • Formulation agents: hydrophilic fumed silica, hydrophobic fumed silica, microcrystalline cellulose, talc

  • Warming bath

  • Mixing bowl

  • Spatula or kneading instrument

  • Scale

Procedure:

  • Warm the Ketogenic Diet Base: Place the standard ketogenic diet base in a warming bath set to 30°C. This will soften the base and facilitate mixing.

  • Prepare the Thickened Oily Phase: In a separate mixing bowl, combine the this compound oil with the formulation agents (hydrophilic fumed silica, hydrophobic fumed silica, microcrystalline cellulose, and talc) at room temperature.

  • Gentle Stirring: Gently stir the oil and formulation agents until the oil is sufficiently thickened. The goal is to create a homogenous mixture that can be easily incorporated into the diet base.

  • Combine and Knead: Add the thickened oily phase to the warmed ketogenic diet base.

  • Homogenize: Knead the mixture thoroughly until a uniform and homogenous solid diet is achieved.

  • Storage: Store the prepared this compound-enriched ketogenic diet at 4°C. It is recommended to prepare fresh batches of the diet regularly to ensure stability and palatability.

Experimental Protocols

Protocol 2: Animal Acclimation and Diet Administration

Procedure:

  • Acclimation: House animals (e.g., C57Bl/6 mice) under standard conditions with ad libitum access to water and a standard chow diet for a period of at least one week to acclimate to the facility.

  • Baseline Measurements: Prior to initiating the dietary intervention, record baseline measurements for body weight, blood glucose, and blood beta-hydroxybutyrate (BHB) levels.

  • Dietary Intervention: Divide animals into experimental groups (e.g., Control group on standard chow, Ketogenic Diet (KD) group, and this compound-Enriched Ketogenic Diet (TKD) group).

  • Diet Provision: Provide fresh pellets of the respective diets to the animals. A typical offering is 3 grams per animal per day, administered twice a week, with any unconsumed food being discarded.

  • Monitoring: Observe the animals regularly for any signs of distress or adverse effects. Monitor food consumption and body weight at regular intervals (e.g., weekly).

Protocol 3: Measurement of Blood Glucose and Beta-Hydroxybutyrate (BHB)

Materials:

  • Blood glucose and ketone monitoring system (e.g., FreeStyle Optium Neo)

  • Glucose test strips

  • Beta-hydroxybutyrate test strips

  • Lancets for tail vein blood collection

Procedure:

  • Animal Restraint: Gently restrain the mouse.

  • Blood Collection: Using a sterile lancet, prick the tail vein to obtain a small drop of blood.

  • Glucose Measurement: Apply the blood drop to a glucose test strip inserted into the monitoring system. Record the reading.

  • BHB Measurement: Apply a separate blood drop to a BHB test strip inserted into the monitoring system. Record the reading.

  • Data Collection: Perform these measurements at baseline and at regular intervals throughout the study (e.g., weekly or bi-weekly) to monitor the level of ketosis and glycemic control.

Expected Outcomes and Data Presentation

The administration of a this compound-enriched ketogenic diet is expected to induce a state of nutritional ketosis, characterized by elevated blood BHB levels and a reduction in blood glucose. Body weight changes can vary depending on the specific composition of the diet and the animal model used.

Table 2: Representative Metabolic Effects of a Ketogenic Diet in Mice

ParameterControl DietKetogenic DietReference
Blood Beta-Hydroxybutyrate (mmol/L) ~0.2 - 0.5~1.0 - 3.5
Blood Glucose (mg/dL) ~150 - 275~95 - 150
Body Weight Change VariableOften reduced or stabilized

Note: These values are approximate and can vary significantly based on the specific study design, diet composition, and mouse strain.

Table 3: Impact of this compound on Ketosis in Glucose Transporter Type 1 Deficiency (G1D)

Subject ConditionPre-Triheptanoin BHB (mM)Post-Triheptanoin BHB (mM)Reference
G1D subjects in significant ketosis> 2.0Some subjects showed a reduction

Note: In a study with G1D individuals, the addition of this compound to a ketogenic diet led to a reduction in beta-hydroxybutyrate levels in 50% of the subjects who were in significant ketosis beforehand.

Visualizations

Metabolic Pathway of this compound

Triheptanoin_Metabolism This compound This compound (Oral Administration) Heptanoate Heptanoate This compound->Heptanoate Lipolysis AcetylCoA Acetyl-CoA Heptanoate->AcetylCoA β-oxidation PropionylCoA Propionyl-CoA Heptanoate->PropionylCoA β-oxidation C5_Ketones C5-Ketone Bodies (β-ketopentanoate, β-hydroxypentanoate) Heptanoate->C5_Ketones Hepatic Ketogenesis TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle PropionylCoA->TCA_Cycle Anaplerosis Energy Energy (ATP) TCA_Cycle->Energy

Caption: Metabolic fate of this compound.

Experimental Workflow

Preclinical_Workflow start Start: Animal Acclimation (1 week) baseline Baseline Measurements (Body Weight, Glucose, BHB) start->baseline randomization Randomization into Diet Groups baseline->randomization control Control Diet (Standard Chow) randomization->control kd Ketogenic Diet (KD) randomization->kd tkd This compound-Enriched KD (TKD) randomization->tkd monitoring Weekly Monitoring (Body Weight, Food Intake) control->monitoring kd->monitoring tkd->monitoring metabolic_assays Metabolic Assays (Glucose, BHB) monitoring->metabolic_assays behavioral Behavioral/Functional Tests (Optional) metabolic_assays->behavioral endpoint Endpoint: Tissue Collection & Analysis behavioral->endpoint

Caption: Preclinical study workflow.

Conclusion

The use of a this compound-enriched ketogenic diet in preclinical research offers a promising avenue for investigating novel therapeutic strategies for a range of diseases. The anaplerotic properties of this compound provide a unique metabolic advantage that warrants further exploration. Adherence to detailed and standardized protocols for diet preparation, administration, and experimental evaluation is paramount for obtaining reliable and reproducible data. The information and protocols provided in these application notes serve as a foundational guide for researchers embarking on such studies.

References

Application Notes and Protocols for Monitoring Cardiac Function in Patients on Triheptanoin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triheptanoin is a therapeutic agent that has shown promise in the management of long-chain fatty acid oxidation disorders (LC-FAOD), conditions that can lead to severe cardiomyopathy.[1][2] Its mechanism of action involves providing an alternative energy source to the heart muscle, thereby improving cardiac function.[3][4] Meticulous monitoring of cardiac function is paramount in patients receiving this compound to assess therapeutic efficacy and ensure patient safety.[5] These application notes provide detailed protocols for monitoring cardiac function in this patient population, based on methodologies employed in clinical trials and compassionate use programs.

This compound, a synthetic triglyceride with three seven-carbon fatty acids, serves as an anaplerotic substrate for the Krebs cycle. In individuals with LC-FAOD, the impaired ability to metabolize long-chain fatty acids leads to energy deficiency in tissues with high energy demands, such as the heart. This compound bypasses this metabolic block, providing acetyl-CoA and propionyl-CoA to replenish Krebs cycle intermediates, thereby enhancing energy production and improving cardiac performance.

Key Techniques for Cardiac Function Monitoring

A multi-modal approach is recommended for the comprehensive assessment of cardiac function in patients treated with this compound. The primary techniques include echocardiography, electrocardiography (ECG), and cardiac magnetic resonance imaging (CMR), supplemented by the monitoring of cardiac biomarkers.

Data Presentation: Summary of Quantitative Data

The following tables summarize the quantitative data on the effects of this compound on cardiac function from various studies.

Table 1: Echocardiographic Parameters Before and After this compound Treatment

Study/Patient GroupParameterBaseline (Mean ± SD or Range)Post-Triheptanoin (Mean ± SD or Range)Time to Improvement
Vockley et al. (2016)Ejection Fraction (%)12 - 4533 - 712 - 21 days
Gillingham et al. (2017)LV Ejection Fraction (%)Normal7.4% increase (p=0.046)4 months
Gillingham et al. (2017)LV Wall MassNormal20% decrease (p=0.041)4 months
Mahapatra et al. (2018)Ejection Fraction (%)24.973.7Gradual

Table 2: Cardiac Biomarkers in Patients with Cardiomyopathy Treated with this compound

Study/Patient GroupBiomarkerClinical ContextObservation
Mahapatra et al. (2018)Pro-BNPSevere Cardiogenic Shock>30,000 pg/mL
Mahapatra et al. (2018)TroponinSevere Cardiogenic Shock17.2 ng/mL
Vockley et al. (2016)Plasma BNPAcute DecompensationUsed to monitor recovery

Experimental Protocols

Echocardiography Protocol

Objective: To quantitatively assess left ventricular (LV) and right ventricular (RV) size, systolic function, and diastolic function.

Methodology:

  • Patient Preparation: The patient should be in a resting state, in the left lateral decubitus position.

  • Imaging Views: A comprehensive 2D transthoracic echocardiogram should be performed, acquiring standard views including:

    • Parasternal long-axis (PLAX)

    • Parasternal short-axis (PSAX) at the levels of the aorta, mitral valve, and papillary muscles

    • Apical four-chamber (A4C)

    • Apical two-chamber (A2C)

    • Apical three-chamber (A3C)

    • Subcostal views

  • M-Mode Echocardiography: M-mode measurements of the LV internal dimensions, septal thickness, and posterior wall thickness should be obtained from the PLAX view, guided by the 2D image.

  • Doppler Echocardiography:

    • Pulsed-wave (PW) Doppler of mitral inflow to assess diastolic function (E/A ratio, deceleration time).

    • Tissue Doppler imaging (TDI) of the mitral annulus to assess diastolic function (e' velocity) and systolic function (S' velocity).

    • Continuous-wave (CW) Doppler across the aortic and tricuspid valves to assess for stenosis or regurgitation.

    • Color flow Doppler to assess for valvular regurgitation and intracardiac shunts.

  • Functional Assessment:

    • Left Ventricular Ejection Fraction (LVEF): Calculated using the biplane Simpson's method from the A4C and A2C views.

    • Left Ventricular Mass (LVM): Calculated from M-mode or 2D measurements and indexed to body surface area.

    • Shortening Fraction (SF): Calculated from M-mode measurements.

    • Global Longitudinal Strain (GLS): Speckle-tracking echocardiography can be used to assess GLS, a more sensitive measure of LV systolic function.

  • Frequency of Monitoring: Echocardiograms should be performed at baseline, and then at regular intervals (e.g., 3, 6, and 12 months) following the initiation of this compound therapy, with the frequency adjusted based on the patient's clinical status.

Electrocardiography (ECG) Protocol

Objective: To monitor for arrhythmias, conduction abnormalities, and changes in ventricular repolarization.

Methodology:

  • Patient Preparation: The patient should be in a supine position, relaxed, and with limbs uncrossed. The skin should be clean and dry to ensure good electrode contact.

  • Lead Placement: A standard 12-lead ECG should be recorded using correct electrode placement as per American Heart Association (AHA) guidelines.

  • Recording:

    • A standard 10-second, 12-lead ECG should be recorded at a paper speed of 25 mm/s and a calibration of 10 mm/mV.

    • A rhythm strip (e.g., lead II) should be recorded for a longer duration (e.g., 30 seconds) to assess for intermittent arrhythmias.

  • Parameters to Analyze:

    • Heart rate and rhythm

    • PR interval, QRS duration, and QT interval (corrected for heart rate using Bazett's or Fridericia's formula - QTcB or QTcF)

    • QRS axis, morphology, and voltage (to assess for hypertrophy)

    • ST-segment and T-wave abnormalities

  • Frequency of Monitoring: An ECG should be performed at baseline and at each follow-up visit. Continuous ECG monitoring (Holter monitoring) may be indicated in patients with a history of arrhythmias or palpitations.

Cardiac Magnetic Resonance Imaging (CMR) Protocol

Objective: To provide a highly accurate and reproducible assessment of ventricular volumes, mass, and function, particularly when echocardiographic images are suboptimal.

Methodology:

  • Patient Preparation: The patient should be screened for contraindications to MRI. An intravenous line may be required for contrast administration if indicated.

  • Imaging Sequences:

    • Localizers: Acquire scout images in three orthogonal planes.

    • Cine Imaging: Use steady-state free precession (SSFP) sequences to acquire a stack of contiguous short-axis slices covering both ventricles from base to apex. Long-axis cine images (two-, three-, and four-chamber views) should also be acquired.

    • Late Gadolinium Enhancement (LGE): If myocardial fibrosis or scarring is suspected, LGE imaging can be performed 10-15 minutes after the administration of a gadolinium-based contrast agent.

  • Functional Analysis:

    • Ventricular Volumes and Ejection Fraction: The endocardial borders of the left and right ventricles are manually or semi-automatically traced on the short-axis cine images at end-diastole and end-systole. Ventricular volumes, stroke volume, and ejection fraction are then calculated using the summation of disks method (Simpson's rule).

    • Myocardial Mass: The epicardial border is traced at end-diastole on the short-axis cine images to calculate myocardial volume, which is then multiplied by the specific gravity of the myocardium to determine mass.

  • Frequency of Monitoring: CMR is typically performed at baseline for a detailed anatomical and functional assessment. Follow-up CMR may be considered to assess long-term changes in cardiac structure and function.

Cardiac Biomarker Analysis Protocol

Objective: To detect and monitor myocardial injury and stress.

Methodology:

  • Sample Collection: Collect peripheral blood samples in appropriate tubes (e.g., EDTA plasma for natriuretic peptides, serum for troponins).

  • Biomarkers to Measure:

    • Natriuretic Peptides: B-type natriuretic peptide (BNP) or N-terminal pro-B-type natriuretic peptide (NT-proBNP) are key markers of ventricular wall stress and are elevated in heart failure.

    • Cardiac Troponins: High-sensitivity cardiac troponin T (hs-cTnT) or I (hs-cTnI) are sensitive and specific markers of myocardial injury.

  • Analysis: Assays should be performed in a certified clinical laboratory using validated methods.

  • Frequency of Monitoring: Biomarkers should be measured at baseline and at regular intervals, particularly during periods of clinical instability or suspected cardiac events.

Visualization of Pathways and Workflows

Triheptanoin_Metabolism_and_Cardiac_Energy cluster_blood Bloodstream cluster_cardiomyocyte Cardiomyocyte This compound This compound Heptanoate Heptanoate This compound->Heptanoate Lipolysis Propionyl_CoA Propionyl-CoA Heptanoate->Propionyl_CoA β-oxidation Acetyl_CoA Acetyl-CoA Heptanoate->Acetyl_CoA β-oxidation Krebs_Cycle Krebs Cycle Propionyl_CoA->Krebs_Cycle Anaplerosis Acetyl_CoA->Krebs_Cycle ATP ATP (Energy) Krebs_Cycle->ATP

Caption: this compound metabolism and its role in cardiac energy production.

Cardiac_Monitoring_Workflow Patient Patient on this compound Baseline Baseline Assessment Patient->Baseline FollowUp Follow-up Assessments (e.g., 3, 6, 12 months) Patient->FollowUp Echocardiography Echocardiography (LVEF, LVM, Strain) Baseline->Echocardiography ECG ECG (Rhythm, Intervals) Baseline->ECG CMR Cardiac MRI (if indicated) Baseline->CMR Biomarkers Cardiac Biomarkers (BNP, Troponin) Baseline->Biomarkers FollowUp->Echocardiography FollowUp->ECG FollowUp->CMR FollowUp->Biomarkers Data_Analysis Data Analysis and Clinical Decision Making Echocardiography->Data_Analysis ECG->Data_Analysis CMR->Data_Analysis Biomarkers->Data_Analysis

Caption: Workflow for monitoring cardiac function in patients on this compound.

References

Application Notes and Protocols for Assessing Exercise Tolerance in FAOD Patients Treated with Triheptanoin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain fatty acid oxidation disorders (LC-FAOD) are a group of rare genetic conditions that prevent the body from converting long-chain fatty acids into energy. This can lead to significant clinical manifestations, including exercise intolerance, rhabdomyolysis (the breakdown of muscle tissue), cardiomyopathy, and hypoglycemia.[1][2] Triheptanoin (Dojolvi®) is a purified, synthetic, seven-carbon fatty acid triglyceride that serves as a caloric and fatty acid source for pediatric and adult patients with molecularly confirmed LC-FAOD.[3][4]

The therapeutic rationale for this compound lies in its unique metabolism. As a medium-chain fatty acid with an odd number of carbons, it is metabolized to both acetyl-CoA and propionyl-CoA. This dual replenishment of the tricarboxylic acid (TCA) cycle, a process known as anaplerosis, is thought to improve energy production and alleviate the symptoms of LC-FAOD.[5] Unlike even-chain medium-chain triglycerides (MCTs) which primarily produce acetyl-CoA, this compound's provision of propionyl-CoA is believed to be crucial for restoring TCA cycle intermediates.

These application notes provide a summary of the quantitative data on the effects of this compound on exercise tolerance in FAOD patients and detailed protocols for the key experiments used to assess these outcomes.

Data Presentation

The following tables summarize the quantitative data from clinical studies assessing the impact of this compound on exercise tolerance and other clinical outcomes in FAOD patients.

Table 1: Effects of this compound on Exercise Tolerance in LC-FAOD Patients

StudyExercise TestNBaseline (Mean ± SD)Post-Treatment (Mean ± SD)Mean Changep-valueTreatment Duration
Vockley et al. (2017)12-Minute Walk Test (meters)8673.4855.3+181.90.08718 weeks
Vockley et al. (2017)Cycle Ergometry (Total Workload in Watts)7744.61153.9+409.30.14924 weeks
Gillingham et al. (2017)Treadmill Ergometry (Heart Rate at same workload)16Not ReportedLower heart rate in C7 group--4 months

Table 2: Impact of this compound on Major Clinical Events (MCEs) in LC-FAOD Patients

StudyOutcomePre-Triheptanoin (Mean Events/Year)With this compound (Mean Events/Year)Reductionp-valueCohort
Vockley et al. (CL202)Annualized MCE Rate1.761.0043%0.0347CL201 Rollover
Vockley et al. (CL202)Annualized MCE Rate2.00 (median)0.28 (median)86%0.0343This compound-Naïve
Vockley et al. (Phase 2)Annualized MCE Rate1.690.8848.1%0.021-
Vockley et al. (Phase 2)Annualized Hospitalizations for Rhabdomyolysis1.030.6338.7%0.104-
Vockley et al. (Phase 2)Annualized Hospitalizations for Hypoglycemia0.300100%0.067-

Experimental Protocols

Cycle Ergometry Protocol for Assessing Exercise Tolerance

This protocol is designed to measure changes in work capacity and endurance in FAOD patients.

Objective: To assess the effect of this compound on exercise tolerance by measuring workload and duration at a fixed heart rate.

Equipment:

  • Calibrated cycle ergometer

  • Heart rate monitor

  • Blood pressure monitor

  • Pulse oximeter

  • Borg Rating of Perceived Exertion (RPE) Scale (6-20 scale)

  • Metabolic cart for gas exchange analysis (optional, for substrate utilization)

Procedure:

  • Patient Preparation:

    • Patients should be in a fasted state (e.g., overnight fast) or have consumed a standardized meal a set time before the test.

    • Obtain baseline measurements of heart rate, blood pressure, and oxygen saturation.

    • Explain the Borg RPE scale to the patient. The scale ranges from 6 (no exertion) to 20 (maximal exertion).

  • Warm-up:

    • Begin with a 2-3 minute warm-up of unloaded cycling or cycling at a very low resistance (e.g., 10-20 watts).

  • Incremental Exercise Test:

    • The test consists of stages of increasing workload. A common protocol involves 3-minute stages.

    • Start at a low workload (e.g., 20-30 watts).

    • Increase the workload by a fixed amount at each stage (e.g., 10-20 watts per stage). The specific increments should be tailored to the patient's expected exercise capacity.

    • The goal is to perform the test for a duration that is conducive to the reduction of glycogen stores and the increased oxidation of fatty acids.

  • Monitoring:

    • Continuously monitor heart rate.

    • Record blood pressure and oxygen saturation at the end of each stage.

    • Ask the patient for their RPE at the end of each stage.

    • If using a metabolic cart, continuously measure oxygen consumption (VO2) and carbon dioxide production (VCO2) to determine the respiratory exchange ratio (RER).

  • Termination Criteria:

    • The test can be terminated if the patient reaches a predetermined heart rate, experiences symptoms such as dizziness, chest pain, or severe fatigue, or is unable to maintain the required pedal cadence.

    • Alternatively, the test can be a fixed duration (e.g., 40 minutes), and the total work performed is the primary outcome.

  • Cool-down:

    • Following the test, have the patient cycle at a low resistance for 3-5 minutes to cool down.

    • Continue to monitor vital signs until they return to near-baseline levels.

Data Analysis:

  • Compare the total workload (in watts) and the duration of exercise before and after treatment with this compound.

  • Analyze changes in heart rate, blood pressure, and RPE at matched workloads.

  • If substrate utilization is measured, calculate fat and carbohydrate oxidation rates from VO2 and VCO2 data.

12-Minute Walk Test (12MWT) Protocol

The 12MWT is a simple and effective measure of functional exercise capacity.

Objective: To assess changes in submaximal exercise endurance by measuring the maximum distance a patient can walk in 12 minutes.

Equipment:

  • A flat, unobstructed walking course of a known length (e.g., a 30-meter hallway with markers at each end).

  • Stopwatch.

  • Lap counter.

  • Borg RPE Scale.

Procedure:

  • Patient Preparation:

    • The patient should wear comfortable clothing and shoes.

    • Record baseline heart rate and RPE.

    • Explain the objective of the test: to walk as far as possible in 12 minutes without running.

  • Test Administration:

    • The patient walks back and forth along the marked course.

    • Start the stopwatch as the patient begins walking.

    • Provide standardized encouragement at regular intervals (e.g., every 2 minutes).

    • Inform the patient of the remaining time at key intervals.

    • Patients are allowed to slow down and rest if necessary, but the stopwatch continues to run.

  • Post-Test:

    • At the end of 12 minutes, mark the spot where the patient stopped.

    • Record the total distance walked to the nearest meter.

    • Record the post-test heart rate and RPE.

Data Analysis:

  • Compare the total distance walked in 12 minutes before and after this compound treatment.

Protocol for Assessing Substrate Utilization During Exercise

This protocol uses indirect calorimetry to determine the relative contribution of fat and carbohydrates to energy production during exercise.

Objective: To quantify the effects of this compound on fat and carbohydrate oxidation during steady-state exercise.

Equipment:

  • Cycle ergometer or treadmill.

  • Metabolic cart for measuring VO2 and VCO2.

  • Heart rate monitor.

Procedure:

  • Patient Preparation:

    • Patients should follow a standardized diet for a set period (e.g., 24-48 hours) before the test to ensure consistent glycogen stores.

    • The test is typically performed in a fasted state.

  • Resting Metabolism:

    • Measure resting VO2 and VCO2 for 15-20 minutes to establish a baseline.

  • Steady-State Exercise:

    • The patient exercises on the cycle ergometer or treadmill at a constant, submaximal workload. This workload should be moderate intensity, typically corresponding to 40-60% of the patient's VO2max, an intensity known to elicit high rates of fat oxidation.

    • The exercise duration should be sufficient to observe shifts in substrate utilization (e.g., 45-60 minutes).

  • Data Collection:

    • Continuously collect breath-by-breath gas exchange data throughout the exercise period.

    • Monitor heart rate and RPE at regular intervals.

Data Analysis:

  • Calculate the respiratory exchange ratio (RER = VCO2 / VO2).

  • Use stoichiometric equations to calculate the rates of carbohydrate and fat oxidation from VO2, VCO2, and urinary nitrogen excretion (to account for protein oxidation, though this is often considered negligible during short-term exercise).

    • Fat oxidation ( g/min ) = 1.67 x VO2 (L/min) - 1.67 x VCO2 (L/min)

    • Carbohydrate oxidation ( g/min ) = 4.55 x VCO2 (L/min) - 3.21 x VO2 (L/min)

  • Compare the rates of fat and carbohydrate oxidation at rest and during exercise before and after this compound treatment.

Visualizations

Triheptanoin_Mechanism_of_Action This compound This compound (C7 Triglyceride) Heptanoate Heptanoate (C7) This compound->Heptanoate Lipolysis BetaOxidation β-Oxidation Heptanoate->BetaOxidation AcetylCoA Acetyl-CoA (x2) BetaOxidation->AcetylCoA PropionylCoA Propionyl-CoA (x1) BetaOxidation->PropionylCoA TCACycle TCA Cycle AcetylCoA->TCACycle Energy Production Anaplerosis Anaplerosis PropionylCoA->Anaplerosis Energy Energy (ATP) TCACycle->Energy Anaplerosis->TCACycle Replenishes Intermediates Experimental_Workflow PatientRecruitment Patient Recruitment (Confirmed LC-FAOD) Baseline Baseline Assessment PatientRecruitment->Baseline Treatment This compound Treatment Baseline->Treatment CycleErgometry Cycle Ergometry Baseline->CycleErgometry WalkTest 12-Minute Walk Test Baseline->WalkTest Substrate Substrate Utilization Baseline->Substrate ClinicalEvents Major Clinical Events Monitoring Baseline->ClinicalEvents FollowUp Follow-up Assessments Treatment->FollowUp DataAnalysis Data Analysis FollowUp->DataAnalysis FollowUp->CycleErgometry FollowUp->WalkTest FollowUp->Substrate FollowUp->ClinicalEvents

References

Application Notes and Protocols: A Metabolomics Approach to Study the Effects of Triheptanoin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triheptanoin is a synthetic, odd-carbon medium-chain triglyceride that serves as a source of heptanoate. It is under investigation and in use for the treatment of several metabolic disorders, most notably long-chain fatty acid oxidation disorders (LC-FAODs). Its therapeutic potential lies in its anaplerotic properties, meaning it replenishes intermediates in the Krebs cycle (TCA cycle).[1][2][3] This document provides a detailed overview of how metabolomics can be employed to elucidate the biochemical effects of this compound treatment, complete with experimental protocols and data presentation formats.

The core principle behind this compound's mechanism of action is its metabolism to acetyl-CoA and propionyl-CoA. Propionyl-CoA is then converted to succinyl-CoA, a key intermediate of the TCA cycle.[1] This replenishment of the TCA cycle intermediate pool is crucial in conditions where it is depleted, thereby improving energy production and overall metabolic function.

Signaling Pathways and Experimental Workflow

This compound Metabolism and Anaplerosis

This compound is hydrolyzed into glycerol and three heptanoate (C7) fatty acid molecules. Heptanoate is then metabolized in the liver and other tissues, undergoing β-oxidation to produce acetyl-CoA and propionyl-CoA. Propionyl-CoA enters the TCA cycle as succinyl-CoA, thus providing an anaplerotic substrate.

Triheptanoin_Metabolism This compound This compound Heptanoate Heptanoate (C7) This compound->Heptanoate Hydrolysis BetaOxidation β-Oxidation Heptanoate->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA PropionylCoA Propionyl-CoA BetaOxidation->PropionylCoA TCACycle TCA Cycle AcetylCoA->TCACycle SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA SuccinylCoA->TCACycle Anaplerosis

This compound metabolism and entry into the TCA cycle.
Metabolomics Experimental Workflow

A typical metabolomics study to investigate the effects of this compound involves several key stages, from sample collection to data analysis and biological interpretation.

Metabolomics_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Metabolomic Analysis cluster_data Data Processing & Analysis PatientCohort Patient Cohort (Baseline & Post-Treatment) SampleCollection Plasma/Serum Collection PatientCohort->SampleCollection MetaboliteExtraction Metabolite Extraction SampleCollection->MetaboliteExtraction Derivatization (for GC-MS) MetaboliteExtraction->Derivatization LCMS LC-MS/MS Analysis MetaboliteExtraction->LCMS GCMS GC-MS Analysis Derivatization->GCMS DataProcessing Data Processing (Peak Detection, Alignment) GCMS->DataProcessing LCMS->DataProcessing StatisticalAnalysis Statistical Analysis (e.g., t-test, PCA) DataProcessing->StatisticalAnalysis MetaboliteID Metabolite Identification StatisticalAnalysis->MetaboliteID PathwayAnalysis Pathway Analysis MetaboliteID->PathwayAnalysis BiologicalInterpretation Biological Interpretation PathwayAnalysis->BiologicalInterpretation

General workflow for a metabolomics study.

Quantitative Data Summary

This compound treatment has been shown to lead to significant clinical improvements in patients with LC-FAODs. The following tables summarize key quantitative findings from various studies.

Table 1: Clinical Outcomes with this compound Treatment in LC-FAOD Patients
Clinical EventReduction in Event Rate / ImprovementReference(s)
Total Hospitalizations 35% - 53.1% reduction in annualized rate
Hospital Days 51.5% - 67% reduction in annualized duration
Hypoglycemia Events ~92.8% reduction in annualized event rate
Rhabdomyolysis 36.1% reduction in annualized event rate
Cardiomyopathy Improvement in cardiac function and structure
Major Clinical Events 48% reduction in mean annualized rate
Table 2: Expected Metabolomic Changes Following this compound Treatment

Based on its mechanism of action, this compound is expected to modulate the levels of several key metabolites.

Metabolite ClassSpecific MetabolitesExpected ChangeRationale
TCA Cycle Intermediates Succinate, Fumarate, MalateIncreaseAnaplerotic replenishment from propionyl-CoA.
Acylcarnitines Propionylcarnitine (C3)IncreaseReflects increased propionyl-CoA availability.
Ketone Bodies Beta-hydroxypentanoate (BHP), Beta-ketopentanoate (BKP)IncreaseByproducts of odd-chain fatty acid metabolism.
Fatty Acids Heptanoate (C7)IncreaseDirect result of this compound hydrolysis.

Experimental Protocols

The following are detailed protocols for a metabolomics study to assess the effects of this compound. These are synthesized from established methodologies.

Protocol 1: Plasma Sample Collection and Preparation
  • Patient Preparation: Patients should fast for at least 8-12 hours prior to blood collection.

  • Blood Collection: Collect whole blood into tubes containing EDTA as an anticoagulant.

  • Plasma Separation: Within 30 minutes of collection, centrifuge the blood at 3000 rpm for 10 minutes at 4°C.

  • Aliquoting and Storage: Carefully aspirate the supernatant (plasma) and transfer it into pre-labeled 2 mL cryovials. Snap freeze the aliquots in liquid nitrogen and store them at -80°C until analysis.

Protocol 2: Metabolite Extraction from Plasma
  • Thawing: Thaw frozen plasma samples on ice.

  • Protein Precipitation: For a 100 µL plasma sample, add 400 µL of ice-cold methanol.

  • Internal Standards: Add a mixture of internal standards (e.g., isotopically labeled amino acids, organic acids) to the methanol.

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Incubation: Incubate the samples at -20°C for 2 hours to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites and transfer it to a new tube.

  • Drying: Evaporate the supernatant to dryness using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for either GC-MS or LC-MS analysis.

Protocol 3: GC-MS Analysis of Polar Metabolites
  • Derivatization:

    • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Incubate at 30°C for 90 minutes.

    • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS. Incubate at 37°C for 30 minutes.

  • GC-MS Parameters:

    • System: Agilent GC-MS system (or equivalent).

    • Column: DB-5ms capillary column (30 m x 0.25 mm x 0.25 µm).

    • Injection Volume: 1 µL.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 60°C (1 min hold), ramp to 325°C at 10°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Parameters:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: m/z 50-600.

      • Source Temperature: 230°C.

Protocol 4: LC-MS/MS Analysis of TCA Cycle Intermediates
  • Chromatography:

    • System: UPLC system coupled to a triple quadrupole mass spectrometer.

    • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the polar TCA cycle intermediates.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Parameters:

    • Ionization Mode: Negative ion electrospray ionization (ESI-).

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for each TCA cycle intermediate should be optimized.

    • Source Parameters: Optimize gas temperatures, flow rates, and ion spray voltage for the specific instrument.

Protocol 5: Data Analysis and Interpretation
  • Data Pre-processing: Use software such as XCMS or vendor-specific software for peak detection, retention time correction, and peak alignment.

  • Statistical Analysis: Perform univariate (e.g., t-tests, ANOVA) and multivariate (e.g., Principal Component Analysis [PCA], Partial Least Squares-Discriminant Analysis [PLS-DA]) analyses to identify statistically significant changes in metabolite levels between baseline and post-treatment samples.

  • Metabolite Identification: Identify metabolites by comparing their mass spectra and retention times to authentic standards and databases (e.g., NIST, METLIN).

  • Pathway Analysis: Use tools like MetaboAnalyst or Ingenuity Pathway Analysis (IPA) to map the altered metabolites to specific metabolic pathways to understand the biological impact of this compound treatment.

Conclusion

A metabolomics approach provides a powerful and detailed view of the biochemical effects of this compound treatment. By quantifying changes in key metabolites, particularly those within the TCA cycle, researchers and clinicians can gain a deeper understanding of its mechanism of action and monitor its therapeutic efficacy. The protocols outlined in this document provide a robust framework for conducting such studies, from sample handling to data interpretation, ultimately aiding in the development and application of this promising therapeutic agent.

References

Protocol for Long-Term Administration of Triheptanoin in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triheptanoin is a highly purified, synthetic medium-chain triglyceride composed of three seven-carbon (heptanoate) fatty acids attached to a glycerol backbone. It serves as a metabolic therapy, providing an alternative energy source and replenishing intermediates in the tricarboxylic acid (TCA) cycle, a process known as anaplerosis.[1][2][3] This protocol provides a comprehensive guide for the long-term administration of this compound in animal studies, with a focus on rodent models. The methodologies outlined are based on established preclinical studies and are intended to assist in the design and execution of experiments evaluating the chronic effects of this compound in various disease models.

Mechanism of Action

Following oral administration, this compound is hydrolyzed in the gut into heptanoate and glycerol. Heptanoate is readily absorbed and transported to the liver and other tissues, where it undergoes β-oxidation to produce acetyl-CoA and propionyl-CoA. Propionyl-CoA is then converted to succinyl-CoA, which directly enters the TCA cycle, thus replenishing depleted intermediates.[1][2] This anaplerotic function is crucial in conditions where energy metabolism is impaired.

Triheptanoin_Metabolism This compound This compound (Oral) Hydrolysis Hydrolysis (Pancreatic Lipases) This compound->Hydrolysis Digestion Heptanoate Heptanoate (C7) Hydrolysis->Heptanoate Glycerol Glycerol Hydrolysis->Glycerol BetaOxidation β-Oxidation (Mitochondria) Heptanoate->BetaOxidation Metabolism AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA PropionylCoA Propionyl-CoA BetaOxidation->PropionylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Carboxylation SuccinylCoA->TCA_Cycle Anaplerosis

Fig. 1: Metabolic pathway of this compound leading to TCA cycle replenishment.

Experimental Protocols

Animal Models

The choice of animal model is dependent on the research question. This compound has been studied in various models, including:

  • Metabolic Disorders: Very long-chain acyl-CoA dehydrogenase deficient (VLCAD-/-) mice are a common model for studying long-chain fatty acid oxidation disorders.

  • Neurological Disorders: Mouse models of epilepsy, such as corneal kindling and pilocarpine-induced status epilepticus models, have been used to evaluate the anticonvulsant effects of this compound.

  • General Safety and Tolerability: Wild-type mice, such as C57Bl/6, are suitable for long-term safety and tolerability studies.

Diet Preparation and Administration

Long-term administration of this compound is most effectively achieved through incorporation into the animal's diet. This ensures consistent and voluntary intake.

Method 1: Solid Ketogenic Diet Formulation

This method is ideal for studies requiring a ketogenic state to maximize the therapeutic effect of this compound.

Materials:

  • This compound oil

  • Ketogenic diet base

  • Hydrophilic fumed silica

  • Hydrophobic fumed silica

  • Microcrystalline cellulose

  • Talc

Procedure:

  • A solid, stable, and palatable ketogenic diet can be prepared where this compound provides 30-40% of the daily caloric intake.

  • The this compound oil is formulated with a combination of hydrophilic fumed silica, hydrophobic fumed silica, microcrystalline cellulose, and talc to create a solid preparation.

  • The final diet should be stored in a cool, dry place to maintain stability.

  • Diet compliance and animal body weight should be monitored regularly. A 15-week study in C57Bl/6 mice showed good compliance and safety with this formulation.

Method 2: Standard Diet Supplementation

For studies where a ketogenic diet is not required, this compound can be incorporated into a standard rodent chow.

Procedure:

  • A diet can be prepared where this compound replaces a portion of the fat content.

  • In a long-term (1-year) study with VLCAD-/- mice, the diet consisted of 12% of total metabolizable energy from fat, with 4.4% derived from this compound and the remaining 0.6% from soybean oil to provide essential fatty acids.

  • The control diet should have a comparable fatty acid profile, typically using medium-chain triglycerides (MCT) or standard long-chain fats.

Table 1: Example Diet Compositions for Long-Term this compound Administration in Mice

Diet ComponentKetogenic Diet with this compoundStandard Diet with this compound
This compound (% of total calories) 30 - 40%~10-12% (as part of total fat)
Fat Source This compound, other fats for ketogenic ratioThis compound, Soybean Oil (for essential fatty acids)
Protein Source Standard protein sourceStandard protein source
Carbohydrate Source Low carbohydrate to maintain ketosisStandard carbohydrate source
Formulation Agents Fumed silicas, microcrystalline cellulose, talcTypically incorporated into standard chow pellets
Study Duration Example 15 weeks1 year
Animal Model Example C57Bl/6 miceVLCAD-/- mice
Dosing Considerations

The target daily dosage of this compound in animal studies often mirrors the percentages used in clinical trials, which is up to 35% of the total daily caloric intake.

  • Initiation and Titration: It is recommended to introduce this compound gradually into the diet to allow for adaptation and minimize potential gastrointestinal side effects. Start with a lower concentration and increase to the target dose over 1-2 weeks.

  • Monitoring Intake: Food consumption should be monitored daily, especially during the initial phase of administration, to ensure adequate dosing and caloric intake.

Experimental Workflow

The following diagram illustrates a typical workflow for a long-term study of this compound in an animal model.

Experimental_Workflow cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Post-Treatment Phase Animal_Acclimation Animal Acclimation (1-2 weeks) Baseline_Measurements Baseline Measurements (e.g., body weight, blood work, behavioral tests) Animal_Acclimation->Baseline_Measurements Diet_Administration Diet Administration (Control vs. This compound) Baseline_Measurements->Diet_Administration Regular_Monitoring Regular Monitoring (Daily: food intake, clinical signs) (Weekly: body weight) Diet_Administration->Regular_Monitoring Interim_Assessments Interim Assessments (e.g., blood draws, functional tests) Regular_Monitoring->Interim_Assessments Final_Assessments Final Assessments (e.g., terminal blood collection, organ harvest) Interim_Assessments->Final_Assessments Data_Analysis Data Analysis and Interpretation Final_Assessments->Data_Analysis

References

Application of Triheptanoin in Studying Mitochondrial Respiration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triheptanoin is a synthetic, odd-chain medium-chain triglyceride composed of three seven-carbon (C7) fatty acids esterified to a glycerol backbone. It serves as a unique metabolic substrate with significant applications in the study of mitochondrial respiration and the development of therapies for metabolic disorders. Upon oral administration, this compound is hydrolyzed into heptanoate and glycerol.[1] Heptanoate, a C7 fatty acid, can readily cross cellular and mitochondrial membranes to undergo β-oxidation.[2] This process yields both acetyl-CoA and propionyl-CoA.[3] The production of propionyl-CoA is of particular interest as it serves as an anaplerotic substrate, replenishing intermediates of the tricarboxylic acid (TCA) cycle, thereby enhancing mitochondrial respiration and energy production.[4]

This characteristic makes this compound a valuable tool for investigating mitochondrial function in diseases characterized by energy deficits, such as long-chain fatty acid oxidation disorders (LC-FAODs)[5], and other inherited metabolic diseases. By providing an alternative energy source that can bypass specific enzymatic defects and boost the TCA cycle, this compound helps to elucidate the underlying pathophysiology of these conditions and serves as a promising therapeutic agent.

These application notes provide an overview of the use of this compound in mitochondrial respiration studies, including detailed protocols for in vitro assays and a summary of key quantitative findings from published research.

Mechanism of Action: Anaplerotic Effect on the TCA Cycle

The primary mechanism by which this compound enhances mitochondrial respiration is through anaplerosis, the process of replenishing tricarboxylic acid (TCA) cycle intermediates. The metabolism of the heptanoate molecules from this compound provides a dual benefit to the TCA cycle.

Triheptanoin_Metabolism This compound This compound (C7 Triglyceride) Heptanoate Heptanoate (C7 Fatty Acid) This compound->Heptanoate Hydrolysis BetaOxidation β-Oxidation Heptanoate->BetaOxidation Enters Mitochondrion Mitochondrion Mitochondrion AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA PropionylCoA Propionyl-CoA BetaOxidation->PropionylCoA TCACycle TCA Cycle AcetylCoA->TCACycle Enters Cycle SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Carboxylation SuccinylCoA->TCACycle Replenishes Cycle (Anaplerosis) ATP ATP (Energy Production) TCACycle->ATP

Data Presentation: Effects of this compound on Mitochondrial Respiration

The following tables summarize quantitative data from a study investigating the effects of this compound on mitochondrial respiration in cultured fibroblasts from patients with Neutral Lipid Storage Disease with Myopathy (NLSD-M), a condition associated with altered cellular energy production.

Table 1: Mitochondrial Respiration Parameters in NLSD-M Fibroblasts Treated with this compound

ParameterUntreated NLSD-M (Mean ± SD)This compound-Treated NLSD-M (Mean ± SD)Healthy Controls (Mean ± SD)
Basal Respiration (pmol/min)10.7 ± 2.517.5 ± 3.118.2 ± 2.8
Maximal Respiration (pmol/min)15.2 ± 4.128.9 ± 5.330.1 ± 4.7
ATP Production (pmol/min)7.9 ± 2.113.6 ± 2.914.5 ± 2.4
Spare Respiratory Capacity (%)42.1 ± 10.564.7 ± 12.365.9 ± 11.8
Proton Leak (pmol/min)2.8 ± 0.93.9 ± 1.13.7 ± 0.9

*Data adapted from a study on fibroblasts from five NLSD-M patients. Treatment with this compound was observed to increase glycolysis and mitochondrial respiration.

Experimental Protocols

A key method for studying the impact of this compound on mitochondrial function is the Seahorse XF Cell Mito Stress Test. This assay measures the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration, in real-time.

Seahorse_Workflow Treat Treat PrepareAssay PrepareAssay Treat->PrepareAssay RunAssay RunAssay Basal Basal RunAssay->Basal Rot_AA Rot_AA Calculate Calculate Rot_AA->Calculate

Protocol: Assessing Mitochondrial Respiration using the Seahorse XF Cell Mito Stress Test

This protocol is a general guideline for treating cultured cells (e.g., fibroblasts) with this compound and subsequently analyzing mitochondrial respiration. Optimization of cell density, this compound concentration, and incubation time is recommended for each cell type.

Materials:

  • Cultured cells (e.g., human fibroblasts)

  • This compound (e.g., Dojolvi®, UX007)

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine as required for the specific cell type)

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding:

    • Seed cells into a Seahorse XF cell culture microplate at a pre-determined optimal density.

    • Culture the cells overnight in a standard CO2 incubator at 37°C to allow for attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound.

    • The following day, treat the cells with the desired concentration of this compound (e.g., a starting concentration of 25 µM) or a vehicle control.

    • Incubate the cells for the desired treatment period (e.g., one week, with media changes as necessary).

  • Seahorse XF Sensor Cartridge Hydration:

    • The day before the assay, hydrate the Seahorse XF sensor cartridge by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top.

    • Incubate overnight in a non-CO2 incubator at 37°C.

  • Assay Preparation (Day of Assay):

    • Prepare the Seahorse XF assay medium by supplementing the base medium with substrates like glucose, pyruvate, and glutamine. Warm the medium to 37°C.

    • Remove the cell culture medium from the Seahorse plate and wash the cells with the pre-warmed assay medium.

    • Add the final volume of assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for one hour prior to the assay.

    • Prepare the mitochondrial stressor compounds (Oligomycin, FCCP, Rotenone/Antimycin A) from the kit by reconstituting them in the assay medium to the desired working concentrations.

    • Load the compounds into the appropriate ports of the hydrated sensor cartridge.

  • Seahorse XF Analyzer Run:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Once calibration is complete, replace the calibrant plate with the cell culture plate.

    • Initiate the Cell Mito Stress Test protocol. The instrument will measure the basal oxygen consumption rate (OCR) and then sequentially inject the prepared compounds, measuring the OCR after each injection.

  • Data Analysis:

    • Following the run, the Seahorse XF software will calculate the key parameters of mitochondrial respiration:

      • Basal Respiration: The baseline oxygen consumption of the cells.

      • ATP-Linked Respiration: The decrease in OCR after the addition of oligomycin, representing the portion of respiration dedicated to ATP synthesis.

      • Maximal Respiration: The maximum OCR achieved after the addition of FCCP, an uncoupling agent.

      • Spare Respiratory Capacity: The difference between maximal and basal respiration, indicating the cell's ability to respond to increased energy demand.

      • Proton Leak: The remaining OCR after oligomycin injection that is not coupled to ATP synthesis.

      • Non-Mitochondrial Respiration: The OCR remaining after the inhibition of the electron transport chain with rotenone and antimycin A.

Conclusion

This compound is a powerful tool for probing mitochondrial function, particularly in the context of metabolic diseases with compromised energy production. Its anaplerotic properties allow for the replenishment of TCA cycle intermediates, which can rescue or enhance mitochondrial respiration. The use of techniques like the Seahorse XF Cell Mito Stress Test provides a robust and quantitative method to evaluate the effects of this compound on cellular bioenergetics. The protocols and data presented here serve as a guide for researchers and drug development professionals interested in leveraging this compound to study mitochondrial respiration and explore its therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Managing Gastrointestinal Side Effects of Triheptanoin in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the gastrointestinal (GI) side effects of triheptanoin observed in clinical trials.

Troubleshooting Guides

This section offers step-by-step solutions to common GI-related issues encountered during clinical trials involving this compound.

Issue 1: Patient Reports New Onset of Diarrhea, Vomiting, or Abdominal Pain
  • Step 1: Assess Severity and Frequency. Characterize the symptoms: mild, moderate, or severe. Determine the number of episodes per day.

  • Step 2: Review Dosing and Administration.

    • Confirm that this compound is being administered with food or formula and not on an empty stomach.[1][2]

    • Verify the total daily dosage and the volume of each individual dose.

  • Step 3: Implement Dose Titration.

    • If symptoms are mild to moderate, consider reducing the total daily dosage.[1][3][4]

    • Alternatively, maintain the total daily dosage but administer it in smaller, more frequent doses.

    • For patients new to this compound, a gradual dose escalation is recommended, starting at approximately 10% of the target daily caloric intake (DCI) and increasing by about 5% every 2 to 3 days.

    • For patients switching from other medium-chain triglyceride (MCT) products, initiate this compound at the last tolerated daily dosage of the previous MCT, divided into at least four doses per day.

  • Step 4: Dietary Evaluation.

    • Monitor the patient's total caloric intake to ensure it remains adequate, especially if GI side effects are present.

    • Adjust other components of the diet as necessary to maintain nutritional goals.

  • Step 5: Monitor and Document.

    • Continuously monitor the patient's symptoms and tolerance to the adjusted regimen.

    • If symptoms resolve, gradually increase the dose back to the target, as tolerated. If they persist or worsen, further dose reduction or temporary discontinuation may be necessary.

Issue 2: Persistent Gastrointestinal Intolerance Despite Dose Adjustment
  • Step 1: Re-evaluate Administration Technique.

    • Ensure the patient is thoroughly mixing this compound with semisolid foods or liquids. Recommended vehicles include plain or artificially sweetened fat-free yogurt, fat-free milk, or whole-grain hot cereal.

  • Step 2: Consider Alternative Dosing Strategies.

    • If not already implemented, divide the total daily dose into more than four smaller administrations throughout the day.

  • Step 3: Rule Out Other Causes.

    • Investigate for concurrent illnesses, particularly GI infections, which can present with similar symptoms.

    • Review concomitant medications for potential drug interactions. Avoid co-administration with pancreatic lipase inhibitors like orlistat, as they can reduce the efficacy of this compound.

  • Step 4: Maintain at Maximum Tolerated Dose.

    • If the target dosage of up to 35% of DCI cannot be achieved, maintain the patient at the maximum dosage they can tolerate without significant GI distress.

Frequently Asked Questions (FAQs)

Q1: What are the most common gastrointestinal side effects of this compound?

A1: The most frequently reported GI-related adverse reactions in clinical trials are abdominal pain (including discomfort and distension), diarrhea, vomiting, and nausea.

Q2: What is the incidence of these GI side effects?

A2: In pooled safety data from clinical studies, abdominal pain was reported in 60% of patients, while diarrhea and vomiting were each reported in 44% of patients. Nausea occurred in 14% of patients.

Q3: How soon after starting this compound can GI side effects appear?

A3: The median time to the first occurrence of a GI adverse event has been reported to be approximately 7.3 weeks. However, symptoms can occur earlier, particularly during the initial dose titration phase.

Q4: Are the GI side effects of this compound similar to those of other MCT oils?

A4: Yes, the gastrointestinal side effects of this compound are generally similar in nature to those observed with conventional even-chain MCT oil treatments.

Q5: Can this compound be administered via a feeding tube?

A5: Yes, this compound can be administered through a silicone or polyurethane feeding tube. It should be mixed with formula or medical food. It is important to avoid using PVC feeding tubes as they may degrade over time.

Q6: What is the mechanism behind this compound-induced GI side effects?

A6: this compound is a medium-chain triglyceride that is hydrolyzed in the intestine by pancreatic lipases into heptanoate and glycerol. The rapid availability of these fatty acids in the GI tract can sometimes lead to osmotic diarrhea and other symptoms of gastrointestinal upset, particularly at higher doses.

Quantitative Data Summary

Adverse EventIncidence in Pooled Clinical Trial Data
Abdominal Pain60%
Diarrhea44%
Vomiting44%
Nausea14%

Data from pooled safety population of Study 1 and Study 2 as cited in DOJOLVI® Prescribing Information.

Experimental Protocols

Protocol: Management of GI Adverse Events in a Clinical Trial Setting
  • Screening and Baseline Assessment:

    • Collect a detailed medical history, including any pre-existing gastrointestinal conditions.

    • Document baseline GI symptoms using a standardized questionnaire (e.g., a 7-day diary of stool frequency and consistency, and incidence of nausea, vomiting, and abdominal pain).

  • Dose Titration and Administration:

    • For patients naive to MCT products: Initiate this compound at a total daily dosage of approximately 10% of the daily caloric intake (DCI), divided into at least four doses. Increase the total daily dosage by approximately 5% of DCI every 2 to 3 days until the target dosage of up to 35% of DCI is achieved.

    • For patients switching from other MCT products: Discontinue the previous MCT product. Initiate this compound at the last tolerated daily dosage of the previous MCT, divided into at least four doses per day. Increase the total daily dosage by approximately 5% of DCI every 2 to 3 days to reach the target of up to 35% of DCI.

    • Instruct participants to always mix this compound with food or liquids.

  • Monitoring and Assessment of GI Tolerability:

    • During the titration phase and throughout the trial, participants will complete a daily diary to record GI symptoms.

    • At each study visit, the investigator will review the diary and question the participant about any GI adverse events.

    • Adverse events will be graded for severity (e.g., using CTCAE criteria).

  • Adverse Event Management:

    • If a participant experiences a GI adverse reaction, the following steps will be taken:

      • Consider reducing the dosage until the symptoms resolve.

      • Consider increasing the frequency of administration to deliver smaller individual doses.

      • Once symptoms have resolved, the dose may be gradually increased again as tolerated.

      • If the target dose cannot be achieved, the participant will be maintained on the maximum tolerated dose.

Visualizations

Triheptanoin_Metabolism This compound This compound (Oral Administration) Intestine Small Intestine This compound->Intestine Hydrolysis by Pancreatic Lipases Heptanoate Heptanoate (C7 Fatty Acid) + Glycerol Intestine->Heptanoate Mitochondria Mitochondria Heptanoate->Mitochondria Enters via MCT transporters BetaOxidation β-Oxidation Mitochondria->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA PropionylCoA Propionyl-CoA BetaOxidation->PropionylCoA TCACycle TCA Cycle AcetylCoA->TCACycle PropionylCoA->TCACycle Anaplerosis Energy Energy (ATP) TCACycle->Energy

Caption: Metabolic pathway of this compound.

GI_Side_Effect_Management_Workflow Start Patient Reports GI Side Effect (Diarrhea, Vomiting, Abdominal Pain) Assess Assess Severity & Frequency Start->Assess Review Review Dosing & Administration Technique Assess->Review ReduceDose Reduce Total Daily Dose Review->ReduceDose IncreaseFrequency Increase Dosing Frequency (Smaller, More Frequent Doses) Review->IncreaseFrequency Monitor Monitor for Symptom Resolution ReduceDose->Monitor IncreaseFrequency->Monitor Resolved Symptoms Resolved Monitor->Resolved Persistent Symptoms Persist Monitor->Persistent GradualIncrease Gradually Increase Dose to Target, as Tolerated Resolved->GradualIncrease MaintainMaxDose Maintain at Maximum Tolerated Dose Persistent->MaintainMaxDose End Continue Monitoring GradualIncrease->End MaintainMaxDose->End

Caption: Workflow for managing GI side effects.

References

Technical Support Center: Overcoming Challenges in Triheptanoin Oral Liquid Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, formulating triheptanoin into a stable and palatable oral liquid dosage form presents a unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental work.

Troubleshooting Guide

This guide is designed to help you navigate common problems in this compound oral liquid formulation.

Problem Potential Cause Recommended Solution/Troubleshooting Step
Poor Solubility/Phase Separation This compound is a lipophilic compound with very low aqueous solubility.- Utilize a lipid-based delivery system: Formulate as a self-emulsifying drug delivery system (SEDDS) or a simple oil-in-water emulsion. - Screen for appropriate excipients: Test a range of oils (e.g., long-chain triglycerides, medium-chain triglycerides), surfactants (e.g., polysorbates, sorbitan esters), and co-solvents (e.g., propylene glycol, ethanol) to identify a system that can effectively solubilize this compound.
Unpleasant Taste/Odor This compound, like many lipids, can have a distinct oily taste and odor that may be unacceptable to patients.- Incorporate sweeteners and flavoring agents: High-intensity sweeteners such as sucralose or acesulfame potassium can be effective.[1] Fruit or mint flavors can help mask the oily taste. - Utilize taste-masking technologies: Techniques like microencapsulation or forming a stable emulsion can physically separate the this compound from the taste buds.[2]
Physical Instability (e.g., Creaming, Coalescence) Emulsions can be thermodynamically unstable, leading to phase separation over time.- Optimize the formulation: Adjust the ratio of oil, surfactant, and aqueous phase. The use of co-emulsifiers may be beneficial. - Reduce droplet size: Homogenization can create smaller, more stable droplets. - Increase viscosity of the continuous phase: The addition of a thickening agent can slow down the movement of droplets.
Chemical Instability (Oxidation) As a triglyceride, this compound is susceptible to oxidation, which can lead to rancidity and degradation.- Incorporate antioxidants: Use oil-soluble antioxidants such as tocopherol (Vitamin E), butylated hydroxytoluene (BHT), or butylated hydroxyanisole (BHA). - Control storage conditions: Store the formulation in airtight containers, protected from light and heat.[3]
Incompatibility with Packaging/Delivery Devices This compound can interact with certain plastics, leading to leaching or degradation of the container or device.- Select compatible materials: Use glass, high-density polyethylene (HDPE), polypropylene, or silicone for packaging and delivery devices.[4] - Avoid incompatible plastics: Do not use polyvinyl chloride (PVC) or polystyrene containers or feeding tubes.[4]
Gastrointestinal (GI) Intolerance in Preclinical/Clinical Studies The oily nature of this compound can cause GI side effects such as abdominal pain, diarrhea, and nausea.- Administer with food: Mixing the formulation with food can help to reduce GI upset. - Formulate as an emulsion: A well-formulated emulsion can improve the tolerability of the lipid.

Frequently Asked Questions (FAQs)

Formulation Development

Q1: What are the key physicochemical properties of this compound to consider during formulation?

A1: this compound is a colorless to light yellow, slightly viscous liquid. It is a medium-chain triglyceride with very low water solubility and is soluble in organic solvents. Its lipophilic nature is the primary consideration for formulation, necessitating the use of lipid-based delivery systems.

Property Value Reference
Appearance Colorless to light yellow liquid
Molecular Weight 428.6 g/mol
Density ~0.966 g/mL at 20°C
Boiling Point 232.4 °C
Melting Point ~ -25 °C
Viscosity 20 mm²/s
Water Solubility < 0.05 mg/L at 20°C

Q2: How can I improve the bioavailability of this compound in an oral liquid formulation?

A2: The bioavailability of this compound, a lipophilic compound, can be enhanced by formulating it in a lipid-based system such as a self-emulsifying drug delivery system (SEDDS). SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the aqueous environment of the gastrointestinal tract. This increases the surface area for absorption and can improve bioavailability.

Q3: What are some suitable excipients for a this compound oral liquid formulation?

A3: The choice of excipients will depend on the specific formulation strategy (e.g., emulsion, SEDDS). Here are some commonly used excipients for lipid-based formulations:

Excipient Type Examples Typical Concentration Range (% w/w)
Oils/Lipids Medium-chain triglycerides (MCTs), Long-chain triglycerides (LCTs - e.g., soybean oil, sesame oil)10 - 60
Surfactants Polysorbate 80, Sorbitan monooleate (Span 80), Cremophor EL, Labrasol20 - 60
Co-solvents/Co-surfactants Propylene glycol, Ethanol, Polyethylene glycol (PEG) 400, Transcutol HP5 - 30
Antioxidants Tocopherol (Vitamin E), Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA)0.01 - 0.1
Sweeteners Sucralose, Acesulfame potassium, Aspartame0.1 - 2
Flavoring Agents Peppermint oil, Orange oil, Cherry flavor0.1 - 1
Viscosity Modifiers Xanthan gum, Carbomer0.1 - 1
Experimental Protocols & Methodologies

Q4: Can you provide a starting point for developing a Self-Emulsifying Drug Delivery System (SEDDS) for this compound?

A4: A logical workflow for developing a this compound SEDDS is outlined below.

SEDDS_Development_Workflow cluster_screening Step 1: Screening cluster_diagrams Step 2: Phase Diagrams cluster_prep Step 3: Preparation cluster_char Step 4: Characterization cluster_opt Step 5: Optimization A Excipient Screening B Construct Ternary Phase Diagrams A->B Select compatible oil, surfactant, and co-surfactant C Formulation Preparation B->C Identify self-emulsifying regions D Characterization of Formulations C->D Prepare formulations from self-emulsifying regions E Optimization D->E Evaluate droplet size, emulsification time, and stability E->C Refine formulation ratios

SEDDS Development Workflow for this compound.

Experimental Protocol: SEDDS Development

  • Excipient Screening:

    • Determine the solubility of this compound in various oils, surfactants, and co-solvents at a fixed temperature (e.g., 25°C).

    • Select excipients that show good solubilizing capacity for this compound.

  • Construction of Ternary Phase Diagrams:

    • Prepare a series of blank formulations with varying ratios of the selected oil, surfactant, and co-surfactant.

    • Visually observe the self-emulsification properties of each formulation upon addition to water with gentle agitation.

    • Construct a ternary phase diagram to identify the self-emulsifying regions.

  • Formulation Preparation:

    • Prepare this compound-loaded SEDDS formulations using the ratios identified from the self-emulsifying regions of the phase diagram.

    • Accurately weigh and mix the components until a clear and homogenous solution is obtained.

  • Characterization of Formulations:

    • Emulsification Time: Measure the time taken for the formulation to emulsify in a given volume of water under gentle stirring.

    • Droplet Size Analysis: Determine the mean droplet size and polydispersity index (PDI) of the resulting emulsion using dynamic light scattering (DLS).

    • Thermodynamic Stability Studies: Centrifuge the diluted emulsions to check for phase separation. Perform freeze-thaw cycles to assess stability at extreme temperatures.

  • Optimization:

    • Based on the characterization data, optimize the formulation by adjusting the ratios of the excipients to achieve the desired droplet size, emulsification time, and stability.

Q5: How should I conduct stability testing for a this compound oral liquid formulation?

A5: A comprehensive stability testing protocol should evaluate the physical, chemical, and microbiological stability of the formulation under various environmental conditions.

Stability_Testing_Workflow cluster_prep Step 1: Preparation cluster_storage Step 2: Storage cluster_analysis Step 3: Analysis cluster_eval Step 4: Evaluation cluster_shelf_life Step 5: Conclusion A Prepare Formulation and Placebo B Store Samples at Different Conditions (ICH Guidelines) A->B C Analyze Samples at Predetermined Time Points B->C D Evaluate Physical, Chemical, and Microbiological Stability C->D E Determine Shelf-Life D->E

Stability Testing Workflow for this compound Oral Liquid.

Experimental Protocol: Stability Testing

  • Sample Preparation: Prepare batches of the final this compound formulation and a corresponding placebo (without this compound).

  • Storage Conditions: Store the samples in the proposed packaging under the following conditions as per ICH guidelines:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Time Points: Analyze the samples at specified time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24, 36 months).

  • Analytical Tests:

    • Physical Evaluation: Visual inspection for phase separation, color change, and precipitation. For emulsions, monitor droplet size and viscosity.

    • Chemical Evaluation: Assay for this compound content and quantification of any degradation products using a stability-indicating analytical method (e.g., HPLC). Monitor pH.

    • Microbiological Evaluation: Test for total aerobic microbial count, and total yeast and mold count.

Q6: What is a suitable analytical method for quantifying this compound in an oral liquid formulation?

A6: A common and reliable method for the quantification of this compound is Gas Chromatography with Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS) . These methods are suitable for analyzing volatile and semi-volatile compounds like triglycerides. For routine quality control, a validated High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD) can also be developed.

Mechanism of Action

Q7: How does this compound work, and can you provide a diagram of its metabolic pathway?

A7: this compound is a synthetic medium-chain triglyceride that provides an alternative energy source for individuals with long-chain fatty acid oxidation disorders (LC-FAOD). In these disorders, the body is unable to break down long-chain fatty acids for energy. This compound is composed of three seven-carbon fatty acids (heptanoate) attached to a glycerol backbone. After oral administration, it is broken down into heptanoate, which can then be metabolized by the body to produce energy and replenish intermediates in the Krebs cycle (anaplerosis).

Triheptanoin_Metabolism This compound This compound (Oral Administration) Hydrolysis Hydrolysis in Intestine (Pancreatic Lipases) This compound->Hydrolysis Heptanoate Heptanoate (C7 Fatty Acid) Hydrolysis->Heptanoate BetaOxidation β-Oxidation in Mitochondria Heptanoate->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA PropionylCoA Propionyl-CoA BetaOxidation->PropionylCoA KrebsCycle Krebs Cycle (Energy Production) AcetylCoA->KrebsCycle Anaplerosis Anaplerosis (Replenishes Krebs Cycle Intermediates) PropionylCoA->Anaplerosis Anaplerosis->KrebsCycle

Simplified Metabolic Pathway of this compound.

References

Technical Support Center: Troubleshooting Triheptanoin Insolubility in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for triheptanoin applications in in vitro research. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound's insolubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?

A1: this compound is a medium-chain triglyceride, essentially an oil. Its chemical nature makes it highly hydrophobic, meaning it does not readily dissolve in water-based solutions like cell culture media. This poor water solubility can lead to the formation of a separate oil phase or precipitation, making it challenging to achieve a consistent and effective concentration for in vitro experiments. The water solubility of this compound is extremely low, necessitating the use of specific formulation strategies to create a stable preparation for cell-based assays.

Q2: I've observed an oily layer or precipitate in my cell culture media after adding this compound. What is causing this?

A2: This is a common issue known as "crashing out," and it occurs when the concentration of this compound exceeds its solubility limit in the aqueous environment of your cell culture medium. This can be triggered by several factors, including:

  • High Final Concentration: Attempting to achieve a high concentration of this compound that is beyond its solubility in the final volume of the media.

  • Improper Dissolution Method: Directly adding pure this compound or a highly concentrated stock to the media without an appropriate solvent or emulsifier.

  • Solvent Shock: Rapidly diluting a concentrated stock (e.g., in DMSO) into the aqueous media can cause the this compound to immediately precipitate.

  • Low Temperature: Using cold media can further decrease the solubility of this compound.

Q3: What are the potential consequences of this compound precipitation in my experiments?

A3: The precipitation of this compound can significantly impact your experimental results and their reproducibility. Key consequences include:

  • Inaccurate Dosing: The actual concentration of bioavailable this compound will be much lower and inconsistent than your intended concentration.

  • Cellular Toxicity: The oily droplets or precipitate can be cytotoxic to cells, independent of the pharmacological effects of this compound.

  • Assay Interference: Precipitates can interfere with imaging-based assays and other sensitive measurements.

Troubleshooting Guides

Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media

If you observe an oily layer or a cloudy precipitate immediately after adding this compound to your cell culture medium, consider the following troubleshooting steps.

Initial Checks & Solutions

Potential CauseExplanationRecommended Solution
High Final Concentration The desired concentration of this compound is above its solubility limit in the media.Decrease the final working concentration. Determine the maximum soluble concentration with a solubility test (see Experimental Protocols).
Inadequate Mixing The this compound is not being dispersed effectively throughout the media.When adding the this compound stock solution, gently vortex or swirl the media to ensure even distribution.
Low Media Temperature Cold media reduces the solubility of hydrophobic compounds.Always use pre-warmed (37°C) cell culture media for preparing your final working solution.[1]
Direct Addition of Pure Oil Adding pure this compound directly to the media will result in an unstable mixture.Always prepare a stock solution in a suitable organic solvent or create an emulsion.

Advanced Solutions

If the initial steps do not resolve the issue, a more robust formulation approach is necessary.

StrategyDescription
Solvent-Based Approach Dissolve this compound in a water-miscible organic solvent like DMSO to create a high-concentration stock solution. This stock can then be serially diluted into the cell culture media.
Emulsification Create a stable oil-in-water emulsion using a surfactant like Tween 80. This will disperse the this compound as fine droplets in the aqueous media.
Issue: Delayed Precipitation of this compound in Culture

If the media appears clear initially but becomes cloudy or shows a precipitate after incubation, the following factors may be at play.

Potential CauseExplanationRecommended Solution
Interaction with Media Components This compound or its breakdown products may interact with salts, proteins, or other components in the media over time, leading to the formation of insoluble complexes.If possible, try a different basal media formulation. You can also test the stability of your this compound preparation in a simpler buffered solution like PBS to see if media components are the issue.
Evaporation of Media In long-term cultures, evaporation can increase the concentration of all media components, including this compound, pushing it beyond its solubility limit.Ensure proper humidification of your incubator and use appropriate culture vessels with secure lids to minimize evaporation.[2]
pH Shift in Media Changes in the pH of the culture media during the experiment can affect the stability of the this compound formulation.Ensure your media is properly buffered and monitor the pH, especially in long-term experiments.

Data Presentation: Solubility of this compound

The following table summarizes the solubility of this compound in a common organic solvent and a formulation for in vivo use, which can be adapted for in vitro studies.

Solvent/FormulationConcentrationNotes
DMSO 50 mg/mL (116.66 mM)[3]Sonication is recommended to aid dissolution.[3] This serves as a good starting point for a high-concentration stock solution.
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline 2 mg/mL (4.67 mM)This is a common formulation for in vivo studies and demonstrates a method to achieve a lower, stable concentration in an aqueous-based system. The solvents should be added sequentially.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol is suitable for experiments where a low final concentration of DMSO is tolerable for the cell line.

Materials:

  • This compound

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood).

  • Weighing: Accurately weigh the desired amount of this compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a stock concentration of 50 mg/mL.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. If needed, briefly sonicate the tube to aid dissolution.

  • Sterilization: For long-term storage, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a this compound Emulsion for Cell Culture

This protocol is recommended when a higher concentration of this compound is needed or when DMSO is not suitable for the experiment. This method creates a nanoemulsion for better stability and cell delivery.

Materials:

  • This compound (oil phase)

  • Tween 80 (surfactant)

  • Sterile deionized water or PBS (aqueous phase)

  • Heated magnetic stirrer or water bath

  • High-speed homogenizer or sonicator

Procedure:

  • Prepare the Aqueous and Oil Phases:

    • Aqueous Phase: In a sterile container, add the desired volume of sterile deionized water or PBS.

    • Oil Phase: In a separate sterile container, weigh the desired amount of this compound.

  • Add Surfactant: Add Tween 80 to the aqueous phase. A typical starting ratio is 1:1 to 1:10 (w/w) of this compound to Tween 80.

  • Heating: Gently heat both the aqueous and oil phases separately to approximately 50-60°C. This reduces the viscosity of the oil and improves mixing.

  • Pre-emulsion Formation: While stirring the heated aqueous phase, slowly add the heated oil phase. Continue stirring for 5-10 minutes to form a coarse pre-emulsion.

  • Homogenization:

    • High-Speed Homogenizer: Process the pre-emulsion at high speed (e.g., 10,000-20,000 rpm) for 5-10 minutes.

    • Sonication: Alternatively, use a probe sonicator to process the pre-emulsion. Use pulses to avoid overheating.

  • Cooling: Allow the nanoemulsion to cool to room temperature.

  • Sterilization and Storage: Sterilize the final nanoemulsion by filtering through a 0.22 µm syringe filter. Store at 4°C.

Signaling Pathway and Experimental Workflow Visualization

This compound Metabolism and its Effect on the cGAS-STING Pathway

The primary metabolite of this compound, heptanoate, has been shown to influence mitochondrial function. In certain disease models like Ataxia-Telangiectasia, mitochondrial dysfunction can lead to the release of mitochondrial DNA into the cytoplasm. This cytosolic DNA can activate the cGAS-STING pathway, a key component of the innate immune system, leading to chronic inflammation. Heptanoate is thought to ameliorate this by improving mitochondrial health, thereby reducing the trigger for cGAS-STING activation.

Triheptanoin_cGAS_STING_Pathway This compound This compound Heptanoate Heptanoate This compound->Heptanoate Metabolism Mitochondria Mitochondria Heptanoate->Mitochondria Improves Function mtDNA Mitochondrial DNA (mtDNA) Mitochondria->mtDNA Dysfunction leads to mtDNA release cGAS cGAS mtDNA->cGAS Activates STING STING (ER Membrane) cGAS->STING Activates via cGAMP TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocates IFN Type I Interferons (IFNs) & Pro-inflammatory Cytokines Nucleus->IFN Induces Transcription

Caption: Heptanoate, a metabolite of this compound, can mitigate cGAS-STING pathway activation.

Experimental Workflow for Troubleshooting this compound Solubility

The following workflow provides a systematic approach to addressing solubility issues with this compound in your in vitro assays.

Caption: A stepwise workflow for troubleshooting this compound insolubility in in vitro assays.

References

Technical Support Center: Addressing Palatability Issues of Triheptanoin-Containing Diets for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing triheptanoin in animal studies, ensuring diet palatability is crucial for experimental success. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the acceptance of this compound-containing diets by research animals.

Troubleshooting Guide

This guide provides a step-by-step approach to identifying and resolving palatability problems with this compound diets.

Problem: Animals are not eating the this compound diet or are eating significantly less than the control diet.

Potential Cause 1: Poor Formulation of the Diet

This compound is an oil and can be difficult for rodents to consume as a solid foodstuff, which may lead to aversion.[1][2][3][4][5]

  • Solution 1.1: Solidify the Diet with Appropriate Agents. A successful and palatable solid ketogenic diet containing this compound has been formulated using a combination of commercially available agents. This formulation improves the texture and handling of the diet, making it more acceptable to rodents.

    • Recommended Formulation Agents:

      • Hydrophilic fumed silica

      • Hydrophobic fumed silica

      • Microcrystalline cellulose

      • Talc

  • Solution 1.2: Gradual Introduction of the Diet. Introduce the this compound diet gradually by mixing it with the standard chow. Start with a small percentage of the this compound diet and incrementally increase the proportion over several days. This allows the animals to acclimate to the new taste and texture.

  • Solution 1.3: Consider Alternative Binders and Fillers. If the recommended formulation is not successful, consider other palatable binders and fillers used in rodent diet preparations. Ensure these additions do not interfere with the experimental parameters.

Potential Cause 2: Conditioned Taste Aversion (CTA)

Animals may develop a conditioned taste aversion if they associate the taste of the this compound diet with negative physiological effects. Inhibitors of fatty acid oxidation have been shown to produce profound taste aversions in rats.

  • Solution 2.1: Monitor for Gastrointestinal Distress. this compound can sometimes cause gastrointestinal issues such as diarrhea. Monitor the animals closely for any signs of discomfort. If gastrointestinal issues are observed, consider reducing the concentration of this compound in the diet and gradually increasing it as the animals adapt.

  • Solution 2.2: Ensure Proper Dosing. The maximal therapeutic effect of this compound is often achieved when it provides 30-40% of the daily caloric intake in a ketogenic diet. However, starting with a lower dose and gradually titrating up may help prevent the development of CTA.

  • Solution 2.3: Rule Out Other Stressors. Ensure that other environmental stressors are minimized, as these can exacerbate aversions to novel diets.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound diet oily and difficult for the animals to handle?

A1: this compound is a triglyceride oil, which makes it challenging to administer as a solid foodstuff without proper formulation. To create a solid, stable, and palatable diet, it is recommended to use a combination of formulation agents such as hydrophilic fumed silica, hydrophobic fumed silica, microcrystalline cellulose, and talc.

Q2: My animals initially ate the this compound diet but are now refusing it. What could be the reason?

A2: This could be due to the development of conditioned taste aversion (CTA). The animals may associate the taste of the diet with a negative post-ingestive effect. Research has shown that inhibitors of fatty acid oxidation can induce strong taste aversions. Monitor your animals for any signs of malaise or gastrointestinal upset. A gradual introduction of the diet and ensuring the this compound concentration is not excessively high initially can help mitigate this.

Q3: Can I add flavoring agents to improve the palatability of the this compound diet?

A3: While adding flavoring agents is a common strategy to enhance diet palatability, it is crucial to ensure that the chosen flavor does not interfere with the study's objectives. Any added substance should be non-nutritive and have no known effects on the biological pathways being investigated. It is also important to include a control group with the same flavoring agent in their diet.

Q4: Is there a difference in palatability between this compound and other medium-chain triglycerides (MCTs)?

Q5: How does this compound affect food intake and body weight in the long term?

A5: Studies have shown that a solid, well-formulated this compound-rich ketogenic diet can be well-tolerated by mice over a 15-week period with normal body weight progression. However, the impact on food intake and body weight can depend on the specific formulation and the overall composition of the diet. Some research on MCTs suggests they can lead to a reduction in food consumption and subsequent weight gain in animals.

Quantitative Data Summary

Diet CompositionAnimal ModelDurationKey Findings on Palatability and IntakeReference
Ketogenic diet with 39% of caloric intake from this compound, solidified with hydrophilic fumed silica, hydrophobic fumed silica, microcrystalline cellulose, and talc.C57Bl/6 mice15 weeksThe diet was described as "palatable" and showed good diet compliance and safety. Body weight changes were comparable to controls.
Diets containing inhibitors of fatty acid oxidation (Mercaptoacetate and Methyl Palmoxirate)Sprague-Dawley ratsNot specifiedBoth compounds produced profound conditioned taste aversions to a novel saccharin solution.
Diets containing medium-chain triglycerides (MCTs)RatsVariesSystematic review suggests strong evidence that MCTs can reduce food consumption and subsequent weight gain.

Experimental Protocols

Protocol for the Formulation of a Solid, Palatable this compound-Rich Ketogenic Diet

This protocol is adapted from a successful study that developed a palatable this compound diet for rodents.

Materials:

  • This compound oil

  • Ketogenic diet base (appropriate for the animal model)

  • Hydrophilic fumed silica (e.g., Aerosil® 200)

  • Hydrophobic fumed silica (e.g., Aerosil® R972)

  • Microcrystalline cellulose (e.g., Avicel® PH-101)

  • Talc

  • Mixer (e.g., planetary mixer)

Procedure:

  • Determine Diet Composition: Calculate the required amounts of this compound oil, ketogenic diet base, and formulation agents. A common target is for this compound to provide 30-40% of the total caloric intake.

  • Prepare the Ketogenic Base: If not using a pre-made ketogenic diet, prepare the base mixture containing the protein, carbohydrate, vitamin, and mineral components.

  • Incorporate this compound: In a mixer, gradually add the this compound oil to the ketogenic diet base and mix until a homogenous paste is formed.

  • Add Formulation Agents: Add the hydrophilic fumed silica, hydrophobic fumed silica, microcrystalline cellulose, and talc to the mixture. The exact proportions may require some optimization, but a starting point could be based on the referenced study.

  • Mix Thoroughly: Continue mixing until a solid, non-sticky, and easy-to-handle dough is formed.

  • Portion and Store: Portion the diet into appropriate sizes for feeding. Store the diet in airtight containers at a low temperature to maintain stability.

Signaling Pathways and Experimental Workflows

Fatty Acid Taste Signaling Pathway

The oral detection of fatty acids, which influences palatability, involves specific receptors on taste bud cells. Key players in this pathway are CD36 and GPR120.

FattyAcidTasteSignaling cluster_TasteBudCell Taste Bud Cell cluster_Brain Brain FA Fatty Acids (e.g., from this compound) CD36 CD36 FA->CD36 Binds GPR120 GPR120 FA->GPR120 Binds PLC Phospholipase C (PLC) CD36->PLC Activates GPR120->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates Neurotransmitter Neurotransmitter Release Ca_release->Neurotransmitter Triggers TastePerception Taste Perception (Palatability/Aversion) Neurotransmitter->TastePerception Signals to TroubleshootingWorkflow Start Start: Low Diet Intake Observed CheckFormulation Is the diet a solid, non-oily formulation? Start->CheckFormulation Reformulate Action: Reformulate diet using solidifying agents (silica, cellulose, talc). CheckFormulation->Reformulate No GradualIntro Is the diet being introduced gradually? CheckFormulation->GradualIntro Yes Reformulate->Start ImplementGradual Action: Mix with standard chow and increase concentration over several days. GradualIntro->ImplementGradual No MonitorHealth Are there signs of GI distress or malaise? GradualIntro->MonitorHealth Yes ImplementGradual->Start ConsiderCTA Suspect Conditioned Taste Aversion (CTA). MonitorHealth->ConsiderCTA Yes Resolved Issue Resolved MonitorHealth->Resolved No AdjustDose Action: Reduce this compound concentration and monitor animal health closely. AdjustDose->MonitorHealth ConsiderCTA->AdjustDose Consult Consult with a veterinarian or animal nutrition expert. ConsiderCTA->Consult

References

Technical Support Center: Triheptanoin Administration for Feeding Tubes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the administration of triheptanoin through enteral feeding tubes, with a focus on mitigating potential dysfunction.

Troubleshooting Guide

This guide addresses common issues that may arise during the administration of this compound via a feeding tube.

Issue Potential Causes Troubleshooting Steps
Feeding Tube Occlusion/Clogging - Improper flushing technique.[1][2][3][4] - Incompatible tube material (e.g., PVC).[5] - Interaction between this compound and formula or other medications. - Inadequate mixing of this compound with formula.1. Ensure Proper Flushing: Flush the feeding tube with 5-30 mL of water before and after administering the this compound-formula mixture. 2. Verify Tube Material: Confirm the feeding tube is made of silicone or polyurethane. Do not use PVC tubes. 3. Administer Separately: Do not mix other medications with the this compound-formula mixture unless compatibility is confirmed. 4. Ensure Thorough Mixing: Mix this compound thoroughly with medical food or formula before administration. 5. Attempt to Unclog: Use a push-pull technique with a syringe of warm water to dislodge the clog. If unsuccessful, consult institutional protocols for using enzymatic declogging agents.
Feeding Tube Degradation - Use of incompatible feeding tube material (PVC). - Prolonged contact of this compound with the tube material.1. Use Recommended Materials: Exclusively use silicone or polyurethane feeding tubes. 2. Regular Inspection: Regularly monitor the feeding tube for any signs of degradation, such as discoloration, hardening, or cracking. 3. Bolus Administration: Administer the this compound mixture as a bolus rather than adding it directly to a feeding bag for continuous infusion.
Gastrointestinal (GI) Intolerance (e.g., abdominal pain, diarrhea, nausea, vomiting) - this compound administered alone. - Dosage is too high or titrated too quickly. - Individual patient sensitivity.1. Administer with Food: Always mix this compound with semi-solid food or formula to avoid GI upset. 2. Dosage Adjustment: If GI intolerance occurs, reduce the dose until symptoms resolve and then gradually titrate upwards as tolerated. 3. Smaller, More Frequent Doses: Consider dividing the total daily dose into more frequent, smaller administrations.
Reduced this compound Absorption - Co-administration with pancreatic lipase inhibitors. - Patient has pancreatic insufficiency.1. Avoid Co-administration: Avoid administering pancreatic lipase inhibitors (e.g., orlistat) concurrently with this compound. 2. Assess Pancreatic Function: Avoid administration in patients with known pancreatic insufficiency as it may lead to reduced absorption.

Frequently Asked Questions (FAQs)

Q1: What types of feeding tubes are compatible with this compound?

A1: Only use feeding tubes made of silicone or polyurethane. Polyvinyl chloride (PVC) tubes are not compatible and should not be used as they can degrade over time.

Q2: Can I add this compound directly to the feeding bag for continuous administration?

A2: No, do not add this compound directly to the feeding bag. It should be administered as a bolus by mixing it with an appropriate amount of medical food or formula and then flushed through the feeding tube.

Q3: What should I do if a dose of this compound is missed?

A3: If a dose is missed, it should be taken as soon as possible, with subsequent doses taken at 3 to 4-hour intervals. If it is not possible to take all scheduled doses for the day, the missed dose should be skipped.

Q4: How should this compound be stored after mixing with food or formula?

A4: Once mixed, the this compound-formula mixture can be stored in the refrigerator for up to 24 hours. Any unused portion should be discarded after 24 hours.

Q5: Are there any medications that should not be given with this compound?

A5: Yes, avoid co-administration with pancreatic lipase inhibitors, such as orlistat, as they may reduce the absorption and clinical effect of this compound.

Q6: What are the most common side effects associated with this compound administration?

A6: The most common adverse reactions are gastrointestinal-related and include abdominal pain, diarrhea, vomiting, and nausea.

Experimental Protocols

Protocol 1: Preparation and Administration of this compound via Enteral Feeding Tube

  • Material Compatibility Check:

    • Ensure the feeding tube is made of silicone or polyurethane.

    • Use oral syringes and containers made of compatible materials such as stainless steel, glass, high-density polyethylene (HDPE), polypropylene, low-density polyethylene, polyurethane, or silicone. Do not use materials made of polystyrene or PVC.

  • Dosage Calculation:

    • Determine the patient's total daily caloric intake (DCI).

    • The recommended target daily dosage of this compound is up to 35% of the patient's total prescribed DCI.

    • The total daily dose should be divided into at least four administrations.

  • Preparation of this compound Mixture:

    • Using a compatible oral syringe, measure the prescribed volume of this compound.

    • In a clean, compatible container, add the this compound to an appropriate amount of medical food or formula.

    • Thoroughly mix the this compound with the food or formula.

  • Administration Procedure:

    • Draw up the entire this compound-formula mixture into a slip-tip syringe.

    • Remove any residual air from the syringe.

    • Connect the syringe directly to the feeding tube port.

    • Push the contents of the syringe into the feeding tube using steady pressure until the syringe is empty.

    • For bolus delivery, administer the mixture over 15-20 minutes. For continuous feeds, administer the mixture over 30-60 minutes, alternating with formula alone.

  • Flushing:

    • After administration, flush the feeding tube with 5 to 30 mL of water. The flush volume can be modified based on the patient's specific needs.

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration start Start: Prescribed Dose check_materials Verify Compatible Materials (Silicone/Polyurethane Tube, HDPE/Glass Syringe) start->check_materials measure_dose Measure this compound check_materials->measure_dose Compatible stop_error STOP: Incompatible Materials check_materials->stop_error Incompatible mix Mix Thoroughly with Medical Food/Formula measure_dose->mix draw_up Draw Mixture into Slip-Tip Syringe mix->draw_up connect_syringe Connect Syringe to Feeding Tube Port draw_up->connect_syringe administer Administer as Bolus (Steady Pressure) connect_syringe->administer flush_tube Flush Tube with Water (5-30 mL) administer->flush_tube end End flush_tube->end

Caption: Workflow for this compound Administration via Feeding Tube.

troubleshooting_logic start Issue: Feeding Tube Dysfunction check_clog Is the tube clogged? start->check_clog check_degradation Are there signs of tube degradation? check_clog->check_degradation No action_flush Action: - Check flushing protocol - Attempt to unclog  (warm water push-pull) check_clog->action_flush Yes check_gi Is the patient experiencing GI intolerance? check_degradation->check_gi No action_inspect Action: - Verify tube material  (Silicone/Polyurethane) - Replace tube if necessary check_degradation->action_inspect Yes action_adjust_dose Action: - Ensure mixing with food - Reduce/titrate dose - Consider smaller, more  frequent doses check_gi->action_adjust_dose Yes end Consult further medical advice check_gi->end No action_flush->check_degradation Unresolved resolved Issue Resolved action_flush->resolved Resolved action_inspect->resolved action_adjust_dose->resolved

Caption: Troubleshooting Logic for Feeding Tube Dysfunction.

metabolic_pathway cluster_lcfaod Standard Pathway in LC-FAOD cluster_this compound This compound Pathway This compound This compound (C7 Triglyceride) lipases Pancreatic Lipases This compound->lipases heptanoate Heptanoate (C7 Fatty Acid) lipases->heptanoate energy_heptanoate Energy Production (Alternative Pathway) heptanoate->energy_heptanoate lcfaod_block LC-FAOD Enzyme Deficiency energy_lcfa Energy Production (Blocked) lcfaod_block->energy_lcfa lcfa Long-Chain Fatty Acids lcfa->lcfaod_block

Caption: Simplified Metabolic Pathway of this compound in LC-FAOD.

References

strategies to improve patient adherence to triheptanoin therapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triheptanoin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a synthetic, medium-chain triglyceride composed of three seven-carbon fatty acids (heptanoate) on a glycerol backbone. Its primary therapeutic benefit stems from its anaplerotic properties. Following oral administration, it is hydrolyzed into heptanoate and glycerol. Heptanoate undergoes mitochondrial beta-oxidation, which bypasses the enzymatic defects present in long-chain fatty acid oxidation disorders (LC-FAOD). This process yields acetyl-CoA, for energy production, and propionyl-CoA. Propionyl-CoA is then converted to succinyl-CoA, which replenishes intermediates in the Krebs cycle, a process known as anaplerosis. This dual action helps to improve energy homeostasis in individuals with impaired long-chain fatty acid metabolism.[1][2][3][4][5]

Q2: What are the most common adverse effects observed in clinical trials, and what are the strategies for mitigation?

A2: The most frequently reported adverse events are gastrointestinal in nature, including abdominal pain, diarrhea, vomiting, and nausea. These effects are generally mild to moderate. Mitigation strategies used in clinical practice, which can be adapted for preclinical studies, include:

  • Gradual Dose Titration: Initiating therapy at a lower dose (e.g., ~10% of daily caloric intake) and gradually increasing it over 2-3 weeks allows for adaptation.

  • Administration with Food: Mixing this compound with semi-solid foods or liquids can improve gastrointestinal tolerance.

  • Divided Dosing: Administering the total daily dose in at least four smaller, more frequent doses can reduce the likelihood of adverse effects.

Q3: Are there any known contraindications or critical warnings for the use of this compound in an experimental setting?

A3: Yes, two key considerations are:

  • Pancreatic Insufficiency: this compound requires pancreatic lipases for hydrolysis into heptanoate. In models of pancreatic insufficiency, its absorption and subsequent efficacy will be significantly reduced. Therefore, it should be avoided in this context.

  • Feeding Tube Material: In studies involving enteral administration, it is crucial to use feeding tubes made of silicone or polyurethane. This compound can cause degradation and dysfunction in feeding tubes made of polyvinyl chloride (PVC). Regular monitoring of the feeding tube's integrity is recommended.

Troubleshooting Guides for Researchers

Issue 1: Difficulty in administering this compound oil in rodent studies due to palatability and handling.

  • Solution: Formulate a solid, palatable diet incorporating this compound. A successful method involves mixing this compound oil with a ketogenic diet base and a combination of formulation agents such as hydrophilic fumed silica, hydrophobic fumed silica, microcrystalline cellulose, and talc. This creates a stable, solid foodstuff that improves diet compliance and safety in long-term rodent studies.

Issue 2: High variability in plasma metabolite levels (heptanoate, C5-ketone bodies) in experimental animals.

  • Possible Cause: Inconsistent feeding schedules or fasting states prior to sample collection. The pharmacokinetics of this compound's metabolites can show multiple peaks that coincide with meals.

  • Solution: Standardize the feeding and fasting schedule for all experimental animals. Ensure that blood samples are collected at consistent time points relative to the last administration of the this compound-containing diet.

Issue 3: Unexpectedly low efficacy in a cell culture model.

  • Possible Cause 1: Instability of this compound in the cell culture media over the duration of the experiment.

  • Solution 1: Conduct a stability study of this compound in your specific cell culture media under standard incubation conditions (temperature, CO2 levels) to determine its half-life and degradation products. This will help in establishing an appropriate dosing schedule.

  • Possible Cause 2: The cell line may lack the necessary lipases to efficiently hydrolyze this compound into active heptanoate.

  • Solution 2: Consider pre-treating the this compound with lipase to generate heptanoate before adding it to the cell culture medium, or directly using heptanoic acid as a control to confirm the downstream metabolic effects.

Issue 4: Inconsistent results in exercise tolerance studies.

  • Possible Cause: Lack of a standardized exercise protocol. The intensity, duration, and progression of the exercise challenge can significantly impact the results.

  • Solution: Implement a standardized and validated exercise protocol, such as the Bruce protocol or a modified version, which uses incremental increases in speed and incline on a treadmill. This ensures a reproducible metabolic stressor across all subjects.

Quantitative Data from Clinical Studies

The following tables summarize key quantitative outcomes from clinical studies of this compound in patients with LC-FAOD.

Table 1: Annualized Major Clinical Event (MCE) Rates (Pre-Triheptanoin vs. With this compound)

Study CohortPre-Triheptanoin MCE Rate (events/year)With this compound MCE Rate (events/year)Percent Reduction
CL201 Rollover (Mean ± SD)1.76 ± 1.641.00 ± 1.0043%
This compound-Naïve (Median, IQR)2.00 (0.67-3.33)0.28 (0.00-1.43)86%

MCEs include rhabdomyolysis, hypoglycemia, and cardiomyopathy.

Table 2: Annualized Hospitalization Rates and Duration

ParameterPre-Triheptanoin PeriodWith this compound PeriodPercent Reduction
Mean Annualized Hospitalization Rate1.43 events/year0.76 events/year46.9%
Mean Annualized Hospitalization Duration51.5% reduction reported

Data from a combined analysis of the CL201 and CL202 studies.

Table 3: Dietary Intake Comparison in Study CL201

NutrientPre-Triheptanoin (% DCI)During this compound Study (% DCI)
Medium-Chain Triglycerides (MCT)17.4%27.5% (as this compound)
Long-Chain Fat13.1%10.5%
Protein13.7%14.5%
Carbohydrate55.3%47.1%

% DCI = Percentage of Daily Caloric Intake.

Experimental Protocols

1. Protocol for Acylcarnitine Profiling by LC-MS/MS

This protocol is adapted for the analysis of plasma samples to assess changes in fatty acid metabolism.

  • Sample Preparation:

    • To a 50 µL plasma sample, add an isotopically labeled internal acylcarnitine standard.

    • Perform protein precipitation by adding acetonitrile.

    • Vortex and centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for analysis.

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., Zorbax Eclipse XDB-C18, 150 mm x 3.0 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid and 2.5 mM ammonium acetate in water.

    • Mobile Phase B: 0.1% formic acid and 2.5 mM ammonium acetate in acetonitrile.

    • Gradient Elution: Implement a gradient program to separate the acylcarnitine species based on their chain length and polarity. A typical run time is around 22 minutes.

    • Flow Rate: 0.45 - 0.5 mL/min.

  • Mass Spectrometry Detection:

    • System: A triple-quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ESI mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for each acylcarnitine species and the internal standards.

    • Data Analysis: Quantify the concentration of each acylcarnitine species by comparing its peak area to that of the corresponding internal standard and referencing a calibration curve.

2. Protocol for Exercise Tolerance Testing (Bruce Protocol)

This protocol is a standardized graded exercise test to assess cardiovascular function and exercise capacity.

  • Subject Preparation:

    • Subjects should be in a fasted state for at least 3 hours prior to the test.

    • Attach a 12-lead ECG to monitor cardiac activity continuously.

    • Obtain baseline resting ECG and blood pressure measurements in both supine and standing positions.

  • Treadmill Protocol:

    • The protocol consists of multiple 3-minute stages, with an increase in both speed and incline at each stage.

    • Stage 1: 1.7 mph at a 10% grade.

    • Stage 2: 2.5 mph at a 12% grade.

    • Stage 3: 3.4 mph at a 14% grade.

    • Continue through subsequent stages as tolerated by the subject.

  • Monitoring and Termination:

    • Record heart rate every minute and blood pressure at the end of each 3-minute stage.

    • Monitor the ECG for any abnormalities, such as ST-segment depression.

    • The test should be terminated if the subject experiences severe fatigue, chest pain, dizziness, or if specific ECG or blood pressure criteria are met (e.g., significant ST-segment depression, drop in systolic blood pressure).

    • After stopping the exercise, continue to monitor the subject for a recovery period of up to 15 minutes.

3. Protocol for Assessing Phosphocreatine (PCr) Recovery by ³¹P-MRS

This non-invasive method assesses mitochondrial oxidative capacity in skeletal muscle.

  • Subject Positioning:

    • Position the subject within the bore of the MRI scanner such that the muscle group of interest (e.g., forearm flexors, quadriceps) is centered within the ³¹P surface coil.

    • Secure the limb to minimize movement during the exercise and recovery periods.

  • Data Acquisition:

    • Acquire baseline ³¹P spectra at rest to determine initial concentrations of PCr, ATP, and inorganic phosphate (Pi).

    • The subject performs a sustained muscle contraction exercise (e.g., hand gripping, leg extension) against a calibrated resistance inside the magnet bore. This depletes the PCr stores.

    • Immediately following the cessation of exercise, begin dynamic acquisition of ³¹P spectra at regular intervals (e.g., every 6-10 seconds) to monitor the replenishment of PCr.

  • Data Analysis:

    • Quantify the peak area of PCr in each spectrum acquired during the recovery phase.

    • Plot the PCr peak area as a function of time.

    • Fit the data to a mono-exponential recovery curve to calculate the time constant (τ) of PCr recovery. A shorter time constant indicates a faster recovery rate and higher mitochondrial oxidative capacity.

Visualizations

Caption: Metabolic pathway of this compound.

Caption: Troubleshooting workflow for this compound experiments.

References

dealing with variability in patient response to triheptanoin treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triheptanoin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a synthetic, medium odd-chain (C7) triglyceride. Its therapeutic effect is primarily attributed to its anaplerotic properties. Following oral administration, it is hydrolyzed into heptanoate and glycerol. Heptanoate can be metabolized through β-oxidation to produce both acetyl-CoA and propionyl-CoA. Propionyl-CoA is then converted to succinyl-CoA, which replenishes intermediates in the tricarboxylic acid (TCA) cycle, a process known as anaplerosis. This dual metabolic pathway helps to improve energy production and homeostasis, particularly in individuals with long-chain fatty acid oxidation disorders (LC-FAODs) where the oxidation of long-chain fatty acids is impaired.[1][2][3][4][5]

Q2: What are the common adverse events associated with this compound treatment?

The most frequently reported adverse events are gastrointestinal in nature. These can include abdominal pain, diarrhea, and vomiting. In most cases, these side effects are mild to moderate in severity and may dissipate over time.

Q3: How is this compound typically administered in a clinical research setting?

This compound is an oral liquid that is generally administered with food or formula, divided into multiple doses throughout the day. In clinical studies, the dosage is often titrated to a target percentage of the patient's total daily caloric intake, commonly ranging from 15% to 35%.

Q4: What is the rationale for using this compound over standard medium-chain triglyceride (MCT) oil?

Standard MCT oil contains even-chain fatty acids (like C8 and C10), which are metabolized solely to acetyl-CoA. This compound, being an odd-chain fatty acid triglyceride, provides both acetyl-CoA and propionyl-CoA. The production of propionyl-CoA and its subsequent conversion to the TCA cycle intermediate succinyl-CoA is what provides the anaplerotic effect, which is believed to be more effective in addressing the metabolic disruptions in LC-FAODs than MCT oil alone.

Troubleshooting Guides

Issue 1: High Variability in Patient Response

Problem: Significant heterogeneity in clinical outcomes is observed among patients receiving this compound.

Possible Causes and Solutions:

  • Underlying Genetic Heterogeneity: Different mutations causing LC-FAODs can lead to varying degrees of enzyme deficiency and clinical severity.

    • Recommendation: Stratify patient populations based on their specific genetic diagnosis (e.g., CPT II, VLCAD, LCHAD, TFP deficiency) to identify potential correlations between genotype and treatment response.

  • Baseline Clinical Status: The patient's age, disease severity, and presence of comorbidities at the start of treatment can influence outcomes.

    • Recommendation: Document and analyze baseline characteristics, including age, frequency of prior hospitalizations, and presence of cardiomyopathy or hypoglycemia, as potential predictors of response.

  • Dietary Adherence and Composition: The consistency of this compound intake and the overall dietary management play a crucial role.

    • Recommendation: Implement rigorous monitoring of dietary adherence, including the prescribed this compound dosage and the composition of the background diet (e.g., low-fat, high-carbohydrate).

  • Concomitant Medications: Other medications the patient is taking could influence metabolism or interact with this compound.

    • Recommendation: Record all concomitant medications and analyze their potential impact on clinical outcomes.

Issue 2: Gastrointestinal Intolerance

Problem: Patients experience gastrointestinal side effects such as diarrhea and abdominal pain.

Possible Causes and Solutions:

  • Dosage and Administration: The initial dose or the frequency of administration may be too high.

    • Recommendation: Start with a lower dose of this compound and gradually titrate upwards to the target dose. Administering this compound with meals and dividing the total daily dose into more frequent, smaller doses can also improve tolerability.

  • Formulation: The oil-based formulation may be difficult for some individuals to digest.

    • Recommendation: Ensure this compound is well-mixed with food or formula. For patients with feeding tubes, be aware of potential interactions with tube materials.

Issue 3: Inconsistent or Lack of Efficacy on Certain Clinical Endpoints

Problem: While this compound has shown significant improvements in reducing hypoglycemia and improving cardiomyopathy, its effect on rhabdomyolysis can be less pronounced.

Possible Causes and Solutions:

  • Endpoint Definition and Measurement: The definition and method of capturing clinical events like rhabdomyolysis may vary.

    • Recommendation: Standardize the definitions of clinical endpoints and the methods for data collection across study sites. For rhabdomyolysis, consider both the frequency of events and the peak creatine kinase (CK) levels.

  • Complex Pathophysiology: The underlying mechanisms of different clinical manifestations of LC-FAODs may be complex and not solely addressed by anaplerosis.

    • Recommendation: Investigate secondary outcome measures and biomarkers that may provide further insight into the treatment's effect on different aspects of the disease. This could include markers of muscle damage, cardiac function, and metabolic stability.

Data Presentation

Table 1: Summary of Clinical Outcome Improvements with this compound Treatment

Clinical OutcomeStudy PopulationKey FindingsReference
Hospitalization Days/Year 20 patients with LC-FAOD (retrospective)67% reduction in mean hospitalization days/year.
Hypoglycemia Events/Year 9 patients with hypoglycemia96% reduction in hypoglycemia event rate per year.
Major Clinical Events (MCEs) 24 patients (rollover from a previous study)Mean annualized MCE rate decreased from 1.76 to 0.96 events/year.
Major Clinical Events (MCEs) 20 this compound-naïve patientsMedian annualized MCE rate decreased from 2.33 to 0.71 events/year.
Emergency Service Applications 14 patients with LC-FAOD (retrospective)Significant reduction in the number of emergency service applications per month.
Hospitalizations per Month 14 patients with LC-FAOD (retrospective)Significant reduction in the number of hospitalizations per month.
Creatine Kinase (CK) Levels 14 patients with LC-FAOD (retrospective)Substantial decrease in CK levels during metabolic crises.

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy in a Randomized Controlled Trial

This protocol is based on a study comparing this compound to trioctanoin in patients with LC-FAOD.

  • Patient Population: Individuals aged 7 years and older with a confirmed diagnosis of LC-FAOD (CPTII, VLCAD, or LCHAD/TFP deficiency).

  • Study Design: A double-blind, randomized controlled trial.

  • Intervention:

    • Treatment Group: Diet containing 20% of total energy intake from this compound for 4 months.

    • Control Group: Diet containing 20% of total energy intake from trioctanoin for 4 months.

  • Primary Outcome Measures:

    • Cardiac Function: Assessed by echocardiogram.

    • Exercise Tolerance: Evaluated using a treadmill test.

    • Total Energy Expenditure: Measured to assess metabolic changes.

    • Phosphocreatine Recovery: Measured following acute exercise to assess muscle energy metabolism.

  • Secondary Outcome Measures:

    • Body Composition: Assessed to monitor changes in fat and lean mass.

    • Blood Biomarkers: Analysis of relevant metabolic markers.

    • Adverse Events: Monitoring and recording of any adverse events, with a focus on rhabdomyolysis.

Protocol 2: Open-Label Extension Study for Long-Term Efficacy and Safety

This protocol is based on a long-term, open-label extension study of this compound.

  • Patient Population: Patients with LC-FAOD who have previously participated in a this compound clinical trial or are this compound-naïve.

  • Study Design: An open-label, long-term extension study.

  • Intervention: All participants receive this compound. The dosage is adjusted as needed by the treating physician.

  • Primary Outcome Measures:

    • Annual Rate of Major Clinical Events (MCEs): MCEs are defined as rhabdomyolysis, hypoglycemia, and cardiomyopathy events.

    • Annual Duration of MCEs: The total number of days per year that patients experience MCEs.

  • Data Collection:

    • Retrospective Data: For comparison, data on MCEs are collected for a period before the initiation of this compound treatment.

    • Prospective Data: MCEs are prospectively monitored and recorded throughout the study.

  • Safety Monitoring: Continuous monitoring and reporting of all adverse events.

Visualizations

Triheptanoin_Metabolism cluster_gut Gastrointestinal Tract cluster_blood Bloodstream cluster_cell Mitochondria This compound This compound (Oral) Heptanoate_Glycerol Heptanoate + Glycerol This compound->Heptanoate_Glycerol Pancreatic Lipases Heptanoate_blood Heptanoate Heptanoate_Glycerol->Heptanoate_blood Absorption Heptanoate_mito Heptanoate Heptanoate_blood->Heptanoate_mito Cellular Uptake beta_ox β-Oxidation Heptanoate_mito->beta_ox AcetylCoA Acetyl-CoA beta_ox->AcetylCoA PropionylCoA Propionyl-CoA beta_ox->PropionylCoA TCA_cycle TCA Cycle AcetylCoA->TCA_cycle SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Carboxylation Energy Energy (ATP) TCA_cycle->Energy SuccinylCoA->TCA_cycle Anaplerosis

Caption: Metabolic pathway of this compound.

Experimental_Workflow cluster_screening Screening & Baseline cluster_intervention Intervention cluster_followup Follow-up & Analysis Patient_Recruitment Patient Recruitment (LC-FAOD Diagnosis) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Baseline_Assessment Baseline Assessment (Clinical Events, Biomarkers) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Triheptanoin_Arm This compound Treatment Randomization->Triheptanoin_Arm Control_Arm Control/Standard of Care Randomization->Control_Arm Follow_up Follow-up Visits (e.g., 4 months) Triheptanoin_Arm->Follow_up Control_Arm->Follow_up Outcome_Assessment Outcome Assessment (Primary & Secondary Endpoints) Follow_up->Outcome_Assessment Data_Analysis Data Analysis (Efficacy & Safety) Outcome_Assessment->Data_Analysis

Caption: Generalized clinical trial workflow.

References

Navigating Potential Drug Interactions with Triheptanoin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides essential information regarding potential drug interactions with triheptanoin in a clinical setting. The following question-and-answer format addresses specific issues and provides troubleshooting guidance for researchers and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of this compound and where is the potential for drug interactions?

A1: this compound, a medium-chain triglyceride, is hydrolyzed in the intestine by pancreatic lipases to glycerol and three molecules of the seven-carbon fatty acid, heptanoate.[1][2] Heptanoate is the primary pharmacologically active metabolite.[3] Systemic exposure to intact this compound is negligible.[3] Heptanoate is further metabolized in the liver to beta-hydroxypentanoate (BHP) and beta-hydroxybutyrate (BHB).[2]

Crucially, heptanoate and its metabolites are not substrates for Cytochrome P450 (CYP) or UDP-glucuronosyltransferase (UGT) enzymes. Furthermore, heptanoate does not inhibit major CYP enzymes. This significantly reduces the likelihood of metabolic drug-drug interactions mediated by these common pathways. The primary points of potential interaction are therefore at the level of absorption and plasma protein binding.

Q2: Are there any known clinically significant drug interactions with this compound?

A2: Yes, there are two clinically significant interactions to be aware of:

  • Pancreatic Lipase Inhibitors: Co-administration of this compound with pancreatic lipase inhibitors, such as orlistat, is contraindicated. These drugs inhibit the hydrolysis of this compound in the gut, which significantly reduces the absorption of heptanoate and can lead to a loss of therapeutic effect.

  • Valproic Acid: Heptanoate is approximately 80% bound to plasma proteins, primarily albumin. There is evidence that heptanoate can displace other highly protein-bound drugs. Specifically, it has been noted to increase the unbound fraction of valproic acid. This can lead to an increase in the pharmacologically active concentration of valproic acid, potentially increasing the risk of its adverse effects. Careful monitoring of free valproic acid concentrations and clinical signs of toxicity is recommended when co-administering with this compound.

Q3: What is the potential for this compound to interact with drug transporters like P-glycoprotein (P-gp), BCRP, or OATPs?

A3: Currently, there is a lack of specific studies evaluating the interaction of this compound or its metabolite, heptanoate, with major drug transporters such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), or Organic Anion Transporting Polypeptides (OATPs). Therefore, it is unknown whether this compound or heptanoate are substrates or inhibitors of these transporters. Given the potential for transporter-mediated drug interactions to affect the absorption, distribution, and excretion of co-administered drugs, this represents a data gap. In the absence of direct evidence, a cautious approach is warranted when co-administering this compound with drugs that are known sensitive substrates of these transporters. In vitro testing is recommended to assess this potential during drug development.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Action
Reduced efficacy of this compound therapy Co-administration of a pancreatic lipase inhibitor (e.g., orlistat).Discontinue the pancreatic lipase inhibitor. These drugs directly interfere with the absorption of this compound's active metabolite.
Increased adverse effects of a co-administered drug, particularly valproic acid. Displacement from plasma protein binding sites by heptanoate.Monitor free drug concentrations of the co-administered drug, if possible. Adjust dosage and monitor for clinical signs of toxicity.
Unexpected pharmacokinetic profile of a new chemical entity (NCE) when co-administered with this compound. Potential for uncharacterized interaction with drug transporters (e.g., P-gp, BCRP, OATPs).Conduct in vitro transporter assays to determine if the NCE or this compound/heptanoate are substrates or inhibitors of relevant transporters.

Data Presentation

Table 1: Summary of Potential Drug Interactions with this compound

Interacting Drug ClassInteracting Drug ExampleMechanism of InteractionClinical Recommendation
Pancreatic Lipase InhibitorsOrlistatInhibition of this compound hydrolysis, leading to decreased heptanoate absorption.Avoid co-administration.
Highly Protein-Bound DrugsValproic AcidDisplacement from plasma protein binding sites by heptanoate, increasing the unbound fraction of the co-administered drug.Monitor free drug concentrations and for clinical signs of toxicity.

Experimental Protocols

For researchers investigating potential drug interactions with this compound, the following standard in vitro assays are recommended.

Protocol 1: In Vitro Cytochrome P450 (CYP) Inhibition Assay

Objective: To determine the potential of a test compound (e.g., heptanoate) to inhibit major CYP isoforms.

Methodology:

  • Test System: Human liver microsomes or recombinant human CYP enzymes.

  • Probe Substrates: Use isoform-specific probe substrates for major CYPs (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).

  • Incubation: Incubate the test compound at various concentrations with the test system and a specific probe substrate in the presence of an NADPH-regenerating system.

  • Analysis: After a defined incubation period, quantify the formation of the probe substrate's metabolite using LC-MS/MS.

  • Data Analysis: Calculate the IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) by plotting the percent inhibition against the logarithm of the test compound concentration.

Protocol 2: P-glycoprotein (P-gp) Substrate and Inhibition Assays

Objective: To determine if a test compound is a substrate or inhibitor of the P-gp efflux transporter.

Methodology:

  • Test System: Polarized cell monolayers expressing P-gp, such as Caco-2 or MDCK-MDR1 cells.

  • Substrate Assessment (Bidirectional Transport Assay):

    • Add the test compound to either the apical or basolateral side of the cell monolayer.

    • After incubation, measure the concentration of the test compound in the opposite compartment.

    • Calculate the apparent permeability coefficients (Papp) in both directions (apical-to-basolateral and basolateral-to-apical).

    • An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests active efflux by P-gp. This can be confirmed by repeating the assay in the presence of a known P-gp inhibitor.

  • Inhibition Assessment:

    • Co-incubate a known P-gp probe substrate (e.g., digoxin, rhodamine 123) with varying concentrations of the test compound.

    • Measure the transport of the probe substrate.

    • A decrease in the efflux of the probe substrate indicates inhibition of P-gp by the test compound. Calculate the IC50 value.

Visualizations

Triheptanoin_Metabolism_and_Interaction cluster_Gut Gastrointestinal Lumen cluster_Interaction Drug Interaction cluster_Blood Bloodstream cluster_Liver Liver This compound This compound Heptanoate_Glycerol Heptanoate + Glycerol This compound->Heptanoate_Glycerol Pancreatic Lipases Heptanoate_Absorbed Absorbed Heptanoate Heptanoate_Glycerol->Heptanoate_Absorbed Absorption Orlistat Orlistat (Pancreatic Lipase Inhibitor) Orlistat->this compound Inhibits Hydrolysis Protein_Bound_Heptanoate Protein-Bound Heptanoate (~80%) Heptanoate_Absorbed->Protein_Bound_Heptanoate Metabolites BHP + BHB Heptanoate_Absorbed->Metabolites Metabolism Valproic_Acid Protein-Bound Valproic Acid Protein_Bound_Heptanoate->Valproic_Acid Displaces Unbound_Valproic_Acid Unbound Valproic Acid Valproic_Acid->Unbound_Valproic_Acid

Caption: Metabolism of this compound and points of drug interaction.

Experimental_Workflow_Pgp start Start: Assess P-gp Interaction substrate_assessment Substrate Assessment (Bidirectional Transport Assay) start->substrate_assessment inhibition_assessment Inhibition Assessment start->inhibition_assessment calculate_papp Calculate Papp (A-B and B-A) substrate_assessment->calculate_papp co_incubate Co-incubate P-gp substrate with test compound inhibition_assessment->co_incubate calculate_er Calculate Efflux Ratio (ER) calculate_papp->calculate_er er_check ER > 2? calculate_er->er_check is_substrate Conclusion: Test compound is a P-gp substrate er_check->is_substrate Yes not_substrate Conclusion: Test compound is not a P-gp substrate er_check->not_substrate No measure_transport Measure substrate transport co_incubate->measure_transport calculate_ic50 Calculate IC50 measure_transport->calculate_ic50 is_inhibitor Conclusion: Test compound is a P-gp inhibitor calculate_ic50->is_inhibitor

Caption: Experimental workflow for P-glycoprotein interaction studies.

References

optimizing cell culture conditions for studying triheptanoin's effects

Author: BenchChem Technical Support Team. Date: November 2025

Answering the user's request to create a technical support center for .

Technical Support Center: Triheptanoin in Cell Culture

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

1. What is the optimal concentration of this compound to use in cell culture?

The optimal concentration of this compound can vary significantly depending on the cell line and the specific research question. It is crucial to perform a dose-response study to determine the ideal concentration for your experimental model. However, based on published studies, a common starting range is between 10 µM and 100 µM. For some applications, concentrations up to 500 µM or higher have been reported.

2. How long should I treat my cells with this compound?

The duration of this compound treatment depends on the biological process being investigated. Short-term treatments (e.g., 24-72 hours) are often sufficient to observe effects on cell viability and metabolism. For studies investigating long-term effects, such as changes in gene expression or epigenetic modifications, longer treatment periods (e.g., several days to weeks) may be necessary.

3. Which cell lines are most suitable for studying the effects of this compound?

The choice of cell line is contingent on the research focus. For studies on metabolic disorders, cell lines derived from relevant tissues such as hepatocytes (e.g., HepG2), myocytes (e.g., C2C12), or neuronal cells (e.g., SH-SY5Y) are commonly used. In cancer research, various cancer cell lines have been employed to investigate the impact of this compound on tumor cell metabolism and growth.

4. How should I prepare the this compound stock solution?

This compound is a lipid and is insoluble in aqueous solutions. A common method for preparing a stock solution is to dissolve it in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO) before further dilution in cell culture medium. It is important to keep the final concentration of the solvent in the culture medium low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low cell viability after this compound treatment. High concentration of this compound. Solvent toxicity. Contamination.Perform a dose-response experiment to determine the optimal concentration. Ensure the final solvent concentration is below cytotoxic levels (e.g., <0.1% DMSO). Check for and address any potential contamination in the cell culture.
Inconsistent or unexpected experimental results. Variability in this compound stock solution. Inconsistent cell passage number or density. Fluctuation in incubator conditions.Prepare fresh this compound stock solution for each experiment. Use cells within a consistent passage number range and seed them at a uniform density. Monitor and maintain stable incubator conditions (temperature, CO2, humidity).
Difficulty in detecting metabolic changes. Insufficient treatment duration. Assay sensitivity is too low. Inappropriate assay for the intended measurement.Increase the duration of this compound treatment. Use a more sensitive metabolic assay or increase the number of cells per sample. Ensure the chosen assay is appropriate for the specific metabolic pathway being investigated.
Precipitation of this compound in the culture medium. High concentration of this compound. Improper dissolution of the stock solution.Lower the concentration of this compound. Ensure complete dissolution of the stock solution in the solvent before adding it to the medium. Consider using a carrier molecule like bovine serum albumin (BSA) to improve solubility.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for the desired duration.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

ATP Measurement Assay
  • Seed cells in a 96-well plate and treat them with this compound as described above.

  • After treatment, lyse the cells using a suitable lysis buffer.

  • Use a commercial ATP assay kit to measure the ATP levels in the cell lysates according to the manufacturer's instructions.

  • Measure luminescence using a luminometer.

Visualizations

Triheptanoin_Metabolism cluster_anaplerosis This compound This compound Heptanoate Heptanoate This compound->Heptanoate Lipases Propionyl_CoA Propionyl-CoA Heptanoate->Propionyl_CoA β-oxidation Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Anaplerosis Anaplerosis TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Caption: Metabolic pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Seeding Treatment 3. Cell Treatment with This compound Cell_Culture->Treatment Stock_Solution 2. This compound Stock Preparation Stock_Solution->Treatment Viability_Assay 4a. Viability Assay (e.g., MTT) Treatment->Viability_Assay Metabolic_Assay 4b. Metabolic Assay (e.g., ATP) Treatment->Metabolic_Assay Signaling_Analysis 4c. Signaling Pathway Analysis (e.g., Western Blot) Treatment->Signaling_Analysis Data_Analysis 5. Data Analysis and Interpretation Viability_Assay->Data_Analysis Metabolic_Assay->Data_Analysis Signaling_Analysis->Data_Analysis

Caption: General experimental workflow.

Technical Support Center: Enhancing the Oral Bioavailability of Triheptanoin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of triheptanoin.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing low and variable plasma concentrations of heptanoate after oral administration of this compound in our preclinical model. What are the potential reasons and how can we improve this?

A1: Low and variable plasma levels of heptanoate, the active metabolite of this compound, are common challenges. Here are the primary factors and troubleshooting steps:

  • Food Effect: this compound digestion and subsequent heptanoate absorption are significantly influenced by the presence of food.[1]

    • Troubleshooting: Ensure consistent administration of this compound with a standardized meal in your animal model. The presence of food stimulates the release of pancreatic lipases and bile salts, which are crucial for the hydrolysis of this compound into heptanoate and glycerol, thereby enhancing absorption.[1] For clinical studies, it is recommended to administer this compound mixed with food or drinks.[1]

  • Gastrointestinal Issues: High doses of this compound can lead to gastrointestinal side effects such as diarrhea and abdominal pain, which can affect absorption.[2][3]

    • Troubleshooting: If gastrointestinal adverse events are observed, consider dividing the total daily dose into more frequent, smaller doses. In preclinical models, ensure the formulation is well-tolerated and does not cause overt signs of gastrointestinal distress.

  • Formulation Properties: The physical form of this compound (e.g., oil, solid diet) can impact its dispersion and interaction with gastrointestinal fluids.

    • Troubleshooting: For rodent studies, formulating this compound into a solid, palatable diet can ensure consistent intake and may improve tolerability. Consider the use of lipid-based formulations to improve dispersion.

Q2: Our team is considering advanced formulation strategies to improve heptanoate bioavailability beyond the food effect. What are some promising approaches?

A2: While co-administration with food is effective, advanced lipid-based drug delivery systems (LBDDS) can offer further enhancements in a controlled manner. These systems aim to improve the solubilization and absorption of lipophilic compounds.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract.

    • Potential Application for this compound: A SEDDS formulation could enhance the dispersion of this compound, presenting a larger surface area for lipase activity and potentially increasing the rate and extent of heptanoate absorption. This could also reduce variability in absorption.

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers made from solid lipids. They can encapsulate lipophilic drugs and offer controlled release and improved stability.

    • Potential Application for this compound: While this compound is a liquid, it could be incorporated into the lipid matrix of NLCs. This could potentially offer a controlled release of this compound, leading to a more sustained plasma concentration of heptanoate.

Q3: We are planning an in vitro study to screen different this compound formulations. Which models are most relevant?

A3: A tiered in vitro approach is recommended to screen formulations before proceeding to in vivo studies.

  • In Vitro Lipolysis Models: These models simulate the digestion of lipids in the small intestine by pancreatic lipase. They are crucial for evaluating how well a formulation releases this compound for hydrolysis.

    • Application: You can compare the rate and extent of fatty acid release from different this compound formulations. This can help predict the in vivo performance and impact of excipients on digestion.

  • In Vitro Permeability Assays (e.g., Caco-2 cells): The Caco-2 cell monolayer is a well-established model of the human intestinal epithelium and is used to assess the permeability of compounds.

    • Application: Once heptanoate is released from this compound, its ability to cross the intestinal barrier can be assessed. This model can help determine if formulation excipients have any direct impact on the permeability of heptanoate.

Q4: What are the key parameters to measure in a pharmacokinetic study of this compound?

A4: Since this compound is a pro-drug, it's essential to measure both the parent compound and its key metabolites.

  • Analytes of Interest:

    • This compound: While systemic exposure is negligible, measuring its concentration in plasma can confirm its rapid hydrolysis.

    • Heptanoate: This is the primary active metabolite and its pharmacokinetic profile (Cmax, Tmax, AUC) is the main indicator of bioavailability.

    • β-hydroxypentanoate (BHP) and β-hydroxybutyrate (BHB): These are ketone bodies and downstream metabolites of heptanoate, which are also pharmacologically active.

  • Pharmacokinetic Parameters: Standard non-compartmental analysis should be used to determine key parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC).

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Heptanoate in Healthy Adults After a Single Oral Dose of this compound.

Dose of this compoundCmax (µmol/L)Tmax (h)AUC (µmol*h/L)Apparent Clearance (L/h/kg)
0.3 g/kg178.90.5336.56.05
0.4 g/kg259.10.8569.14.31

Data sourced from DrugBank Online.

Table 2: Bioanalytical Method Parameters for this compound and its Metabolites in Plasma.

AnalyteLower Limit of Quantitation (µM)Upper Limit of Quantitation (µM)
This compound0.210
Heptanoate1.0250
β-hydroxybutyrate (BHB)8.0800
β-hydroxypentanoate (BHP)1.0100

Data sourced from a study on the pharmacokinetics of this compound.

Experimental Protocols

1. Protocol for In Vivo Pharmacokinetic Study in a Rodent Model

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old) with cannulated jugular veins for serial blood sampling.

  • Housing: Animals should be housed individually with free access to water. Food should be withheld for 12 hours prior to dosing.

  • Dosing:

    • Prepare the this compound formulation (e.g., neat oil, or formulated in a lipid-based system).

    • Administer the formulation orally via gavage at a specified dose (e.g., 1-5 g/kg).

    • For the "fed" group, provide a standardized high-fat meal 30 minutes before administration of this compound. The "fasted" group receives the dose without prior feeding.

  • Blood Sampling:

    • Collect blood samples (approx. 0.2 mL) from the jugular vein cannula into EDTA-coated tubes at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

    • Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Analyze plasma samples for this compound, heptanoate, BHB, and BHP concentrations using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

2. Protocol for Bioanalytical Method by LC-MS/MS

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add an internal standard solution.

    • Perform protein precipitation by adding acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases consisting of water with formic acid and acetonitrile with formic acid.

    • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with negative electrospray ionization.

  • Method Validation: The method should be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines.

Visualizations

Triheptanoin_Metabolism This compound This compound (Oral Administration) GI_Tract Gastrointestinal Tract This compound->GI_Tract Pancreatic Lipases Heptanoate Heptanoate GI_Tract->Heptanoate Glycerol Glycerol GI_Tract->Glycerol Liver Liver Heptanoate->Liver Absorption Systemic_Circulation Systemic Circulation Heptanoate->Systemic_Circulation Beta_Oxidation β-oxidation Liver->Beta_Oxidation Ketogenesis Ketogenesis Liver->Ketogenesis AcetylCoA Acetyl-CoA Beta_Oxidation->AcetylCoA PropionylCoA Propionyl-CoA Beta_Oxidation->PropionylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle PropionylCoA->TCA_Cycle Anaplerosis BHB β-hydroxybutyrate (BHB) Ketogenesis->BHB BHP β-hydroxypentanoate (BHP) Ketogenesis->BHP BHB->Systemic_Circulation BHP->Systemic_Circulation Bioavailability_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation Formulation Formulation Development (e.g., SEDDS, SLN) Lipolysis In Vitro Lipolysis Assay Formulation->Lipolysis Permeability Caco-2 Permeability Assay Lipolysis->Permeability Animal_Study Preclinical Pharmacokinetic Study (Rodent Model) Permeability->Animal_Study Lead Formulation Selection Blood_Sampling Serial Blood Sampling Animal_Study->Blood_Sampling Bioanalysis LC-MS/MS Bioanalysis of Heptanoate & Metabolites Blood_Sampling->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Bioanalysis->PK_Analysis

References

troubleshooting inconsistent results in triheptanoin animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triheptanoin in animal studies.

Troubleshooting Guide: Inconsistent Results

High variability in animal studies can obscure true experimental outcomes. This guide addresses common issues encountered during this compound research.

Problem Potential Cause Recommended Solution
High inter-animal variability in plasma heptanoate levels (AUC & Cmax) Formulation Issues: - Inconsistent Diet Consumption: Animals may not be consuming the formulated diet uniformly due to palatability issues. - Inhomogeneous Mixture: this compound oil may not be evenly distributed in the feed.Formulation Optimization: - Improve Palatability: Incorporate flavoring agents suitable for the rodent species. - Ensure Homogeneity: Use appropriate mixing techniques and solidifying agents like hydrophilic fumed silica, hydrophobic fumed silica, microcrystalline cellulose, and talc to create a stable and uniform solid diet.[1][2][3][4]
Dosing Procedure Inaccuracy: - Inconsistent Oral Gavage Technique: Variability in gavage technique can lead to differences in the amount of this compound delivered. - Incorrect Dose Volume: Inaccurate calculation of dose volume based on body weight.Standardize Dosing Procedures: - Proper Gavage Technique: Ensure all personnel are thoroughly trained in proper oral gavage techniques to minimize stress and ensure accurate delivery.[5] - Accurate Dosing: Carefully calculate and administer the correct volume based on the most recent body weight of each animal.
Unexpected Gastrointestinal Side Effects (e.g., diarrhea, weight loss) High Concentration of this compound: Rapid introduction of a high-fat diet can lead to gastrointestinal upset.Gradual Dose Escalation: Introduce the this compound diet gradually, starting with a lower concentration and increasing to the target concentration over several days to allow for adaptation.
Route of Administration: Oral gavage can be stressful and may cause gastrointestinal irritation if not performed correctly.Refine Administration Method: If using oral gavage, ensure the technique is minimally stressful. Consider incorporating this compound directly into the diet as a less stressful alternative.
Lack of Expected Therapeutic Effect Insufficient Dose or Duration: The dose of this compound may be too low or the treatment duration too short to elicit a significant biological response.Dose-Response and Time-Course Studies: Conduct pilot studies to determine the optimal dose and duration of this compound treatment for the specific animal model and disease phenotype.
Metabolic Differences: The animal model's specific metabolic phenotype may influence its response to this compound. For example, concurrent high glucose levels can inhibit heptanoate metabolism.Characterize Animal Model: Thoroughly characterize the metabolic phenotype of the animal model. Consider the timing of feeding and potential interactions with other dietary components.
Animal-Specific Factors: Age, sex, gut microbiome, and genetic background of the animals can all contribute to variability in response.Control for Animal Variables: Use animals of the same age, sex, and genetic strain. House animals under standardized conditions to minimize variations in the gut microbiome.
Inconsistent Behavioral or Functional Outcomes Stress-Induced Variability: Improper handling and experimental procedures can induce stress, affecting behavioral and physiological readouts.Acclimatization and Handling: Ensure animals are properly acclimatized to the experimental conditions and handled consistently and gently to minimize stress.
Subjectivity in Scoring: Behavioral scoring can be subjective and lead to inter-observer variability.Blinded Assessment: Whenever possible, assessments of behavioral and functional outcomes should be performed by an observer blinded to the treatment groups.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for administering this compound to rodents?

A1: this compound can be administered either by oral gavage or incorporated directly into the diet. For long-term studies, formulating this compound into a solid, palatable diet is often preferred to minimize the stress associated with repeated oral gavage.

Q2: How can I create a solid diet with this compound?

A2: this compound oil can be formulated into a solid diet by mixing it with a ketogenic base and a combination of solidifying agents. Commonly used agents include hydrophilic fumed silica, hydrophobic fumed silica, microcrystalline cellulose, and talc. The final diet should be stable, palatable, and provide a consistent concentration of this compound.

Q3: What is a typical dosage of this compound used in rodent studies?

A3: The dosage of this compound can vary depending on the study's objective and the animal model. However, a common approach is to provide 30-40% of the total daily caloric intake as this compound, particularly in the context of a ketogenic diet.

Q4: What are the known side effects of this compound in animals?

A4: The most commonly reported side effects are gastrointestinal, including diarrhea and abdominal discomfort, particularly at higher doses. Gradual dose escalation can help mitigate these effects.

Q5: Where in the cell does this compound exert its effects?

A5: this compound's metabolites act within the mitochondria. After being broken down into heptanoate, it is further metabolized into acetyl-CoA and propionyl-CoA. Propionyl-CoA is converted to succinyl-CoA, which then enters the Krebs cycle (tricarboxylic acid cycle) to replenish its intermediates, a process known as anaplerosis.

Quantitative Data from Animal Studies

The following tables summarize representative data from animal studies investigating the effects of this compound.

Table 1: Effect of this compound on Motor Function in a Mouse Model of Amyotrophic Lateral Sclerosis (ALS)

Parameter Control Group This compound-Treated Group p-value Reference
Onset of Hind Limb Grip Strength Loss (weeks)16.719.5<0.01
Delay in Loss of Balance on Rotarod (days)-13<0.01
Delay in Body Weight Reduction (days)-11<0.01
Attenuation of Motor Neuron Loss at 70 days (%)-33-

Table 2: Pharmacokinetic Parameters of this compound Metabolites in Rats (Intravenous Infusion)

Note: Specific Cmax, Tmax, and AUC values for this compound's primary metabolite, heptanoate, in rodent models are not consistently reported in a standardized tabular format in the reviewed literature. The data in human studies show a median Tmax for heptanoate ranging from 0.7 to 1.6 hours.

Experimental Protocols

1. Preparation of a Solid this compound-Rich Ketogenic Diet for Rodents

This protocol is adapted from studies describing the formulation of a palatable and stable solid diet for mice.

Materials:

  • This compound oil

  • Ketogenic diet base (commercially available or custom-formulated)

  • Hydrophilic fumed silica

  • Hydrophobic fumed silica

  • Microcrystalline cellulose

  • Talc

  • Mixer

Procedure:

  • Calculate the required amount of this compound to achieve the desired percentage of total daily caloric intake (e.g., 35-39%).

  • Thoroughly mix the ketogenic diet base with the calculated amount of this compound oil in a suitable mixer.

  • Gradually add the solidifying agents (hydrophilic fumed silica, hydrophobic fumed silica, microcrystalline cellulose, and talc) to the mixture while continuously mixing. The exact proportions of these agents may need to be optimized to achieve the desired consistency.

  • Continue mixing until a homogenous, solid, and palatable preparation is formed.

  • Store the diet in airtight containers at an appropriate temperature to maintain stability.

  • Provide the diet to the animals ad libitum, monitoring food intake and body weight regularly.

2. Oral Gavage of this compound in Mice

This protocol provides a general guideline for oral gavage in mice and should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • This compound (neat or in a suitable vehicle)

  • Oral gavage needle (20-22 gauge, with a ball tip)

  • Syringe (1 mL)

Procedure:

  • Accurately weigh the mouse to determine the correct dose volume.

  • Draw the calculated volume of this compound into the syringe fitted with the gavage needle.

  • Gently restrain the mouse by the scruff of the neck to immobilize its head.

  • Introduce the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the upper palate.

  • As the needle passes the pharynx, gently guide it into the esophagus. There should be no resistance. If resistance is met, withdraw the needle and start again.

  • Once the needle is in the esophagus, slowly administer the this compound.

  • Gently remove the gavage needle.

  • Return the mouse to its cage and monitor for any signs of distress.

Visualizations

Triheptanoin_Metabolism_and_Anaplerosis cluster_intestine Intestine cluster_liver Liver cluster_peripheral_tissues Peripheral Tissues (e.g., Muscle, Brain) This compound This compound (Oral) Heptanoate Heptanoate (C7) This compound->Heptanoate Pancreatic Lipases Glycerol Glycerol This compound->Glycerol Pancreatic Lipases HeptanoylCoA Heptanoyl-CoA Heptanoate->HeptanoylCoA C5_Ketones C5-Ketone Bodies (BHP, BKP) Heptanoate->C5_Ketones Metabolism AcetylCoA Acetyl-CoA HeptanoylCoA->AcetylCoA β-oxidation PropionylCoA Propionyl-CoA HeptanoylCoA->PropionylCoA β-oxidation Krebs_Cycle Krebs Cycle (TCA Cycle) AcetylCoA->Krebs_Cycle SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Carboxylation SuccinylCoA->Krebs_Cycle Anaplerosis C5_Ketones->AcetylCoA C5_Ketones->PropionylCoA Peripheral_Tissues Peripheral Tissues Liver Liver Intestine Intestine

Caption: Metabolic pathway of this compound.

Experimental_Workflow Animal_Model Select Animal Model (e.g., Mouse, Rat) Diet_Prep Diet Formulation or Vehicle Preparation Animal_Model->Diet_Prep Acclimatization Acclimatization (1-2 weeks) Diet_Prep->Acclimatization Baseline Baseline Measurements (e.g., Body Weight, Behavior) Acclimatization->Baseline Randomization Randomization to Treatment Groups Baseline->Randomization Treatment This compound Administration (Diet or Gavage) Randomization->Treatment Monitoring Regular Monitoring (Health, Food Intake) Treatment->Monitoring Endpoint Endpoint Measurements (e.g., Biomarkers, Function) Monitoring->Endpoint Data_Analysis Data Analysis Endpoint->Data_Analysis Troubleshooting_Logic Inconsistent_Results Inconsistent Results Check_Formulation Check Formulation (Homogeneity, Palatability) Inconsistent_Results->Check_Formulation Check_Dosing Check Dosing Procedure (Technique, Volume) Inconsistent_Results->Check_Dosing Check_Animals Check Animal Factors (Health, Stress) Inconsistent_Results->Check_Animals Check_Endpoints Check Endpoint Measurements (Blinding) Inconsistent_Results->Check_Endpoints Optimize_Formulation Optimize Formulation Check_Formulation->Optimize_Formulation Standardize_Dosing Standardize Dosing Check_Dosing->Standardize_Dosing Control_Variables Control Animal Variables Check_Animals->Control_Variables Blinded_Assessment Implement Blinding Check_Endpoints->Blinded_Assessment

References

Technical Support Center: Triheptanoin and Liver Enzyme Management

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the management of elevated liver enzymes in patients receiving triheptanoin (DOJOLVI®).

Frequently Asked Questions (FAQs)

Q1: Is it common to observe elevated liver enzymes in patients treated with this compound?

A1: Yes, elevations in serum aminotransferases are frequently observed in patients with long-chain fatty acid oxidation disorders (LC-FAOD) who are receiving this compound.[1] In pre-registration studies, alanine aminotransferase (ALT) elevations were seen in 72% of subjects and aspartate aminotransferase (AST) elevations in 68%.[1]

Q2: Does this compound cause drug-induced liver injury (DILI)?

A2: this compound therapy has not been associated with instances of clinically apparent, drug-induced liver injury.[1][2] The observed elevations in liver enzymes are generally considered to be a reflection of the underlying metabolic disease (LC-FAOD) and mitochondrial dysfunction, rather than a direct hepatotoxic effect of the drug.[1]

Q3: What is the proposed mechanism for the observed liver enzyme elevations?

A3: The enzyme elevations are thought to be related to the pathophysiology of LC-FAOD itself. In these disorders, the inability to properly metabolize long-chain fatty acids can lead to the accumulation of toxic fatty acid intermediates in the liver and other tissues, which can cause cellular stress and damage.

Q4: What are the official recommendations for liver function monitoring for patients on this compound?

A4: The official product label for this compound does not recommend routine monitoring of liver tests during therapy. However, it is considered prudent to obtain baseline liver function tests before initiating treatment. This allows for any subsequent elevations to be compared against the patient's baseline values.

Q5: Besides liver enzyme elevations, what are the most common adverse reactions to this compound?

A5: The most common adverse reactions are gastrointestinal and include abdominal pain, diarrhea, vomiting, and nausea.

Troubleshooting Guide: Managing Elevated Liver Enzymes in a Clinical/Research Setting

This guide provides a structured approach for investigators who observe elevated liver enzymes in subjects receiving this compound during a clinical trial or research study.

Issue: A study participant receiving this compound presents with elevated liver enzymes (ALT/AST).

Step 1: Initial Assessment & Data Collection

  • Compare to Baseline: Immediately compare the current liver enzyme values to the pre-treatment baseline levels for that specific participant. Fluctuations related to the underlying disease are common.

  • Review Clinical Status: Assess the patient for any new clinical signs or symptoms, particularly those related to their LC-FAOD, such as rhabdomyolysis, hypoglycemia, or cardiomyopathy, as these can be associated with liver enzyme changes.

  • Assess Concomitant Medications: Conduct a thorough review of all concomitant medications, over-the-counter products, and herbal/dietary supplements to rule out other potential causes of drug-induced liver injury.

Step 2: Laboratory Investigation

  • Fractionate Liver Tests: If not already done, obtain a full panel of liver tests, including total bilirubin, direct bilirubin, and alkaline phosphatase (ALP), to characterize the pattern of elevation (hepatocellular, cholestatic, or mixed).

  • Rule out Other Causes: Conduct screening for viral hepatitis (A, B, C, E) and consider autoimmune hepatitis markers if clinically indicated. An abdominal ultrasound may also be useful to rule out structural abnormalities.

Step 3: Decision-Making & Action

  • Consult a Specialist: All patients on this compound should be under the care of a clinical specialist knowledgeable in managing LC-FAOD. Any significant laboratory abnormalities should be discussed with the specialist.

  • Consider the Underlying Disease: Given that enzyme elevations are often linked to the underlying LC-FAOD, management should focus on stabilizing the patient's metabolic condition.

  • Dosage Adjustment: If the patient is also experiencing significant gastrointestinal side effects, a dosage reduction of this compound may be considered to improve tolerance, followed by a slow re-titration to the target dose.

  • Discontinuation: Discontinuation of this compound due to elevated liver enzymes is generally not indicated unless there is clear evidence of drug-induced liver injury (e.g., accompanied by significantly elevated bilirubin and clinical signs of liver failure) and other causes have been excluded. The primary management for suspected DILI is the cessation of the offending agent.

Data Presentation

Table 1: Incidence of Laboratory Abnormalities in Pre-Registration Studies of this compound for LC-FAOD

Laboratory ParameterPatients with any Elevation (%)Patients with Elevation >5x ULN* (%)
ALT 72%24%
AST 68%15%
CPK 81%47%

*ULN: Upper Limit of Normal (Source: Data derived from NCBI Bookshelf, LiverTox)

Experimental Protocols

Protocol: Baseline and Follow-up Monitoring for Liver Function

  • Objective: To establish a baseline and monitor for significant changes in liver function in patients participating in a clinical study of this compound.

  • Pre-Treatment (Screening/Baseline Visit):

    • Collect at least two sets of baseline liver function tests prior to the first dose of this compound. This helps establish a reliable baseline by accounting for natural fluctuations in the patient's disease state.

    • The panel should include, at a minimum:

      • Alanine Aminotransferase (ALT)

      • Aspartate Aminotransferase (AST)

      • Alkaline Phosphatase (ALP)

      • Total Bilirubin (TBIL)

      • Direct Bilirubin (DBIL)

      • Creatine Phosphokinase (CPK) - Important for assessing underlying muscle involvement common in LC-FAOD.

  • During Treatment (Follow-up Visits):

    • While routine monitoring during therapy is not mandated by the product label, study protocols may require periodic assessment (e.g., every 3-6 months or at scheduled study visits).

    • Repeat the full panel of liver and muscle enzyme tests.

    • Any elevations should be evaluated based on multiples of the patient's own baseline values, rather than solely on multiples of the upper limit of normal (ULN).

  • Unscheduled Visits (Symptom-driven):

    • If a patient presents with symptoms of a metabolic crisis, rhabdomyolysis, or new-onset hepatic dysfunction (e.g., jaundice, abdominal pain), a full liver function and CPK panel should be performed immediately.

Visualizations

Workflow_for_Liver_Enzyme_Monitoring cluster_0 Pre-Treatment Phase cluster_1 Treatment & Monitoring Phase cluster_2 Evaluation & Action Phase Start Patient Enrolled in Study Baseline Collect Baseline Liver Tests (ALT, AST, Bili, ALP, CPK) - Obtain at least two sets Start->Baseline Initiate Initiate this compound Therapy Baseline->Initiate Monitor Periodic Monitoring per Protocol OR Symptom-driven Testing Initiate->Monitor Check Elevated Liver Enzymes (ALT/AST)? Monitor->Check Check->Monitor No Compare Compare to Patient's Baseline Is change significant? Check->Compare Yes RuleOut Rule Out Other Causes: - Concomitant Meds - Viral Hepatitis - Autoimmune Causes Compare->RuleOut Consult Consult with Metabolic Specialist RuleOut->Consult Manage Manage Underlying LC-FAOD Address any metabolic decompensation Consult->Manage End Continue this compound with close observation Manage->End No No Significant Change

Caption: Workflow for liver enzyme monitoring and evaluation.

Decision_Pathway_for_Elevated_Enzymes start Elevated Liver Enzymes Detected q1 Are there signs of acute liver failure? (e.g., jaundice, coagulopathy, encephalopathy) start->q1 q2 Is the elevation primarily linked to LC-FAOD exacerbation? (e.g., concurrent rhabdomyolysis) q1->q2 No a1_yes URGENT ACTION: Consider trial discontinuation Evaluate for liver transplant q1->a1_yes Yes q3 Is another cause identified? (e.g., viral hepatitis, other DILI) q2->q3 No / Unsure a2_yes Primary Action: Optimize management of LC-FAOD q2->a2_yes Yes a3_yes Primary Action: Manage the identified cause (e.g., stop other offending drug) q3->a3_yes Yes a_final Continue this compound Focus on treating underlying condition Increase monitoring frequency q3->a_final No a2_yes->a_final

Caption: Decision pathway for managing elevated liver enzymes.

References

Technical Support Center: Refining Protocols for Triheptanoin Administration to Neonatal Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing triheptanoin in neonatal animal models. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist in the successful design and execution of your studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in neonatal animal models?

A1: The optimal starting dose can vary depending on the animal model and the specific research question. However, a general recommendation based on clinical use is to start with a dose that provides approximately 10% of the total daily caloric intake (DCI) and gradually increase it.[1][2][3] For neonatal rodents, this often translates to a specific g/kg dosage, which needs to be calculated based on the animal's weight and estimated daily milk/nutrient intake. In embryofetal development studies in rats, oral gavage doses have ranged from 3.2 g/kg to 16 g/kg, representing 10% to 50% of DCI.[4][5]

Q2: What is the maximum tolerated dose of this compound in neonatal animals?

A2: The maximum tolerated dose (MTD) should be determined empirically for your specific model and experimental conditions. The primary dose-limiting factors are typically gastrointestinal (GI) side effects such as diarrhea and abdominal distress. The recommended target daily dosage in clinical settings is up to 35% of the patient's total prescribed DCI. In animal studies, it is crucial to monitor for signs of GI upset, weight loss, or behavioral changes and adjust the dosage accordingly.

Q3: How should this compound be prepared for oral administration to neonatal animals?

A3: this compound is an oil and can be administered directly via oral gavage. For neonatal animals that are still nursing, it is often administered as a bolus. It is crucial to use compatible materials for administration, such as stainless steel, glass, polyurethane, or silicone feeding tubes and syringes. Avoid using materials made of polyvinyl chloride (PVC), as they can degrade over time with exposure to this compound. For weaned animals, this compound can be mixed with a small amount of palatable food or formulated into a solid diet.

Q4: What are the common side effects of this compound administration in neonatal animals and how can they be managed?

A4: The most frequently reported side effects in clinical use are gastrointestinal, including abdominal pain, diarrhea, and vomiting. In neonatal animals, these can manifest as bloating, loose stools, or poor weight gain. If these signs are observed, the primary management strategy is to reduce the dose until the symptoms resolve. The dose can then be gradually increased as tolerated. Administering this compound with or shortly after a milk feeding may also help to minimize GI upset.

Q5: Can this compound be administered via a feeding tube?

A5: Yes, this compound can be administered via enteral feeding tubes. However, it is critical to use feeding tubes made of compatible materials like silicone or polyurethane. PVC feeding tubes should be avoided as they can degrade. It is recommended to administer this compound as a bolus and not to add it directly to a feeding bag for continuous infusion, as this can also lead to the degradation of the feeding equipment over time.

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Aspiration during oral gavage Improper restraint technique, incorrect gavage needle size or placement, excessive administration volume.- Ensure the animal is properly restrained with the head and neck extended in a straight line. - Use a flexible, ball-tipped gavage needle of the appropriate size for the neonate. - Lubricate the tip of the gavage needle with water, saline, or the this compound oil itself to facilitate smooth passage. - Administer the liquid slowly and do not force the needle if resistance is met. - Practice the technique with a colored solution to visualize proper stomach placement.
Gastrointestinal distress (diarrhea, bloating) Dose is too high, rapid dose escalation.- Reduce the total daily dose until symptoms subside. - Titrate the dose upwards more slowly, allowing the animal's digestive system to adapt. - Divide the total daily dose into more frequent, smaller administrations. - Ensure this compound is given with or after a feeding.
Refusal of this compound-containing food (for weaned animals) Palatability of the formulation.- Mix this compound with a highly palatable food item in a small quantity to ensure the full dose is consumed. - For solid diet formulations, consider adding a flavoring agent that is attractive to the specific animal species. - A study on formulating a solid diet for rodents used a combination of fumed silica, microcrystalline cellulose, and talc to create a stable and palatable preparation.
Degradation of feeding tube or syringe Use of incompatible plastic materials.- Use only feeding tubes and syringes made of silicone, polyurethane, glass, or stainless steel. - Strictly avoid the use of PVC-containing materials. - Regularly inspect all equipment for signs of degradation.
Inconsistent experimental results Inaccurate dosing, variability in administration technique, animal stress.- Use a calibrated displacement pump or precision syringe for accurate dosing, especially for small volumes required by neonatal mice. - Standardize the gavage procedure and ensure all personnel are adequately trained. - Handle neonatal animals gently and minimize the duration of the procedure to reduce stress, which can be a confounding experimental variable.

Quantitative Data Summary

Table 1: this compound Dosages in Animal Studies

Animal Model Age Dosage Administration Route Key Findings/Observations Reference
RatEmbryo/Fetus (during organogenesis)3.2 g/kg (10% DCI)Oral gavageNo adverse effects on embryofetal development.
RatEmbryo/Fetus (during organogenesis)9.7 g/kg (30% DCI)Oral gavageNo adverse effects on embryofetal development.
RatEmbryo/Fetus (during organogenesis)16 g/kg (50% DCI)Oral gavageNo adverse effects on embryofetal development.
RabbitEmbryo/Fetus (during organogenesis)1.2 g/kg (10% DCI)Oral gavageNo adverse effects on embryofetal development.
RabbitEmbryo/Fetus (during organogenesis)2.3 g/kg (20% DCI)Oral gavageNo adverse effects on embryofetal development.
RabbitEmbryo/Fetus (during organogenesis)3.5 g/kg (30% DCI)Oral gavageNo adverse effects on embryofetal development.
Mouse (C57Bl/6)Weaned39% of caloric intake in a ketogenic dietSolid dietWell-tolerated over a 15-week period.

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound to Neonatal Mice

This protocol is adapted from best practices for neonatal rodent gavage.

Materials:

  • This compound oil

  • Adjustable micropipette or precision syringe

  • Flexible, ball-tipped gavage needle (24-gauge for neonatal mice)

  • Warming pad

  • 70% ethanol for disinfection

Procedure:

  • Preparation:

    • Warm the this compound to room temperature if refrigerated.

    • Calculate the precise volume of this compound based on the individual pup's body weight and the target dose (in g/kg).

    • Draw the calculated volume into the syringe attached to the gavage needle. Expel any air bubbles.

    • Lubricate the tip of the gavage needle with sterile water or a tiny amount of the this compound oil.

  • Animal Handling and Gavage:

    • Separate the pup from the dam and place it on a warming pad to maintain body temperature.

    • Gently restrain the pup by securing its head and extending its neck so that the mouth, esophagus, and stomach are in a relatively straight line.

    • Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus.

    • Allow the pup to swallow the needle as you gently advance it. Do not force the needle. If resistance is met, withdraw slightly and readjust the angle.

    • Advance the needle to the pre-measured depth (from the tip of the nose to the last rib).

    • Slowly dispense the this compound.

    • Gently and slowly withdraw the needle.

  • Post-Administration Monitoring:

    • Place the pup on a clean surface on the warming pad and monitor for a few minutes for any signs of respiratory distress (which could indicate aspiration).

    • A successful gavage can be confirmed in practice trials by administering a small volume of a non-toxic colored solution and observing its presence only in the stomach through the translucent skin.

    • Return the pup to the dam and littermates.

Protocol 2: Preparation of a Solid this compound-Enriched Diet for Rodents

This protocol is based on a published method for creating a palatable and stable solid diet.

Materials:

  • This compound oil

  • Ketogenic diet base

  • Hydrophilic fumed silica

  • Hydrophobic fumed silica

  • Microcrystalline cellulose

  • Talc

  • Warming bath

  • Mixer

Procedure:

  • Place the standard ketogenic diet base into a warm water bath (approximately 30°C).

  • Incorporate the rheological additives (hydrophilic and hydrophobic fumed silica, microcrystalline cellulose, and talc) into the warmed diet base and mix thoroughly.

  • Slowly add the this compound oil to the mixture while continuously stirring to ensure a homogenous distribution.

  • Once thoroughly mixed, the diet can be portioned and stored in hermetically sealed containers.

  • The final diet should be stable, palatable, and have a solid consistency suitable for feeding weaned rodents. The study cited achieved a diet with 39% of the total caloric intake from this compound.

Visualizations

Metabolic Pathway of this compound

Triheptanoin_Metabolism cluster_Mitochondria Mitochondrial Matrix This compound This compound (C7 Triglyceride) Hydrolysis Pancreatic Lipases (in Intestine) This compound->Hydrolysis Heptanoate Heptanoate (C7 Fatty Acid) Hydrolysis->Heptanoate Glycerol Glycerol Hydrolysis->Glycerol BetaOxidation β-Oxidation Heptanoate->BetaOxidation AcetylCoA Acetyl-CoA (x2) BetaOxidation->AcetylCoA PropionylCoA Propionyl-CoA (x1) BetaOxidation->PropionylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Anaplerosis SuccinylCoA->TCA_Cycle caption Metabolism of this compound for Anaplerosis

Caption: Metabolism of this compound for Anaplerosis.

Experimental Workflow for a Neonatal Animal Study

Experimental_Workflow start Define Research Question (e.g., effect on neonatal disease model) animal_model Select Neonatal Animal Model (e.g., mouse, rat, piglet) start->animal_model dose_finding Determine Dosing Strategy (Pilot study or literature review) animal_model->dose_finding protocol_dev Develop Administration Protocol (Gavage vs. Diet, Frequency) dose_finding->protocol_dev groups Assign Experimental Groups (Vehicle Control, this compound Dose(s)) protocol_dev->groups administration Administer this compound (Daily monitoring for adverse effects) groups->administration endpoints Collect Endpoint Data (e.g., blood metabolites, tissue analysis, behavioral tests) administration->endpoints analysis Analyze and Interpret Data endpoints->analysis conclusion Draw Conclusions analysis->conclusion caption Workflow for this compound Study in Neonates GI_Troubleshooting start Administer this compound Dose monitor Monitor for GI Side Effects (e.g., diarrhea, bloating, poor weight gain) start->monitor no_se Continue with Current Dose (Regular monitoring) monitor->no_se No reduce_dose Reduce Dose by 25-50% monitor->reduce_dose Yes re_evaluate Re-evaluate After 2-3 Days reduce_dose->re_evaluate symptoms_resolved Gradually Titrate Dose Up (as tolerated) re_evaluate->symptoms_resolved Symptoms Resolved symptoms_persist Maintain at Lower Dose or Consider Discontinuation re_evaluate->symptoms_persist Symptoms Persist symptoms_resolved->start caption Managing GI Side Effects in Animal Models

References

Validation & Comparative

A Comparative Guide: Triheptanoin vs. Trioctanoin for Long-Chain Fatty Acid Oxidation Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of triheptanoin and trioctanoin for the treatment of long-chain fatty acid oxidation disorders (LC-FAODs). It synthesizes data from clinical and preclinical studies to evaluate the performance of these two medium-chain triglyceride-based therapies, offering insights into their mechanisms of action, clinical efficacy, and safety profiles.

Introduction to LC-FAODs and Therapeutic Strategies

Long-chain fatty acid oxidation disorders (LC-FAODs) are a group of rare, life-threatening genetic conditions that prevent the body from breaking down long-chain fatty acids for energy.[1][2][3][4] This leads to a deficiency in energy production, particularly during periods of fasting or metabolic stress, and can result in severe clinical events such as rhabdomyolysis (muscle breakdown), hypoglycemia (low blood sugar), and cardiomyopathy (heart muscle disease).[1]

Standard treatment for LC-FAODs involves a low-fat, high-carbohydrate diet and supplementation with medium-chain triglycerides (MCTs). MCTs can be metabolized for energy, bypassing the enzymatic defects present in LC-FAODs. Trioctanoin, a triglyceride composed of eight-carbon (C8) fatty acids, has been a conventional MCT therapy. This compound, a synthetic triglyceride with seven-carbon (C7) fatty acids, represents a newer therapeutic approach.

Mechanism of Action: A Tale of Two Carbons

The primary distinction between this compound and trioctanoin lies in their metabolic fate and impact on the Krebs cycle (also known as the tricarboxylic acid or TCA cycle), a central pathway in energy production.

Trioctanoin (C8) is an even-chain fatty acid that is metabolized to acetyl-CoA. Acetyl-CoA then enters the Krebs cycle to generate energy. While this provides a direct energy substrate, it does not replenish the intermediates of the Krebs cycle itself.

This compound (C7) is an odd-chain fatty acid. Its metabolism yields both acetyl-CoA and propionyl-CoA. Propionyl-CoA is converted to succinyl-CoA, an intermediate of the Krebs cycle. This process, known as anaplerosis, is thought to correct a secondary deficiency of Krebs cycle intermediates observed in LC-FAOD patients. By replenishing these intermediates, this compound may improve the overall efficiency of energy production.

Below is a diagram illustrating the proposed mechanisms of action for this compound and trioctanoin in the context of LC-FAODs.

Caption: Metabolic pathways of this compound and trioctanoin.

Clinical Efficacy: A Head-to-Head Comparison

A key double-blind, randomized controlled trial by Gillingham et al. (2017) directly compared this compound to trioctanoin in 32 patients with LC-FAODs. The study provides valuable quantitative data on the differential effects of these treatments.

Cardiac Function

Patients in the this compound group demonstrated significant improvements in cardiac function compared to the trioctanoin group.

Cardiac ParameterThis compound (C7) GroupTrioctanoin (C8) Groupp-value
Change in Left Ventricular Ejection Fraction+7.4%No significant change0.046
Change in Left Ventricular Wall Mass-20%No significant change0.041
Heart Rate During Moderate ExerciseLowerHigher-

Data from Gillingham et al., 2017.

Major Clinical Events (MCEs)

While the Gillingham et al. study did not find a significant difference in the incidence of rhabdomyolysis between the two groups over a 4-month period, longer-term open-label extension studies of this compound have shown a reduction in major clinical events compared to baseline (pre-triheptanoin treatment, which often included conventional MCT oil like trioctanoin).

Clinical OutcomePre-TriheptanoinWith this compoundPercent Reduction
Annualized MCE Rate (Rollover Group)1.76 events/year0.96 events/year45%
Annualized MCE Rate (Naïve Group)2.33 events/year0.71 events/year70%
Annualized Hospitalization Days17.55 days/year5.76 days/year67%
Annualized Hypoglycemia Events0.92 events/year0.04 events/year96%

Data from Vockley et al., 2020 and Vockley et al., 2015.

Experimental Protocols

Gillingham et al. (2017) - Double-Blind, Randomized Controlled Trial
  • Study Design: A double-blind, randomized controlled trial.

  • Participants: 32 subjects with confirmed LC-FAODs (CPT-2, VLCAD, TFP, or LCHAD deficiencies), aged 7 years and older.

  • Intervention: Patients were randomly assigned to a diet where 20% of their total daily energy came from either this compound (C7) or trioctanoin (C8) for 4 months.

  • Primary Outcomes: Changes in total energy expenditure, cardiac function (measured by echocardiogram), exercise tolerance, and phosphocreatine recovery after exercise.

  • Secondary Outcomes: Body composition, blood biomarkers, and adverse events, including the incidence of rhabdomyolysis.

Below is a workflow diagram of the Gillingham et al. (2017) clinical trial.

Gillingham et al. (2017) Clinical Trial Workflow Recruitment Recruitment (32 LC-FAOD Patients) Randomization Randomization (1:1) Recruitment->Randomization Group_C7 This compound (C7) Group (n=16) Randomization->Group_C7 Group 1 Group_C8 Trioctanoin (C8) Group (n=16) Randomization->Group_C8 Group 2 Intervention 4-Month Treatment (20% of daily energy) Group_C7->Intervention Group_C8->Intervention FollowUp Follow-up Assessments Intervention->FollowUp Outcomes Primary & Secondary Outcome Analysis FollowUp->Outcomes

Caption: Workflow of the Gillingham et al. (2017) trial.

Safety and Tolerability

Both this compound and trioctanoin are generally well-tolerated, with the most common side effects being gastrointestinal in nature. These can include diarrhea, vomiting, and abdominal pain. In clinical trials, these adverse events were typically mild to moderate and could often be managed by taking smaller, more frequent doses with food.

Conclusion

The available evidence suggests that this compound may offer advantages over trioctanoin for the treatment of LC-FAODs, particularly in improving cardiac function. The anaplerotic mechanism of this compound, which replenishes Krebs cycle intermediates, provides a strong biochemical rationale for its potential superiority. Long-term studies on this compound also indicate a reduction in major clinical events and hospitalizations. While both treatments have similar gastrointestinal side effect profiles, the potential for improved cardiac outcomes and overall metabolic function makes this compound a compelling therapeutic option for patients with LC-FAODs. Further research is warranted to continue to delineate the long-term comparative effectiveness and safety of these two treatments.

References

Comparative Efficacy of Triheptanoin and Ketogenic Diet in Refractory Epilepsy: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of two metabolic-based therapies for treatment-resistant seizures, supported by clinical and preclinical data.

The management of refractory epilepsy, a condition where seizures persist despite treatment with multiple anti-seizure medications, presents a significant clinical challenge. Metabolic-based therapies, which aim to correct or bypass underlying metabolic dysfunctions contributing to neuronal hyperexcitability, have emerged as promising alternative treatments. This guide provides a detailed comparison of two such therapies: triheptanoin, a synthetic odd-chain fatty acid triglyceride, and the ketogenic diet, a high-fat, low-carbohydrate dietary regimen.

Mechanisms of Action: A Tale of Two Metabolic Strategies

While both this compound and the ketogenic diet modulate cellular metabolism to achieve their anticonvulsant effects, they do so through distinct primary mechanisms.

This compound: Anaplerotic Therapy to Refuel the Krebs Cycle

This compound is a triglyceride composed of three seven-carbon fatty acids (heptanoate). Its proposed mechanism of action is centered on anaplerosis, the process of replenishing intermediates of the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle.[1][2][3] In the brain, impaired energy metabolism and a deficiency of TCA cycle intermediates have been implicated in the pathophysiology of epilepsy.[1]

Following ingestion, this compound is broken down into heptanoate, which can cross the blood-brain barrier.[1] In the brain, heptanoate is metabolized to propionyl-CoA and acetyl-CoA. Propionyl-CoA is then converted to succinyl-CoA, a key TCA cycle intermediate, thus "refilling" the cycle. This enhancement of the TCA cycle is thought to improve mitochondrial function and ATP production, thereby stabilizing neuronal membranes and reducing seizure susceptibility.

G cluster_brain cluster_mito This compound This compound Heptanoate Heptanoate This compound->Heptanoate Hydrolysis BloodBrainBarrier Blood-Brain Barrier Heptanoate->BloodBrainBarrier Heptanoate_brain Heptanoate BloodBrainBarrier->Heptanoate_brain Brain Brain Mitochondrion Mitochondrion PropionylCoA Propionyl-CoA Heptanoate_brain->PropionylCoA AcetylCoA Acetyl-CoA Heptanoate_brain->AcetylCoA SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Carboxylation TCACycle TCA Cycle AcetylCoA->TCACycle ATP ATP Production TCACycle->ATP SuccinylCoA->TCACycle Replenishes Neuronal Stability Neuronal Stability ATP->Neuronal Stability

Figure 1: Proposed anaplerotic mechanism of action of this compound in the brain.

Ketogenic Diet: A Multi-Pronged Metabolic Shift

The ketogenic diet is a high-fat, adequate-protein, low-carbohydrate diet that induces a state of ketosis, mimicking the metabolic effects of starvation. Its anticonvulsant effects are believed to be multifactorial and are not fully understood. Several potential mechanisms have been proposed:

  • Neurotransmitter Modulation: The diet has been shown to increase the synthesis and release of the inhibitory neurotransmitter GABA and decrease the excitatory neurotransmitter glutamate in the brain.

  • Mitochondrial Biogenesis and Function: The ketogenic diet can enhance mitochondrial function and increase the number of mitochondria in neurons, leading to more efficient energy production.

  • Direct Action of Ketone Bodies: Ketone bodies (acetoacetate, beta-hydroxybutyrate, and acetone), the primary energy source for the brain during ketosis, may have direct anticonvulsant properties.

  • Activation of ATP-sensitive Potassium (KATP) Channels: By altering cellular energy metabolism, the ketogenic diet may lead to the opening of KATP channels, which hyperpolarizes neurons and reduces their excitability.

G KetogenicDiet Ketogenic Diet Ketosis Ketosis KetogenicDiet->Ketosis KetoneBodies Ketone Bodies Ketosis->KetoneBodies MitochondrialFunction Enhanced Mitochondrial Function Ketosis->MitochondrialFunction GABA Increased GABA Ketosis->GABA Glutamate Decreased Glutamate Ketosis->Glutamate KATP KATP Channel Activation KetoneBodies->KATP Neuronal Stability Neuronal Stability MitochondrialFunction->Neuronal Stability Neuronal Inhibition Neuronal Inhibition GABA->Neuronal Inhibition Reduced Excitability Reduced Excitability Glutamate->Reduced Excitability Neuronal Hyperpolarization Neuronal Hyperpolarization KATP->Neuronal Hyperpolarization

Figure 2: Proposed multifactorial mechanism of action of the ketogenic diet.

Clinical Efficacy: A Comparative Overview

Direct head-to-head clinical trials comparing this compound and the ketogenic diet are limited. The following tables summarize efficacy data from separate clinical trials. It is important to note that patient populations, study designs, and seizure types may vary across these studies, making direct comparisons challenging.

This compound Efficacy Data
StudyPatient PopulationNTreatment DurationPrimary OutcomeResponder Rate (>50% Seizure Reduction)Seizure Freedom
Randomized, double-blind trial in Glut1DSGlucose Transporter 1 Deficiency Syndrome (Glut1DS)368 weeks (placebo-controlled)Change in overall seizure frequencyNot statistically significant vs. placeboNot reported
Pilot study in children with refractory epilepsyMedically refractory epilepsy (children)12>12 weeksFeasibility, tolerability, and efficacy62.5% (5/8 completers)1 patient became seizure-free for 30 weeks
Randomized trial vs. MCTs in adultsRefractory epilepsy (adults)17 (this compound arm)12 weeksSafety and adherence11% (1/9 completers)Not reported
Ketogenic Diet Efficacy Data
StudyPatient PopulationNTreatment DurationPrimary OutcomeResponder Rate (>50% Seizure Reduction)Seizure Freedom
Randomized controlled trial in childrenDrug-resistant epilepsy (children)54 (diet group)3 monthsReduction in seizures38%7% (>90% seizure reduction)
Prospective study in childrenDifficult-to-control seizures (children)15012 monthsSeizure reduction50% of those who initiated the diet27% seizure-free or almost seizure-free at 3-6 years
Randomized controlled trial in childrenRefractory epilepsy (children and adolescents)26 (KD group)4 monthsProportion of patients with at least 50% seizure reduction50%Not reported
Meta-analysis of prospective studies in adultsRefractory epilepsy (adults)338VariedCompletion rates and efficacySimilar efficacy to studies in children reportedNot reported

Adverse Effects and Tolerability

Both treatments are associated with a distinct side effect profile, primarily gastrointestinal in nature for this compound and more systemic for the ketogenic diet.

This compound Adverse Effects
StudyCommon Adverse Events
Randomized, double-blind trial in Glut1DSDiarrhea, vomiting, abdominal pain, nausea (mostly mild to moderate)
Pilot study in children with refractory epilepsyDiarrhea and other gastrointestinal effects
Randomized trial vs. MCTs in adultsGastrointestinal disturbances
Ketogenic Diet Adverse Effects
StudyCommon Adverse Events
Randomized controlled trial in childrenConstipation, vomiting, lack of energy, hunger
Review of studiesAssociated with more adverse effects than modified versions like the Modified Atkins Diet
Prospective study in super-refractory status epilepticusMetabolic acidosis, hyperlipidemia, constipation, hypoglycemia, hyponatremia, weight loss

Experimental Protocols: A Look at Key Clinical Trial Designs

Understanding the methodologies of key clinical trials is crucial for interpreting the evidence.

This compound: Randomized, Double-Blind, Placebo-Controlled Trial in Glut1DS

This study evaluated the efficacy and safety of this compound in patients with drug-resistant seizures associated with Glut1DS who were not on a ketogenic diet.

  • Study Design: Randomized, double-blind, placebo-controlled trial.

  • Participants: 36 patients (children, adolescents, and adults) with Glut1DS.

  • Intervention: Patients were randomized (3:1) to receive either this compound or a placebo. The dose of this compound was titrated over 2 weeks to a target of 35% of the total daily caloric intake.

  • Duration: A 6-week baseline period was followed by an 8-week placebo-controlled treatment period. After this, all patients received open-label this compound for up to 52 weeks.

  • Primary Outcome: Change in the frequency of all seizure types from baseline.

G cluster_0 Screening & Baseline cluster_1 Randomization (3:1) cluster_2 Double-Blind Treatment (8 Weeks) cluster_3 Open-Label Extension Baseline 6-Week Baseline Seizure Diary Randomization Randomization Baseline->Randomization TriheptanoinArm This compound (35% of daily calories) Randomization->TriheptanoinArm PlaceboArm Placebo Randomization->PlaceboArm OpenLabel All Patients on Open-Label this compound (up to 52 weeks) TriheptanoinArm->OpenLabel PlaceboArm->OpenLabel

Figure 3: Experimental workflow for the randomized, double-blind trial of this compound in Glut1DS.
Ketogenic Diet: Randomized Controlled Trial in Childhood Epilepsy

This trial aimed to assess the efficacy of the ketogenic diet in children with treatment-intractable epilepsy.

  • Study Design: Randomized controlled trial.

  • Participants: 145 children aged 2 to 16 years with at least daily seizures who had failed at least two anti-epileptic drugs.

  • Intervention: Children were randomly assigned to either receive a ketogenic diet immediately or after a 3-month delay (control group), with no other changes to their treatment. The study was not blinded.

  • Duration: Seizure frequency was assessed after 3 months and compared between the diet and control groups.

  • Primary Outcome: Reduction in seizure frequency.

G cluster_0 Enrollment cluster_1 Randomization cluster_2 Intervention (3 Months) cluster_3 Outcome Assessment Enrollment 145 Children with Refractory Epilepsy Randomization Randomization Enrollment->Randomization KDArm Ketogenic Diet Group (Immediate Start) Randomization->KDArm ControlArm Control Group (Delayed Start) Randomization->ControlArm Assessment Compare Seizure Frequency at 3 Months KDArm->Assessment ControlArm->Assessment

Figure 4: Experimental workflow for the randomized controlled trial of the ketogenic diet in childhood epilepsy.

Conclusion and Future Directions

Both this compound and the ketogenic diet represent valuable metabolic-based therapeutic options for refractory epilepsy. This compound, with its targeted anaplerotic mechanism, may be particularly relevant for conditions with underlying energy metabolism defects, such as Glut1DS. The ketogenic diet, with its broader mechanistic effects, has a longer history of use and a more extensive evidence base, particularly in the pediatric population.

The choice between these therapies may depend on the specific underlying pathophysiology, patient age, tolerability, and the ability to adhere to a strict dietary regimen. For drug development professionals, the distinct mechanisms of action of these two treatments offer different targets for novel therapeutic development. Future research should focus on well-designed, head-to-head comparative trials to more definitively establish the relative efficacy and safety of this compound and the ketogenic diet in various epilepsy syndromes. Further investigation into the precise molecular mechanisms of both treatments will also be crucial for identifying biomarkers to predict treatment response and for the development of next-generation metabolic therapies for epilepsy.

References

Validating Biomarkers of Triheptanoin Efficacy in Patients with Fatty Acid Oxidation Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers used to validate the efficacy of triheptanoin in patients with long-chain fatty acid oxidation disorders (LC-FAODs). It includes a review of supporting experimental data from clinical trials, a comparison with even-chain medium-chain triglyceride (MCT) oil, and detailed experimental protocols for key biomarker assays.

Introduction to this compound and its Mechanism of Action in FAODs

Long-chain fatty acid oxidation disorders are a group of inherited metabolic conditions that prevent the body from converting long-chain fatty acids into energy. This can lead to a severe energy deficit, particularly during periods of fasting or illness, resulting in life-threatening events such as rhabdomyolysis (muscle breakdown), hypoglycemia (low blood sugar), and cardiomyopathy (heart muscle disease).

This compound is a synthetic triglyceride composed of three seven-carbon fatty acids (heptanoate). It is designed to provide an alternative energy source for individuals with LC-FAODs. Its therapeutic effect is attributed to its unique "anaplerotic" properties. The metabolism of heptanoate produces both acetyl-CoA and propionyl-CoA. While acetyl-CoA directly enters the Krebs cycle for energy production, propionyl-CoA serves to replenish Krebs cycle intermediates, a process known as anaplerosis. This dual action is believed to improve overall energy metabolism and alleviate the clinical symptoms of FAODs. In contrast, standard even-chain MCT oils primarily produce acetyl-CoA.

Comparative Efficacy of this compound: Biomarker and Clinical Endpoint Analysis

Clinical studies have evaluated the efficacy of this compound by monitoring key biomarkers and clinical outcomes. A primary focus has been the reduction in the frequency and severity of Major Clinical Events (MCEs), which include rhabdomyolysis, hypoglycemia, and cardiomyopathy-related hospitalizations.

Major Clinical Events (MCEs)

Open-label extension studies of this compound, such as the CL201 and CL202 trials, have demonstrated a significant reduction in the annualized rate of MCEs compared to the pre-treatment period.[1][2][3][4]

OutcomePre-Triheptanoin (Annualized Rate)Post-Triheptanoin (Annualized Rate)Percent ReductionStudy
Total MCEs 1.76 events/year0.96 events/year45.5%CL202 (Rollover group)
Total MCEs 2.33 events/year0.71 events/year69.5%CL202 (Naïve group)
Rhabdomyolysis Hospitalizations 1.03 events/year0.63 events/year38.7%UX007-CL201
Hypoglycemia Hospitalizations 0.30 events/year0 events/year100%UX007-CL201
Cardiomyopathy Events 0.07 events/year0.02 events/year69.7%UX007-CL201
Creatine Kinase (CK) Levels

Creatine kinase is an enzyme released from damaged muscle tissue, and its levels are significantly elevated during episodes of rhabdomyolysis. Studies have shown that this compound treatment can lead to a reduction in CK levels, particularly during metabolic crises.

A retrospective study in Turkey of 14 LC-FAOD patients on a compassionate use program for this compound reported the following changes in CK levels:

ConditionMedian CK Level (Pre-Triheptanoin)Median CK Level (During this compound)p-value
During Metabolic Crisis 14,869 U/L7,036 U/L< 0.0001
Asymptomatic Period 412 U/L435 U/L0.441

These findings suggest that while this compound significantly lowers the peak CK levels during a crisis, it may not alter baseline CK levels in asymptomatic periods.

Cardiac Function

A randomized, double-blinded controlled trial by Gillingham et al. (2017) compared the effects of this compound (C7) with trioctanoin (C8), an even-chain MCT, on cardiac function in 32 patients with LC-FAODs.

Cardiac ParameterThis compound (C7) Group (Change from Baseline)Trioctanoin (C8) Group (Change from Baseline)p-value
Left Ventricular Ejection Fraction +7.4%-0.046
Left Ventricular Wall Mass -20%-0.041

The study concluded that this compound improved left ventricular ejection fraction and reduced left ventricular mass at rest.

Acylcarnitine Profiles

Experimental Protocols

Measurement of Creatine Kinase (CK)

Principle: The enzymatic activity of creatine kinase is typically measured using a spectrophotometric method. The assay involves a series of coupled enzymatic reactions that ultimately lead to the reduction of NADP+ to NADPH, which can be measured by an increase in absorbance at 340 nm.

Methodology:

  • Reagent Preparation: A reagent mixture is prepared containing creatine phosphate, adenosine diphosphate (ADP), glucose, hexokinase, glucose-6-phosphate dehydrogenase (G6PDH), and NADP+. N-acetylcysteine (NAC) is often included to reactivate CK.

  • Sample Incubation: The patient's serum or plasma sample is added to the pre-warmed reagent mixture.

  • Spectrophotometric Measurement: The rate of NADPH formation is monitored by measuring the change in absorbance at 340 nm over a specific time interval.

  • Calculation: The CK activity is calculated from the rate of absorbance change and is expressed in Units per liter (U/L).

Acylcarnitine Profiling

Principle: Acylcarnitine profiles are analyzed using tandem mass spectrometry (MS/MS). This technique allows for the sensitive and specific quantification of various acylcarnitine species in a biological sample.

Methodology:

  • Sample Preparation: Acylcarnitines are extracted from dried blood spots, plasma, or serum. The extracted acylcarnitines are then derivatized, typically through butylation, to improve their ionization efficiency and fragmentation pattern in the mass spectrometer.

  • Mass Spectrometry Analysis: The derivatized sample is introduced into the tandem mass spectrometer. A precursor ion scan is often used to detect all compounds that produce a common fragment ion characteristic of carnitine. This allows for the identification and quantification of a wide range of acylcarnitine species based on their mass-to-charge ratio.

  • Data Analysis: The concentrations of individual acylcarnitine species are determined by comparing their signal intensities to those of known internal standards.

Visualizing Pathways and Workflows

This compound Metabolism and Anaplerosis

The following diagram illustrates the proposed mechanism of action for this compound in FAOD patients, highlighting its anaplerotic role in replenishing the Krebs cycle.

Triheptanoin_Metabolism This compound This compound (C7 Triglyceride) Heptanoate Heptanoate (C7) This compound->Heptanoate Lipolysis BetaOxidation β-Oxidation Heptanoate->BetaOxidation AcetylCoA Acetyl-CoA (x2) BetaOxidation->AcetylCoA PropionylCoA Propionyl-CoA (x1) BetaOxidation->PropionylCoA KrebsCycle Krebs Cycle (TCA Cycle) AcetylCoA->KrebsCycle Anaplerosis Anaplerosis SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Carboxylation & Isomerization Energy Energy (ATP) KrebsCycle->Energy SuccinylCoA->KrebsCycle

Caption: Metabolic pathway of this compound in FAODs.

Experimental Workflow for Biomarker Validation

This diagram outlines the typical workflow for validating biomarkers of this compound efficacy in a clinical trial setting.

Biomarker_Validation_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment/Follow-up Phase PatientRecruitment Patient Recruitment (LC-FAOD Diagnosis) BaselineAssessment Baseline Biomarker Assessment (CK, Acylcarnitines, Blood Glucose) PatientRecruitment->BaselineAssessment Randomization Randomization BaselineAssessment->Randomization Treatment_this compound This compound Administration FollowUpAssessment Follow-up Biomarker Assessment (Regular Intervals) Treatment_this compound->FollowUpAssessment Treatment_Alternative Alternative Treatment (e.g., MCT oil) Treatment_Alternative->FollowUpAssessment Randomization->Treatment_this compound Randomization->Treatment_Alternative DataAnalysis Data Analysis & Comparison FollowUpAssessment->DataAnalysis EfficacyValidation Validation of Efficacy Biomarkers DataAnalysis->EfficacyValidation

Caption: Clinical trial workflow for biomarker validation.

Conclusion

The available evidence strongly suggests that this compound is an effective therapeutic option for patients with LC-FAODs, leading to a significant reduction in major clinical events. Key biomarkers for validating its efficacy include the frequency and severity of MCEs, creatine kinase levels during metabolic crises, and improvements in cardiac function. While changes in acylcarnitine profiles and other metabolic markers are anticipated, more detailed, quantitative data from controlled clinical trials are needed to fully elucidate these effects. The experimental protocols for measuring these biomarkers are well-established, providing a reliable framework for future research and clinical monitoring.

References

Head-to-Head Clinical Trial of Triheptanoin vs. Standard MCT Oil in Long-Chain Fatty Acid Oxidation Disorders

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of triheptanoin and standard medium-chain triglyceride (MCT) oil, focusing on their performance in head-to-head clinical trials for the management of long-chain fatty acid oxidation disorders (LC-FAOD). The information presented is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and underlying biochemical pathways.

Executive Summary

This compound, a synthetic seven-carbon fatty acid triglyceride, has emerged as a therapeutic alternative to standard MCT oil for individuals with LC-FAOD. The primary distinction lies in their metabolic fates. While both provide an alternative energy source that bypasses the defective long-chain fatty acid oxidation pathway, this compound is anaplerotic, meaning it replenishes intermediates of the citric acid (TCA) cycle.[1][2] Standard MCT oil, primarily composed of eight-carbon fatty acids (trioctanoin), primarily generates acetyl-CoA and does not have the same anaplerotic effect.[3] This fundamental biochemical difference is hypothesized to confer therapeutic advantages to this compound, particularly in improving cardiac function and reducing major clinical events.

Quantitative Data Summary

The following tables summarize the key quantitative data from head-to-head clinical trials and comparative studies.

Table 1: Cardiac Function and Exercise Tolerance in LC-FAOD Patients

Outcome MeasureThis compound (C7)Trioctanoin (C8) / Standard MCTp-valueStudy
Change in Left Ventricular Ejection Fraction +7.4%-0.046Gillingham et al. (2017)[2][3]
Change in Left Ventricular Wall Mass -20%-0.041Gillingham et al. (2017)
Heart Rate During Moderate-Intensity Exercise LowerHigher-Gillingham et al. (2017)

Table 2: Clinical Events in LC-FAOD Patients (Retrospective and Comparative Data)

Outcome MeasureThis compoundStandard MCTp-valueStudy
Annualized Major Clinical Event Rate 0.10.7<0.05Yan et al. (cited in)
Patients Experiencing Major Clinical Events 36%54%-Yan et al. (cited in)
Total Intercurrent Catabolic Episodes 4.3 ± 5.322.0 ± 22.20.034Careddu et al. (2022)
Metabolic Decompensations Requiring Hospitalization 2.0 ± 2.518.3 ± 17.70.014Careddu et al. (2022)
Annualized Hospitalization Rate 0.7 ± 0.83.1 ± 3.00.03Careddu et al. (2022)
Days per Hospitalization 3.6 ± 3.410.5 ± 5.00.004Careddu et al. (2022)

Table 3: Adverse Events in Refractory Epilepsy Trial

Adverse EventThis compound (n=17)Standard MCT (n=17)
Gastrointestinal Disturbances 62.5% of participants47% of participants
Completion of Study 9 participants11 participants

Note: This study in refractory epilepsy found no significant difference in seizure frequency change between the two groups.

Experimental Protocols

Gillingham et al. (2017): A Double-Blinded, Randomized Controlled Trial

This pivotal study directly compared the effects of this compound (C7) to trioctanoin (C8) in patients with LC-FAOD.

  • Study Design: Double-blind, randomized, controlled trial.

  • Participants: 32 subjects with confirmed LC-FAOD (CPT II, VLCAD, TFP, or LCHAD deficiencies), aged 7 years and older. All participants had a history of at least one episode of rhabdomyolysis and were on a stable diet including MCT oil before enrollment.

  • Intervention: Participants were randomized to a diet where 20% of their estimated daily caloric intake was derived from either this compound or trioctanoin for a duration of 4 months.

  • Primary Outcome Measures:

    • Total energy expenditure

    • Cardiac function assessed by echocardiogram

    • Exercise tolerance

    • Phosphocreatine recovery after exercise

  • Secondary Outcome Measures:

    • Body composition

    • Blood biomarkers

    • Incidence of adverse events, including rhabdomyolysis

Signaling Pathways and Mechanisms of Action

The differential metabolic pathways of this compound and standard MCT oil are central to their varying clinical effects.

cluster_this compound This compound (C7) Metabolism cluster_mct Standard MCT (C8) Metabolism cluster_tca TCA Cycle This compound This compound (C7 Triglyceride) Heptanoate Heptanoate (C7) This compound->Heptanoate Propionyl_CoA Propionyl-CoA Heptanoate->Propionyl_CoA Acetyl_CoA Acetyl-CoA Heptanoate->Acetyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Anaplerosis TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle MCT Standard MCT (C8 Triglyceride) Octanoate Octanoate (C8) MCT->Octanoate Octanoate->Acetyl_CoA Acetyl_CoA->TCA_Cycle Energy Energy (ATP) TCA_Cycle->Energy

Metabolic pathways of this compound vs. standard MCT oil.

This compound is metabolized to heptanoate, which is then oxidized to produce both acetyl-CoA and propionyl-CoA. Propionyl-CoA is subsequently converted to succinyl-CoA, a direct intermediate of the TCA cycle. This process, known as anaplerosis, replenishes the pool of TCA cycle intermediates, which can be depleted in LC-FAOD. In contrast, standard MCT oil, primarily composed of octanoate, is metabolized almost exclusively to acetyl-CoA, which enters the TCA cycle but does not replenish its intermediates.

Experimental Workflow

The following diagram illustrates the workflow of the Gillingham et al. (2017) clinical trial.

cluster_workflow Clinical Trial Workflow cluster_c7 This compound Arm cluster_c8 Trioctanoin Arm Recruitment Patient Recruitment (LC-FAOD, ≥7 years) Baseline Baseline Assessment (Cardiac, Exercise, etc.) Recruitment->Baseline Randomization Randomization (1:1) Baseline->Randomization C7_Diet 4-Month Diet (20% Calories from this compound) Randomization->C7_Diet C8_Diet 4-Month Diet (20% Calories from Trioctanoin) Randomization->C8_Diet Follow_Up 4-Month Follow-Up Assessment C7_Diet->Follow_Up C8_Diet->Follow_Up Analysis Data Analysis Follow_Up->Analysis

Experimental workflow of a randomized controlled trial.

Conclusion

Head-to-head clinical trial data, supported by retrospective studies, suggest that this compound offers clinical advantages over standard MCT oil in the management of LC-FAOD. The improvements in cardiac function and reductions in major clinical events are likely attributable to its unique anaplerotic mechanism of action. While both treatments are associated with gastrointestinal side effects, this compound appears to be a more effective therapeutic option for patients with LC-FAOD. Further research is warranted to fully elucidate the long-term benefits and to explore its potential in other metabolic disorders.

References

Triheptanoin in VLCAD Deficiency: A Genotype-Driven Comparative Analysis of Therapeutic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic effects of triheptanoin across different genotypes of Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency. VLCAD deficiency, an autosomal recessive disorder of mitochondrial fatty acid oxidation, presents with a wide spectrum of clinical severity, largely influenced by the underlying genotype. This compound, a synthetic seven-carbon fatty acid triglyceride, offers a unique metabolic advantage by providing an alternative energy source and replenishing Krebs cycle intermediates. This document synthesizes available clinical data to facilitate a deeper understanding of how genetic variations in the ACADVL gene may influence patient response to this compound therapy.

Understanding the Genetic Landscape of VLCAD Deficiency

VLCAD deficiency is broadly categorized into three phenotypes: a severe, early-onset cardiac and multiorgan failure form; a milder childhood-onset hepatic or hypoketotic hypoglycemic form; and a later-onset myopathic form characterized by rhabdomyolysis.[1] A strong genotype-phenotype correlation exists, with severe disease typically associated with null variants that result in no residual enzyme activity.[1] Milder phenotypes are often linked to missense mutations that allow for some residual VLCAD function.

Mechanism of Action: this compound as Anaplerotic Therapy

This compound is metabolized to heptanoyl-CoA, which undergoes β-oxidation to produce both acetyl-CoA and propionyl-CoA. Acetyl-CoA enters the Krebs cycle for energy production, while propionyl-CoA is converted to succinyl-CoA, an intermediate of the Krebs cycle. This process, known as anaplerosis, replenishes the pool of Krebs cycle intermediates that can be depleted in VLCAD deficiency, thereby improving energy homeostasis.

This compound This compound Heptanoate Heptanoate This compound->Heptanoate Lipolysis Heptanoyl_CoA Heptanoyl_CoA Heptanoate->Heptanoyl_CoA Acetyl_CoA Acetyl_CoA Heptanoyl_CoA->Acetyl_CoA β-oxidation Propionyl_CoA Propionyl_CoA Heptanoyl_CoA->Propionyl_CoA β-oxidation Krebs_Cycle Krebs_Cycle Acetyl_CoA->Krebs_Cycle Succinyl_CoA Succinyl_CoA Propionyl_CoA->Succinyl_CoA Succinyl_CoA->Krebs_Cycle Anaplerosis Energy_ATP Energy_ATP Krebs_Cycle->Energy_ATP

Metabolic pathway of this compound.

Comparative Clinical Outcomes by Genotype

The following tables summarize clinical outcomes from retrospective case series and compassionate use programs of this compound in VLCAD deficiency, categorized by the predicted severity of the genotype. It is important to note that this is a synthesis of available data and not from a head-to-head clinical trial.

Table 1: Effects of this compound on Severe VLCAD Deficiency Genotypes (Associated with early-onset cardiomyopathy and multiorgan failure)

Patient Case (Reference)Genotype (ACADVL)Age at this compound InitiationPrimary Clinical ManifestationsClinical Outcomes with this compound
Case 1[2]c.1678+3_1678+6delAAGT7 monthsSevere LV dysfunction, cardiogenic shockRapid improvement in cardiac function (EF 63% at 3 weeks)
Case 2[2]Not specified6 monthsCardiac arrest, severe DCMDiscontinued due to tolerability issues
Case 8[2]Not specified6 yearsChronic cardiomyopathySustained normal cardiac function for years

Table 2: Effects of this compound on Milder VLCAD Deficiency Genotypes (Associated with later-onset myopathy or hypoglycemia)

Study/Patient Cohort (Reference)Genotype InformationPrimary Clinical ManifestationsClinical Outcomes with this compound
Retrospective AnalysisVarious LC-FAODs including VLCADMyalgia, fatigue, hypoglycemiaReduced fatigue, myalgia, and hypoglycemic events
Retrospective Chart ReviewVLCAD included in LC-FAOD cohortRhabdomyolysis, hypoglycemiaSignificant reduction in hypoglycemia events and hospitalization days

Experimental Protocols

The data presented are primarily from retrospective case series and compassionate use programs. The general therapeutic approach and monitoring are outlined below.

Treatment Regimen:

  • Dosage: this compound was typically initiated at a target dose of 25-35% of total daily caloric intake, adjusted for age and tolerability. This often translated to 2-4 g/kg/day in infants and young children, and 1-2 g/kg/day in older children and adults.

  • Administration: The oral liquid was mixed with food or beverages.

  • Background Diet: Patients generally continued a low-fat, high-carbohydrate diet and avoided fasting.

Monitoring:

  • Cardiac Function: Assessed by echocardiography, measuring parameters such as ejection fraction (EF) and left ventricular hypertrophy (LVH).

  • Metabolic Status: Monitored through blood glucose levels, creatine kinase (CK) levels (for rhabdomyolysis), and acylcarnitine profiles.

  • Clinical Events: Tracking the frequency and severity of hospitalizations, emergency room visits, and episodes of hypoglycemia, rhabdomyolysis, and cardiomyopathy.

Patient_Selection Patient Selection (VLCAD diagnosis, genotype) Baseline_Assessment Baseline Assessment (Cardiac, Metabolic, Clinical Events) Patient_Selection->Baseline_Assessment Triheptanoin_Initiation This compound Initiation (Dose titration) Baseline_Assessment->Triheptanoin_Initiation Follow_up Follow-up Monitoring (Regular intervals) Triheptanoin_Initiation->Follow_up Data_Collection Data Collection (Clinical outcomes, adverse events) Follow_up->Data_Collection Analysis Analysis of Outcomes (Pre- vs. Post-treatment) Data_Collection->Analysis

General experimental workflow for this compound studies.

Discussion and Future Directions

The available data, though limited, suggest that this compound can be a beneficial therapy for individuals with VLCAD deficiency across different genotypes. In patients with severe genotypes presenting with life-threatening cardiomyopathy, this compound has been shown to lead to rapid and sustained improvement in cardiac function in some cases. For those with milder genotypes, the benefits appear to manifest as a reduction in the frequency and severity of myalgia, fatigue, and hypoglycemia, leading to fewer hospitalizations.

Further research should also focus on understanding the underlying mechanisms that may contribute to variable responses. This could include investigating how different mutations affect residual enzyme activity and how this, in turn, influences the metabolic flux through the this compound-provided pathway. Such studies will be crucial for personalizing treatment strategies and optimizing outcomes for all individuals with VLCAD deficiency.

cluster_genotype Genotype cluster_phenotype Clinical Phenotype cluster_treatment This compound Treatment cluster_outcome Potential Outcome Severe_Genotype Severe Genotype (e.g., null mutations) Cardiomyopathy Cardiomyopathy Severe_Genotype->Cardiomyopathy Mild_Genotype Milder Genotype (e.g., missense mutations) Myopathy_Hypoglycemia Myopathy / Hypoglycemia Mild_Genotype->Myopathy_Hypoglycemia This compound This compound Cardiomyopathy->this compound Myopathy_Hypoglycemia->this compound Improved_Cardiac_Function Improved Cardiac Function This compound->Improved_Cardiac_Function Reduced_Metabolic_Crises Reduced Metabolic Crises This compound->Reduced_Metabolic_Crises

Logical relationship between genotype, phenotype, and treatment outcome.

References

Triheptanoin: A Comprehensive Comparison of its Long-Term Safety and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term safety and efficacy of triheptanoin against placebo and other alternatives, supported by experimental data from key clinical trials. This compound, a synthetic, odd-chain triglyceride, has been investigated as a therapeutic agent for certain rare metabolic disorders, primarily long-chain fatty acid oxidation disorders (LC-FAOD) and Glucose Transporter Type 1 Deficiency Syndrome (GLUT1-DS). Its unique anaplerotic mechanism of action offers a novel approach to energy substrate provision in these conditions.

Mechanism of Action: Anaplerotic Energy Substrate

This compound is a medium-chain triglyceride composed of three seven-carbon fatty acids (heptanoate) attached to a glycerol backbone. Following oral administration, it is hydrolyzed into heptanoate and glycerol. Heptanoate is readily absorbed and transported to the mitochondria where it undergoes β-oxidation. Unlike even-chain fatty acids which only produce acetyl-CoA, the metabolism of heptanoate generates both acetyl-CoA and propionyl-CoA. Propionyl-CoA is then converted to succinyl-CoA, an intermediate of the Krebs cycle. This process, known as anaplerosis, replenishes the pool of Krebs cycle intermediates, thereby enhancing energy production.

Mechanism of Action of this compound This compound This compound (C7 Triglyceride) Heptanoate Heptanoate (C7) This compound->Heptanoate Hydrolysis Mitochondria Mitochondria Heptanoate->Mitochondria Transport BetaOxidation β-Oxidation Mitochondria->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA PropionylCoA Propionyl-CoA BetaOxidation->PropionylCoA KrebsCycle Krebs Cycle (TCA Cycle) AcetylCoA->KrebsCycle SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Carboxylation Energy Energy (ATP) KrebsCycle->Energy SuccinylCoA->KrebsCycle Anaplerosis

Mechanism of Action of this compound

Efficacy in Long-Chain Fatty Acid Oxidation Disorders (LC-FAOD)

In LC-FAOD, the body's ability to convert long-chain fatty acids into energy is impaired. This compound provides an alternative energy source that bypasses the defective metabolic pathway.

Clinical Trial Data

The efficacy of this compound in LC-FAOD has been evaluated in several key studies, including the open-label CL201 study and its long-term extension, CL202, as well as a randomized controlled trial comparing this compound to trioctanoin.

Outcome MeasurePre-Triheptanoin Period (Baseline)This compound Treatment PeriodPercentage Reduction
CL201 Rollover Cohort (n=24)
Mean Annualized MCE Rate1.76 events/year1.00 events/year43%
This compound-Naïve Cohort (n=33)
Median Annualized MCE Rate2.00 events/year0.28 events/year86%
Outcome MeasureThis compound (C7) Group (n=16)Trioctanoin (C8) Group (n=16)p-value
Change in Left Ventricular Ejection Fraction+7.4%No significant change0.046
Change in Left Ventricular Wall Mass-20%No significant change0.041
Experimental Protocols
  • Study Design: CL201 was a 78-week, open-label, single-arm study. CL202 is an ongoing, open-label, long-term extension study for patients who completed CL201 or were this compound-naïve.

  • Patient Population: Patients with a confirmed diagnosis of severe LC-FAOD (CPT-II, VLCAD, TFP, or LCHAD deficiency) and a history of major clinical events despite standard of care.

  • Intervention: this compound was administered orally, with the dose titrated to a target of 25-35% of the patient's total daily caloric intake.

  • Outcome Measures: The primary endpoint was the annualized rate of Major Clinical Events (MCEs), defined as episodes of rhabdomyolysis, hypoglycemia, or cardiomyopathy requiring hospitalization or emergency medical intervention.

  • Study Design: A 4-month, double-blind, randomized controlled trial.

  • Patient Population: 32 patients with confirmed LC-FAOD.

  • Intervention: Patients were randomized to receive a diet where 20% of their total daily energy was derived from either this compound (C7) or trioctanoin (C8).

  • Outcome Measures: Primary outcomes included changes in total energy expenditure, cardiac function as assessed by echocardiogram, exercise tolerance, and phosphocreatine recovery after exercise.

LC-FAOD Clinical Trial Workflow Screening Screening & Enrollment (Confirmed LC-FAOD diagnosis) Baseline Baseline Data Collection (Pre-treatment MCE rate, Cardiac function) Screening->Baseline Randomization Randomization (for controlled trials) Baseline->Randomization Treatment Treatment Period (this compound or Comparator) Baseline->Treatment Open-label Randomization->Treatment FollowUp Follow-up Assessments (MCEs, Cardiac parameters, Safety) Treatment->FollowUp Analysis Data Analysis (Comparison of outcomes) FollowUp->Analysis

LC-FAOD Clinical Trial Workflow

Efficacy in Glucose Transporter Type 1 Deficiency Syndrome (GLUT1-DS)

GLUT1-DS is a neurological disorder caused by impaired glucose transport into the brain. The ketogenic diet is the standard of care, but this compound has been investigated as an alternative energy source for the brain.

Clinical Trial Data
Outcome MeasureBaselineTreatment Phase (2 months)Withdrawal Phase (2 months)
Mean Number of Paroxysmal Manifestations30.82.824.2
Outcome MeasureThis compound ArmPlacebo Armp-value
Median Reduction in Overall Seizure Frequency12.6%No significant change0.58
Median Reduction in Absence Seizure Frequency (in patients with only absence seizures)62.2%Not evaluable (only 1 patient in placebo group)-
Experimental Protocols
  • Study Design: An open-label pilot study with three 2-month phases: baseline, treatment, and withdrawal.

  • Patient Population: Eight patients with GLUT1-DS experiencing non-epileptic paroxysmal manifestations who were not on a ketogenic diet.

  • Intervention: During the treatment phase, patients received this compound at a dose of 1 g/kg/day.

  • Outcome Measures: The primary outcome was the number of motor and non-motor paroxysmal events recorded in a patient diary. Brain energy metabolism was also assessed using ³¹P-NMR spectroscopy.

  • Study Design: A randomized, double-blind, placebo-controlled trial with an 8-week placebo-controlled period followed by a 52-week open-label extension.

  • Patient Population: 36 patients with GLUT1-DS and drug-resistant seizures who were not on a ketogenic diet.

  • Intervention: Patients were randomized (3:1) to receive either this compound or a safflower oil placebo, with the dose titrated to 35% of total daily calories.

  • Outcome Measures: The primary endpoint was the change in seizure frequency from baseline.

Long-Term Safety Profile

Across multiple long-term studies in both LC-FAOD and GLUT1-DS, this compound has been generally well-tolerated.

Table 5: Common Adverse Events Associated with this compound
Adverse EventFrequencySeverity
DiarrheaCommonMild to Moderate
Abdominal PainCommonMild to Moderate
VomitingCommonMild to Moderate

Most gastrointestinal adverse events were manageable with dose adjustments. No new safety concerns have been identified in long-term extension studies. In the CL202 study, treatment-related treatment-emergent adverse events occurred in 68.1% of patients and were mostly of mild to moderate severity. Five patients experienced seven serious treatment-related adverse events, all of which resolved.

Conclusion

Long-term data from clinical trials demonstrate that this compound is an effective and generally well-tolerated treatment for patients with LC-FAOD, leading to a significant reduction in major clinical events. In a randomized controlled trial, this compound showed improvements in cardiac function compared to trioctanoin. For patients with GLUT1-DS, this compound has shown a dramatic and sustained reduction in paroxysmal motor disorders in an open-label setting. However, in a placebo-controlled trial in a population with drug-resistant epilepsy, it did not significantly reduce overall seizure frequency, although a meaningful reduction in absence seizures was observed in a small subgroup. The safety profile of this compound is acceptable, with the most common adverse events being mild to moderate gastrointestinal issues. Further research, including larger, placebo-controlled trials where feasible, will continue to refine the understanding of the long-term safety and efficacy of this compound in these and other potential indications.

Triheptanoin Demonstrates Significant Reduction in Major Clinical Events for Patients with Long-Chain Fatty Acid Oxidation Disorders

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of clinical trial data indicates that triheptanoin treatment is associated with a notable decrease in the frequency and duration of major clinical events in patients with long-chain fatty acid oxidation disorders (LC-FAOD), offering a promising therapeutic alternative to standard dietary management with medium-chain triglyceride (MCT) oil.

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of this compound's performance against other treatment modalities, supported by experimental data from key clinical studies. The following sections present quantitative data, experimental protocols, and visual representations of the underlying mechanism and trial designs.

Quantitative Data Summary

The efficacy of this compound in reducing major clinical events (MCEs), defined as episodes of rhabdomyolysis, hypoglycemia, or cardiomyopathy requiring hospitalization, emergency room visits, or emergency intervention, has been evaluated in several clinical trials.[1] The data below summarizes the key findings from these studies, comparing pre-treatment periods to on-treatment periods with this compound.

Table 1: Reduction in Annualized Rate of Major Clinical Events with this compound Treatment

Patient CohortPre-Triheptanoin Annualized MCE Rate (events/year)On-Triheptanoin Annualized MCE Rate (events/year)Percentage ReductionStudy
CL201 Rollover 1.76 (mean)0.96 (mean)45%CL202[2]
This compound-Naïve 2.33 (median)0.71 (median)70%CL202[3]
Study CL201 1.69 (mean)0.88 (mean)48.1%CL201[4]

Table 2: Comparison of Clinical Outcomes: this compound vs. Medium-Chain Triglyceride (MCT) Oil

Clinical OutcomeThis compoundMedium-Chain Triglyceride (MCT) OilStudy Findings
Annualized MCE Rate Showed a significant reduction from baseline.Standard of care, but patients often still experience MCEs.A retrospective Italian study showed a significant decrease in catabolic episodes and hospitalizations after switching from MCT oil to this compound.[5]
Hospitalization Days A 50.3% reduction in the mean annualized duration rate of MCEs was observed in Study CL201.Higher rates of hospitalization were reported during MCT therapy compared to subsequent this compound treatment in a retrospective study.Patients switching from MCT oil to this compound experienced fewer and shorter hospital stays.
Cardiac Function A randomized controlled trial showed improvements in cardiac structure and function compared to trioctanoin (an even-chain MCT).Less effective in improving cardiac outcomes in some studies compared to this compound.This compound demonstrated a positive effect on cardiac parameters.
Exercise Tolerance Patients showed improvements in exercise tolerance.Limited improvement in exercise capacity.The CL201 study reported positive impacts on exercise tolerance with this compound.

Experimental Protocols

The validation of this compound's efficacy is primarily based on two key clinical studies: the Phase 2 study UX007-CL201 (NCT01886378) and its open-label, long-term extension study UX007-CL202 (NCT02214160) .

Study UX007-CL201: A Phase 2, Open-Label, Single-Arm Study

Objective: To evaluate the safety and clinical effects of this compound in patients with severe LC-FAOD.

Methodology:

  • Patient Population: The study enrolled 29 pediatric and adult patients with a confirmed diagnosis of severe LC-FAOD who were experiencing significant clinical manifestations despite standard of care.

  • Study Design: This was a single-arm, open-label study with a 78-week treatment period. Each patient served as their own historical control, with data on MCEs collected for the 18 months prior to study entry. The study included a 4-week run-in period on their current therapy, followed by the introduction of this compound.

  • Dosing and Administration: this compound (UX007) was initiated and titrated to a target dose of 25-35% of the total daily caloric intake, administered orally or via a gastrostomy tube in at least four divided doses with food. Any prior MCT oil was discontinued at the start of the this compound treatment.

  • Efficacy Assessments: The primary efficacy endpoint was the change in the annualized rate and duration of MCEs. Other assessments included exercise tolerance tests (e.g., 12-minute walk test, cycle ergometry) and health-related quality of life questionnaires.

  • Safety Assessments: Safety was monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms throughout the study.

Study UX007-CL202: An Open-Label, Long-Term Extension Study

Objective: To assess the long-term safety and efficacy of this compound in patients with LC-FAOD.

Methodology:

  • Patient Population: This study enrolled 75 patients, including those who completed the CL201 study (rollover cohort), this compound-naïve patients, and patients who had received this compound through investigator-sponsored trials or expanded access programs.

  • Study Design: This was an open-label, long-term extension study. Patients continued to receive this compound while being monitored for safety and clinical outcomes.

  • Dosing and Administration: The dosing regimen was similar to the CL201 study, with a target of 25-35% of total daily caloric intake.

  • Efficacy and Safety Assessments: The primary outcome was the annualized rate of MCEs. Safety and tolerability were also continuously monitored.

Mandatory Visualizations

The following diagrams illustrate the mechanism of action of this compound and the workflow of the key clinical trials.

G This compound This compound (C7 Triglyceride) Heptanoate Heptanoate (C7 Fatty Acid) This compound->Heptanoate BetaOxidation β-Oxidation Heptanoate->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA PropionylCoA Propionyl-CoA BetaOxidation->PropionylCoA KrebsCycle Krebs Cycle AcetylCoA->KrebsCycle Energy Production SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Anaplerosis Energy Energy (ATP) KrebsCycle->Energy SuccinylCoA->KrebsCycle Replenishment

Caption: Mechanism of Action of this compound

G cluster_cl201 Study UX007-CL201 (NCT01886378) cluster_cl202 Study UX007-CL202 (NCT02214160) - Extension cluster_endpoints Primary Endpoint Screening Patient Screening (Severe LC-FAOD) RunIn 4-Week Run-in (Current Therapy) Screening->RunIn Treatment 78-Week Treatment (this compound) RunIn->Treatment CL201_Rollover CL201 Rollover Cohort Treatment->CL201_Rollover Enrollment MCE Annualized Rate of Major Clinical Events Treatment->MCE LongTerm Long-Term Follow-up CL201_Rollover->LongTerm Naive This compound-Naïve Cohort Naive->LongTerm IST IST/EAP Cohort IST->LongTerm LongTerm->MCE

Caption: Clinical Trial Workflow for this compound Studies

References

comparative analysis of gene expression changes induced by triheptanoin vs. MCT oil

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced molecular impacts of therapeutic agents is paramount. This guide provides an objective comparison of the gene expression changes induced by triheptanoin and medium-chain triglyceride (MCT) oil, supported by available experimental data.

This compound, a synthetic triglyceride of three seven-carbon fatty acids (heptanoate), and MCT oil, typically a mixture of C8 (caprylic) and C10 (capric) fatty acids, are both utilized in the management of long-chain fatty acid oxidation disorders (LC-FAODs). Their distinct metabolic fates, however, lead to differential effects on cellular signaling and gene expression. While both serve as alternative energy sources, this compound uniquely functions as an anaplerotic agent, replenishing intermediates in the Krebs cycle. This fundamental difference is reflected in their downstream molecular signatures.

Quantitative Gene Expression Data

The following tables summarize the reported quantitative changes in gene expression and protein levels following treatment with this compound or MCT oil. It is important to note that these data are collated from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Table 1: Gene and Protein Expression Changes Induced by MCT Oil

Gene/ProteinOrganism/Cell TypeExperimental ConditionFold Change/EffectReference
Genes in mitochondrial biogenesis and metabolismMouse Skeletal MuscleHigh temperature-induced exerciseUpregulation[1]
Akt (phosphorylated)Mouse Skeletal MuscleHigh temperature-induced exerciseIncreased phosphorylation[1]
AMPK (phosphorylated)Mouse Skeletal MuscleHigh temperature-induced exerciseIncreased phosphorylation[1]
Hmox1 (heme oxygenase 1)Mouse Hippocampus10% MCT dietUpregulation of mRNA[2][3]
L-bifunctional fatty acid oxidase proteinMouse Liver1-year supplementation with C8 MCT oilUpregulation

Table 2: Gene and Protein Expression Changes Induced by this compound

Gene/ProteinOrganism/Cell TypeExperimental ConditionFold Change/EffectReference
Sterol element binding transcription factor 1 (SREBF1)Mouse Liver1-year supplementationUpregulation
Genes in lipid chain length elongationMouse Liver1-year supplementationIncreased expression
ACADVLHuman VLCAD-deficient fibroblastsIn vitro treatment with REN001 (this compound)Statistically significant increase

Experimental Protocols

Detailed methodologies are crucial for interpreting the presented data. Below are summaries of the experimental protocols from key studies.

MCT Oil and Exercise Performance Study
  • Animal Model: Male C57BL/6J mice.

  • Treatment: Mice were fed a diet containing either 2% MCT oil or a control diet for 4 weeks.

  • Experimental Procedure: After the dietary intervention, mice were subjected to a treadmill running test in a high-temperature environment (32°C). Skeletal muscle (quadriceps) was then collected for analysis.

  • Gene Expression Analysis: Real-time quantitative PCR was used to measure the mRNA levels of genes involved in mitochondrial biogenesis.

  • Protein Analysis: Western blotting was performed to determine the protein levels and phosphorylation status of Akt and AMPK.

This compound in VLCAD Deficient Mice Study
  • Animal Model: Wild-type and very long-chain acyl-CoA dehydrogenase (VLCAD) deficient mice.

  • Treatment: Mice received a diet supplemented with either C8 MCT oil or this compound for one year.

  • Gene Expression Analysis: The study mentions upregulation of SREBF1 and genes involved in lipid elongation, likely determined by transcriptomic analysis of liver tissue, though specific methods are not detailed in the provided text.

This compound in VLCAD-Deficient Fibroblasts Study
  • Cell Model: Human fibroblasts from patients with VLCAD deficiency.

  • Treatment: Cells were treated with REN001 (a formulation of this compound).

  • Gene Expression Analysis: Gene expression of ACADVL (the gene encoding VLCAD) was analyzed. The specific methodology for gene expression analysis (e.g., qPCR) is not explicitly stated in the provided text but is a standard technique for such investigations.

Signaling Pathways and Metabolic Workflows

The differential metabolic processing of this compound and MCT oil underpins their distinct effects on gene expression. The following diagrams illustrate these pathways.

MCT_Metabolism_Signaling MCT MCT Oil (C8, C10) MCFA Medium-Chain Fatty Acids MCT->MCFA Hydrolysis BetaOx β-oxidation MCFA->BetaOx Akt Akt MCFA->Akt Activates AMPK AMPK MCFA->AMPK Activates TGFb TGF-β Signaling MCFA->TGFb Inhibits AcetylCoA Acetyl-CoA BetaOx->AcetylCoA Krebs Krebs Cycle AcetylCoA->Krebs MitoBio Mitochondrial Biogenesis Genes Akt->MitoBio Upregulates AMPK->MitoBio Upregulates

Caption: Metabolic and signaling pathway of MCT oil.

Triheptanoin_Metabolism_Anaplerosis This compound This compound (C7) Heptanoate Heptanoate This compound->Heptanoate Hydrolysis BetaOx β-oxidation Heptanoate->BetaOx SREBF1 SREBF1 Heptanoate->SREBF1 Upregulates AcetylCoA 2x Acetyl-CoA BetaOx->AcetylCoA PropionylCoA Propionyl-CoA BetaOx->PropionylCoA Krebs Krebs Cycle AcetylCoA->Krebs SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Carboxylation SuccinylCoA->Krebs Anaplerosis LipidSyn Lipid Synthesis & Elongation Genes SREBF1->LipidSyn Regulates

Caption: Anaplerotic metabolism of this compound.

Comparative Summary and Conclusion

The available evidence, though not from direct comparative genomic studies, points to distinct molecular mechanisms of action for this compound and MCT oil.

  • MCT oil appears to primarily influence pathways related to energy homeostasis and mitochondrial function . Its activation of Akt and AMPK signaling pathways leads to the upregulation of genes involved in mitochondrial biogenesis. This suggests a role in enhancing cellular energy production capacity. Furthermore, its potential to inhibit TGF-β signaling and upregulate antioxidant enzymes like Hmox1 points to anti-inflammatory and cytoprotective effects.

  • This compound , on the other hand, demonstrates a clear impact on lipid metabolism and synthesis . The upregulation of SREBF1, a master regulator of lipogenesis, indicates that this compound can promote the synthesis and elongation of fatty acids. This is a significant finding, particularly in the context of long-term supplementation. Its primary therapeutic action, however, is considered to be its anaplerotic effect, replenishing Krebs cycle intermediates to support energy production in metabolically compromised states. In specific disease models like VLCAD deficiency, this compound has been shown to increase the expression of the deficient gene itself, suggesting a potential for compensatory genetic regulation.

References

Validating Triheptanoin's Anaplerotic Mechanism in Genetic Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of triheptanoin's performance against other alternatives, supported by experimental data from genetic knockout models. It is designed to offer researchers, scientists, and drug development professionals a comprehensive overview of the current evidence validating the mechanism of action of this compound.

Introduction to this compound and its Anaplerotic Action

This compound is a synthetic triglyceride composed of three seven-carbon (C7) fatty acids. Its therapeutic potential lies in its unique metabolic fate, which serves to replenish intermediates in the citric acid (TCA) cycle—a process known as anaplerosis.[1] Inborn errors of metabolism, such as long-chain fatty acid oxidation disorders (LC-FAODs), can lead to a deficiency of TCA cycle intermediates, impairing energy production.[2][3] this compound is metabolized into heptanoate, which is then broken down into acetyl-CoA and propionyl-CoA.[1] Propionyl-CoA is subsequently converted to succinyl-CoA, a key TCA cycle intermediate, thereby restoring the cycle's function and improving energy metabolism.[4]

Genetic knockout mouse models have been instrumental in validating this mechanism and assessing the therapeutic efficacy of this compound in various disease contexts. This guide will focus on data from two prominent models: the very long-chain acyl-CoA dehydrogenase (VLCAD) knockout mouse, a model for LC-FAODs, and the methyl-CpG-binding protein 2 (MeCP2) knockout mouse, a model for the neurodevelopmental disorder Rett syndrome.

Comparative Performance of this compound in Genetic Knockout Models

The following tables summarize the quantitative data from studies evaluating the effects of this compound in VLCAD and MeCP2 knockout mice, with comparisons to control diets and other therapeutic alternatives where available.

Table 1: Effects of this compound in VLCAD Knockout (VLCAD-/-) Mice
ParameterGenotypeTreatmentOutcomeReference
Cardiac Function (Ejection Fraction) VLCAD-/-Control Diet62.1 ± 7.8%
VLCAD-/-This compound Diet63.4 ± 7.7% (no significant improvement)
Cardiac Function (End-Systolic Volume) VLCAD-/-Control DietSignificantly increased vs. WT
VLCAD-/-This compound DietNo significant change vs. control
Hepatic Lipid Accumulation VLCAD-/-Control Diet17.3 ± 0.9%
VLCAD-/-This compound Diet26.4 ± 3.1% (significant increase)
Blood Glucose Levels (3 months) VLCAD-/-Control Diet218 ± 25 mg/dl
VLCAD-/-This compound Diet301 ± 23 mg/dl (significantly higher)
Plasma Acylcarnitines VLCAD KOThis compound DietDecrease in long-chain acylcarnitine species
VLCAD KOSuccinateNo significant change in long-chain acylcarnitines
Liver Fat Accumulation VLCAD KOControlAbundant fat droplets
VLCAD KOThis compound DietReduction in fat droplets
VLCAD KOSuccinateNo significant change in fat droplets
Table 2: Effects of this compound in MeCP2 Knockout (MeCP2 KO) Mice
ParameterGenotypeTreatmentOutcomeReference
Longevity MeCP2 KOChow-fedMedian survival ~55 days
MeCP2 KOSoybean Oil (SBO) Control DietNo significant difference from chow
MeCP2 KOThis compound DietMedian survival ~65 days (p=0.0087 vs. chow)
Motor Function (Rotarod Performance) MeCP2 KOSBO Control DietSignificant impairment vs. WT
MeCP2 KOThis compound DietSignificant improvement vs. SBO control
Social Interaction MeCP2 KOSBO Control DietSignificant impairment vs. WT
MeCP2 KOThis compound DietSignificant improvement vs. SBO control
Serum Leptin and Insulin MeCP2 KOSBO Control DietSignificantly increased vs. WT
MeCP2 KOThis compound DietLevels normalized to WT levels
TCA Cycle Intermediates (Liver) MeCP2 KOSBO Control DietAltered levels of malate and fumarate
MeCP2 KOThis compound DietIncreased levels of citrate, suggesting increased TCA cycle flux
TCA Cycle Intermediates (Skeletal Muscle) MeCP2 KOSBO Control DietNo significant changes vs. WT
MeCP2 KOThis compound DietElevated levels of succinate, fumarate, and malate
Table 3: Comparison of this compound (C7) and Trioctanoin (C8) in LC-FAOD Patients (Human Study)
ParameterTreatment GroupBaselinePost-treatmentp-valueReference
Left Ventricular Ejection Fraction (%) This compound (C7)60.1 ± 2.967.5 ± 3.10.046
Trioctanoin (C8)62.3 ± 2.863.1 ± 2.9NS
Left Ventricular Wall Mass (g) This compound (C7)120.4 ± 14.196.3 ± 11.30.041
Trioctanoin (C8)115.7 ± 13.5118.0 ± 13.8NS
Heart Rate during Moderate Exercise (bpm) This compound (C7)-Lower heart rate for the same workload-
Trioctanoin (C8)-Higher heart rate for the same workload-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.

Animal Models and Diet Administration
  • VLCAD Knockout Mice: VLCAD-/- mice on a C57BL/6J background are used. At 5 weeks of age, mice are divided into groups and fed either a control diet or a this compound-based diet for a specified period (e.g., 1 year). The control diet typically contains 5% crude fat as long-chain triglycerides. In the this compound diet, a significant portion of the fat (e.g., 4.4% out of 5%) is replaced with this compound, with the remainder as soybean oil to provide essential fatty acids.

  • MeCP2 Knockout Mice: Male MeCP2 knockout mice and wild-type littermates are used. At 4 weeks of age, mice are placed on either a control diet (e.g., containing soybean oil) or a this compound-based diet. Diets are formulated to be isocaloric.

Motor Function Assessment: Accelerating Rotarod Test

The accelerating rotarod test is a widely used method to assess motor coordination and balance in rodents.

  • Apparatus: A commercially available rotarod apparatus with a rotating rod (e.g., 5 cm diameter) is used. The apparatus should be capable of accelerating from a starting speed (e.g., 4 rpm) to a final speed (e.g., 40 rpm) over a set time (e.g., 300 seconds).

  • Acclimation: Mice are acclimated to the testing room for at least 15-30 minutes before the test.

  • Procedure:

    • Mice are placed on the rotating rod.

    • The test consists of multiple trials (e.g., three) with an inter-trial interval of at least 15 minutes.

    • The rod accelerates at a constant rate.

    • The latency to fall from the rod is recorded for each mouse. A fall is registered when the mouse falls onto a sensor plate below or after completing a full passive rotation.

  • Data Analysis: The average latency to fall across the trials is calculated for each mouse and used for statistical analysis.

Cardiac Function Assessment: Echocardiography in Mice

Echocardiography is a non-invasive technique used to assess cardiac structure and function.

  • Anesthesia: Mice are anesthetized, for example, with isoflurane inhalation.

  • Preparation: The chest hair is removed using a depilatory cream. The mouse is placed in a supine position on a heating pad to maintain body temperature. ECG electrodes are attached to the limbs for monitoring heart rate.

  • Image Acquisition: A high-frequency ultrasound transducer (e.g., 15 MHz) is used. Standard M-mode and two-dimensional images are obtained from parasternal long-axis and short-axis views.

  • Measurements: Left ventricular dimensions (e.g., internal diameter at end-diastole and end-systole), wall thickness, and ejection fraction are measured from the M-mode images.

Metabolomic Analysis of Tissues

Metabolomic analysis provides a snapshot of the metabolic state of a tissue.

  • Tissue Harvest and Extraction: Tissues (e.g., liver, skeletal muscle) are rapidly harvested and flash-frozen in liquid nitrogen to quench metabolic activity. Metabolites are then extracted using a cold solvent mixture (e.g., acetonitrile:water).

  • Analysis: The extracted metabolites are analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

  • Data Processing: The resulting data is processed to identify and quantify the different metabolites. Statistical analysis is then performed to identify significant differences between experimental groups.

Visualizing the Mechanism of Action and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway of this compound metabolism and a typical experimental workflow for its validation in a genetic knockout model.

Triheptanoin_Metabolism cluster_ingestion Ingestion & Digestion cluster_circulation Circulation cluster_mitochondria Mitochondrial Metabolism This compound This compound (C7 Triglyceride) Heptanoate Heptanoate (C7 Fatty Acid) This compound->Heptanoate Lipases Heptanoyl_CoA Heptanoyl-CoA Heptanoate->Heptanoyl_CoA Acyl-CoA Synthetase Acetyl_CoA Acetyl-CoA Heptanoyl_CoA->Acetyl_CoA β-oxidation Propionyl_CoA Propionyl-CoA Heptanoyl_CoA->Propionyl_CoA β-oxidation TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Carboxylation Succinyl_CoA->TCA_Cycle Anaplerosis

Metabolic pathway of this compound.

Experimental_Workflow cluster_animals Animal Model cluster_treatment Treatment Groups cluster_assessment Phenotypic Assessment KO_Mice Genetic Knockout Mice (e.g., VLCAD-/- or MeCP2 KO) Control_Diet Control Diet (e.g., LCT or SBO) KO_Mice->Control_Diet Triheptanoin_Diet This compound Diet KO_Mice->Triheptanoin_Diet Alternative_Diet Alternative Diet (e.g., Trioctanoin) KO_Mice->Alternative_Diet WT_Mice Wild-Type Littermates WT_Mice->Control_Diet Behavioral Behavioral Testing (e.g., Rotarod) Control_Diet->Behavioral Physiological Physiological Measurement (e.g., Echocardiography) Control_Diet->Physiological Biochemical Biochemical Analysis (e.g., Metabolomics) Control_Diet->Biochemical Triheptanoin_Diet->Behavioral Triheptanoin_Diet->Physiological Triheptanoin_Diet->Biochemical Alternative_Diet->Behavioral Alternative_Diet->Physiological Alternative_Diet->Biochemical

References

Safety Operating Guide

Safeguarding Research: A Step-by-Step Guide to Triheptanoin Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe and compliant disposal of triheptanoin, a synthetic medium-chain triglyceride used in therapeutic research. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with environmental regulations.

Hazard Profile and Disposal Considerations

This compound is classified as a substance that causes skin irritation and can cause damage to organs through prolonged or repeated exposure.[1][2] Crucially, it is also recognized as being toxic to aquatic life with long-lasting effects.[1][2] Therefore, improper disposal can have significant environmental consequences. The primary route for disposal is through an approved waste disposal plant.[1] It should be treated as hazardous waste and handled accordingly.

Hazard ClassificationDescriptionPrimary Disposal Route
Skin Irritant (Category 2)Causes skin irritation.Approved Waste Disposal Plant
Specific Target Organ Toxicity, Repeated Exposure (Category 1)Causes damage to organs through prolonged or repeated exposure.Approved Waste Disposal Plant
Chronic Aquatic Toxicity (Category 2)Toxic to aquatic life with long lasting effects.Approved Waste Disposal Plant

Experimental Protocol for this compound Disposal

Materials:

  • Appropriate personal protective equipment (PPE): chemical-resistant gloves, safety glasses with side-shields, and a lab coat.

  • Leak-proof, sealable waste container compatible with organic liquids.

  • Hazardous waste labels.

  • Inert absorbent material (e.g., vermiculite, sand) for spill management.

Procedure:

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, safety glasses with side-shields, and a lab coat.

  • Waste Segregation: Do not mix this compound with other waste streams. It should be collected in a designated, leak-proof container.

  • Containment:

    • For unused or surplus this compound, transfer the liquid directly into a designated hazardous waste container.

    • For contaminated materials (e.g., pipette tips, gloves, absorbent pads), place them in a separate, clearly labeled solid hazardous waste container.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," "this compound," and the appropriate hazard pictograms (e.g., irritant, health hazard, environmental hazard).

    • Include the date of accumulation and the name of the generating laboratory or researcher.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Spill Management: In case of a spill, soak up the this compound with an inert absorbent material. Collect the contaminated absorbent material and dispose of it as hazardous waste in a sealed container.

  • Disposal: Arrange for the collection of the hazardous waste by a licensed environmental disposal company. Do not pour this compound down the drain or dispose of it in regular trash, as this can lead to environmental contamination. The product manufacturer for DOJOLVI® (a prescription form of this compound) specifies that unused mixtures should be disposed of in the trash and not poured down the sink. However, for laboratory-grade this compound, the more stringent hazardous waste disposal procedures should be followed due to its ecotoxicity.

  • Documentation: Maintain a record of the disposed of this compound, including the quantity and date of disposal, in accordance with your institution's and local regulations.

This compound Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

Triheptanoin_Disposal_Workflow start Start: this compound for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Assess Waste Type (Unused, Contaminated, Spill) segregate Segregate this compound Waste assess_waste->segregate ppe->assess_waste contain_liquid Contain in Leak-Proof Liquid Waste Container segregate->contain_liquid Unused Liquid contain_solid Contain in Labeled Solid Waste Bag/Container segregate->contain_solid Contaminated Solids label_waste Label Container: 'Hazardous Waste - this compound' contain_liquid->label_waste contain_solid->label_waste store Store in Designated Hazardous Waste Area label_waste->store arrange_disposal Arrange for Licensed Hazardous Waste Disposal store->arrange_disposal document Document Disposal Record arrange_disposal->document end End: Compliant Disposal document->end

This compound Disposal Workflow Diagram

References

Essential Safety and Operational Guidance for Handling Triheptanoin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for the handling of Triheptanoin, including detailed operational and disposal plans.

Hazard Assessment: It is important to note that there are conflicting classifications regarding the hazards of this compound. Some safety data sheets (SDS) classify it as a hazardous substance that can cause skin irritation and potential organ damage through prolonged or repeated exposure[1][2]. Other sources state that it is not classified as a hazardous substance[3][4]. Given this discrepancy, it is prudent to handle this compound with a degree of caution, adhering to the recommended personal protective equipment and handling procedures outlined below.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, the following personal protective equipment and safety measures are recommended to minimize exposure and ensure a safe laboratory environment.

PPE / Safety MeasureSpecificationRationale
Eye Protection Safety glasses with side-shields conforming to EN166 or NIOSH approved equipment.[5]To protect eyes from potential splashes.
Hand Protection Protective gloves.To prevent skin contact. Gloves should be inspected prior to use.
Skin and Body Protection Impervious clothing and a lab coat should be worn.To protect skin from accidental spills.
Respiratory Protection A suitable respirator should be used if there is a risk of inhaling vapors or mists.To prevent respiratory irritation.
Engineering Controls Work in a well-ventilated area. Use adequate general and local exhaust ventilation to keep airborne concentrations low. Facilities should be equipped with an eyewash fountain and a safety shower.To minimize inhalation exposure and provide immediate first aid capabilities.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C24H44O6
Molecular Weight 428.6 g/mol
Appearance Liquid
Relative Density 0.966 g/mL at 20 °C
Boiling Point 200 °C at 1 mmHg
Flash Point 195.5 ± 19.6 °C

Experimental Protocol: Safe Handling of this compound

The following protocol outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.

1. Preparation and Planning:

  • Review the Safety Data Sheet (SDS) before starting any work.
  • Ensure all necessary PPE is available and in good condition.
  • Verify that the work area is clean, well-ventilated, and that the eyewash station and safety shower are accessible.
  • Use containers and utensils made of compatible materials such as stainless steel, glass, high-density polyethylene (HDPE), polypropylene, low-density polyethylene (LDPE), polyurethane, or silicone. Avoid using polystyrene or PVC plastics.

2. Handling and Use:

  • Wear the appropriate PPE: safety glasses with side-shields, protective gloves, and a lab coat.
  • Avoid contact with skin, eyes, and clothing.
  • Avoid inhalation of vapor or mist.
  • Wash hands thoroughly after handling.

3. Storage:

  • Store in a tightly closed container in a dry and cool area.
  • Store at 20°C to 25°C (68°F to 77°F); excursions are permitted to 15°C to 30°C (59°F to 86°F).
  • Do not freeze.
  • Opened bottles can be used for up to 90 days after opening, but not beyond the expiration date.

4. Accidental Spills:

  • In case of a spill, prevent further leakage if it is safe to do so.
  • Soak up the spill with an inert absorbent material.
  • Collect the spilled material and place it in a suitable, closed container for disposal as hazardous waste.
  • Do not let the product enter drains.

5. First Aid Measures:

  • If on skin: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
  • If in eyes: Immediately flush eyes with running water for at least 15 minutes. Seek medical advice.
  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical aid.
  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek medical advice.

6. Disposal:

  • Dispose of contents and container to an approved waste disposal plant.
  • Offer surplus and non-recyclable solutions to a licensed disposal company.
  • Unused mixtures can be discarded in the trash; do not pour down the sink.

Workflow for Safe Handling of this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal cluster_emergency Emergency Procedures ReviewSDS Review SDS DonPPE Don Appropriate PPE ReviewSDS->DonPPE PrepWorkArea Prepare Ventilated Work Area DonPPE->PrepWorkArea Handle Handle this compound (Avoid Contact & Inhalation) PrepWorkArea->Handle WashHands Wash Hands After Handling Handle->WashHands Store Store in Cool, Dry Place (20-25°C) Handle->Store Dispose Dispose as Hazardous Waste or per Local Regulations Handle->Dispose Spill Spill Handle->Spill Exposure Exposure Handle->Exposure ContainSpill Contain & Absorb Spill Spill->ContainSpill FirstAid Administer First Aid Exposure->FirstAid ContainSpill->Dispose SeekMedical Seek Medical Attention FirstAid->SeekMedical

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.